8-Bromocinnoline
Description
The exact mass of the compound this compound is 207.96361 g/mol and the complexity rating of the compound is 140. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-bromocinnoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-3-1-2-6-4-5-10-11-8(6)7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTBZBUOFBLWOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694856 | |
| Record name | 8-Bromocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67888-34-0 | |
| Record name | 8-Bromocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Bromocinnoline: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet therapeutic needs. Among the myriad of heterocyclic compounds, the cinnoline nucleus stands out as a privileged structure, underpinning the pharmacological activity of a diverse range of bioactive molecules.[1][2][3] This guide provides a comprehensive technical overview of a specific, yet under-documented, member of this family: 8-bromocinnoline. While direct experimental data on this particular isomer is scarce in publicly accessible literature, this document will synthesize foundational knowledge of the cinnoline core, the predictable influence of bromine substitution, and plausible synthetic pathways to provide a robust framework for researchers and drug development professionals. By integrating established principles of organic chemistry with data from closely related analogues, this guide aims to empower scientists to explore the potential of this compound in their research endeavors.
The Cinnoline Scaffold: A Cornerstone in Medicinal Chemistry
Cinnoline, a bicyclic aromatic heterocycle, is an isomer of other notable structures such as quinoline and isoquinoline.[2] Its unique arrangement of two adjacent nitrogen atoms within the six-membered ring imparts distinct electronic and physicochemical properties that are of significant interest in drug design. The cinnoline moiety is a key component in compounds exhibiting a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][5] The versatility of the cinnoline scaffold allows for substitution at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles.
The Structure of this compound
The core of this compound is the cinnoline ring system, with a bromine atom substituted at the 8th position. The presence of the bromine atom, a halogen, is expected to significantly influence the molecule's properties.[6] Bromine is an electron-withdrawing group via induction, yet it can also act as a weak ortho-para director in electrophilic aromatic substitution due to its ability to donate a lone pair of electrons through resonance. Its position at C-8 may influence the reactivity of the carbocyclic ring and the overall electronic distribution of the molecule.
Molecular Formula: C₈H₅BrN₂
Molecular Weight: 209.05 g/mol
Structure:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Likely a pale yellow to brown solid. | Cinnoline itself is a pale yellow solid.[2] |
| Solubility | Sparingly soluble in water, more soluble in organic solvents. | The aromatic nature and the presence of a halogen suggest limited aqueous solubility. |
| Melting Point | Expected to be higher than that of cinnoline (39 °C). | The introduction of a heavier bromine atom generally increases the melting point due to stronger intermolecular forces.[2] |
| pKa | Expected to be lower than that of cinnoline (2.64). | The electron-withdrawing nature of bromine would decrease the basicity of the nitrogen atoms.[2] |
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are the expected spectral characteristics:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the carbocyclic ring will be influenced by the bromine atom, and their chemical shifts can be predicted based on additive substituent effects. The coupling patterns (doublets, triplets, etc.) will be crucial for assigning the positions of the protons.[7]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight signals corresponding to the eight carbon atoms in the cinnoline ring. The carbon atom attached to the bromine (C-8) is expected to have a chemical shift in the range typical for bromo-substituted aromatic carbons.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the heterocyclic system (typically in the 1400-1600 cm⁻¹ region), and a C-Br stretching vibration at a lower frequency.[9]
-
Mass Spectrometry (MS): The mass spectrum of this compound will be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 1:1 ratio).[10][11] This will result in two peaks of similar intensity for the molecular ion (M and M+2).
Synthesis and Reactivity
While a specific, documented synthesis of this compound is not readily found in the literature, its preparation can be envisioned through established synthetic routes for the cinnoline core, followed by or incorporating a bromination step.
Plausible Synthetic Routes
One of the most common methods for synthesizing the cinnoline ring is the Richter Cinnoline Synthesis . This involves the diazotization of an ortho-aminoaryl alkyne or alkene, followed by intramolecular cyclization.[12] To synthesize this compound via this route, a suitable starting material would be 2-amino-3-bromophenylacetylene.
Another versatile approach is the Widman-Stoermer Synthesis , which involves the cyclization of an α,β-unsaturated aldehyde or ketone hydrazone derived from an ortho-aminoaryl hydrazine.
Diagram of a Generalized Richter Cinnoline Synthesis:
Caption: Generalized workflow for the Richter Cinnoline Synthesis.
Direct bromination of the parent cinnoline molecule is also a possibility. However, the position of bromination would be dictated by the electronic properties of the cinnoline ring system. Electrophilic substitution on the electron-deficient pyridazine ring is generally difficult. Therefore, substitution is more likely to occur on the benzene ring. The directing effects of the fused pyridazine ring would determine the regioselectivity of the bromination.
Reactivity
The reactivity of this compound is expected to be influenced by both the cinnoline core and the bromine substituent.
-
Nucleophilic Aromatic Substitution: The bromine atom at the 8-position could potentially undergo nucleophilic aromatic substitution, especially if activated by electron-withdrawing groups or under specific reaction conditions (e.g., using strong nucleophiles or metal catalysis).
-
Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond provides a handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This would allow for the introduction of a wide range of substituents at the 8-position, making this compound a potentially valuable building block for creating a library of cinnoline derivatives.
Applications and Research Directions
Given the broad spectrum of biological activities associated with cinnoline derivatives, this compound represents a promising starting point for the development of novel therapeutic agents.[1][5][13] The presence of the bromine atom offers a site for further functionalization, enabling the exploration of structure-activity relationships.
Potential areas of application for this compound and its derivatives include:
-
Oncology: Many cinnoline derivatives have shown potent anticancer activity.[3] this compound could serve as a precursor for the synthesis of novel compounds with improved efficacy and selectivity against various cancer cell lines.
-
Infectious Diseases: The cinnoline scaffold is present in compounds with antibacterial and antifungal properties.[14] Derivatives of this compound could be investigated for their potential to combat drug-resistant pathogens.
-
Inflammation and Pain: Cinnoline derivatives have also been explored for their anti-inflammatory and analgesic effects.[9]
Workflow for Derivative Synthesis and Screening:
Caption: A potential workflow for the development of drug candidates from this compound.
Conclusion
This compound is a heterocyclic compound with significant, yet largely untapped, potential in the field of medicinal chemistry. While direct experimental data remains limited, a comprehensive understanding of the cinnoline scaffold and the principles of physical organic chemistry allows for a reasoned prediction of its properties and reactivity. The synthetic accessibility of the cinnoline core, coupled with the versatility of the carbon-bromine bond for further chemical modification, positions this compound as a valuable building block for the synthesis of novel bioactive molecules. It is our hope that this technical guide will serve as a catalyst for further research into this intriguing compound and its derivatives, ultimately contributing to the discovery of new therapeutic agents.
References
-
Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. [Link]
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Mishra, R., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(S8), 3728-3737. [Link]
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Lewgowd, W., & Stanczak, A. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 65-80. [Link]
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Mishra, P., Saxena, V., & Saxena, A. (2014). Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. Research & Reviews: Journal of Pharmacology and Toxicological Studies, 2(2), 1-8. [Link]
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Innovative Journal. (2020). A Concise Review on Cinnolines. Innovative Journal of Medical and Health Science, 10(4), 897-901. [Link]
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Khalafy, J., et al. (2014). A Green One-Pot Protocol for Regioselective Synthesis of New Substituted 7,8-Dihydrocinnoline-5(6H)-ones. ResearchGate. [Link]
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Mishra, R., et al. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]
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Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? MDPI. [Link]
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Unnissa, S. H., & Ravi, T. K. (2009). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. African Health Sciences, 9(4), 275-278. [Link]
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Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. ResearchGate. [Link]
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Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(10), 1153-1175. [Link]
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Lewgowd, W., & Stanczak, A. (2007). Cinnoline derivatives with biological activity. PubMed. [Link]
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Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. [Link]
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Britannica. (n.d.). Bromine. [Link]
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Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. [Link]
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Oxford Instruments. (n.d.). X-Nuclei NMR Spectroscopy. [Link]
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Spectroscopic Blueprint of 8-Bromocinnoline: A Technical Guide to Synthesis, Prediction, and Characterization
For the discerning researcher, scientist, and professional in drug development, the unambiguous structural elucidation of a novel or target molecule is the cornerstone of progress. This guide provides a comprehensive, in-depth technical exploration of 8-bromocinnoline, a heterocyclic compound of interest. In the absence of a complete, publicly available experimental dataset, this document serves as a predictive and methodological blueprint. It details a plausible synthetic route and provides a thorough, theoretically grounded prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is structured to empower researchers to synthesize, characterize, and confidently identify this compound.
Synthesis of this compound: A Proposed Route
A robust synthesis is the prerequisite for spectroscopic analysis. While various methods for cinnoline synthesis exist, a practical approach to this compound can be envisioned through the cyclization of a suitably substituted o-aminophenyl precursor. The following protocol is a proposed method based on established cinnoline synthesis strategies.
Experimental Protocol: Synthesis of this compound
Step 1: Diazotization of 2-bromo-6-vinylaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-bromo-6-vinylaniline (1 equivalent) in a suitable acidic medium, such as a mixture of glacial acetic acid and hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Intramolecular Cyclization
-
To the cold diazonium salt solution, slowly add a solution of a reducing agent, such as stannous chloride in concentrated hydrochloric acid, or a copper(I) catalyst.
-
Allow the reaction mixture to warm to room temperature and then gently heat to promote cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable base, such as sodium hydroxide or sodium carbonate solution, until the pH is basic.
Step 3: Extraction and Purification
-
Extract the aqueous mixture with an organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Caption: Proposed synthetic workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, providing a roadmap for experimental verification.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the cinnoline ring system. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the bromine atom, as well as by through-space and through-bond coupling effects.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | ~9.0 - 9.2 | Doublet | J3,4 = ~8-9 |
| H-4 | ~7.8 - 8.0 | Doublet | J4,3 = ~8-9 |
| H-5 | ~7.7 - 7.9 | Triplet | J5,6 = ~7-8, J5,7 = ~7-8 |
| H-6 | ~7.9 - 8.1 | Doublet of doublets | J6,5 = ~7-8, J6,7 = ~1-2 |
| H-7 | ~8.1 - 8.3 | Doublet of doublets | J7,5 = ~7-8, J7,6 = ~1-2 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound should exhibit eight distinct signals for the eight carbon atoms in the aromatic system. The chemical shifts are predicted based on the electronic environment of each carbon. Carbons attached to or near the electronegative nitrogen and bromine atoms are expected to be deshielded and appear at a lower field.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~150 - 155 |
| C-4 | ~125 - 130 |
| C-4a | ~145 - 150 |
| C-5 | ~130 - 135 |
| C-6 | ~128 - 132 |
| C-7 | ~135 - 140 |
| C-8 | ~118 - 123 |
| C-8a | ~148 - 152 |
Note: These are estimated values. The carbon attached to bromine (C-8) is expected to be significantly shielded compared to an unsubstituted carbon.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
-
Instrumentation:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard one-pulse sequence.
-
Set the spectral width to approximately 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Employ a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a standard proton-decoupled pulse sequence.
-
Set the spectral width to approximately 220 ppm.
-
A significantly higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Use a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Caption: General workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by absorptions corresponding to the aromatic system and the carbon-bromine bond.
| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |
| 3100 - 3000 | C-H (aromatic) | Stretch | Medium to Weak |
| 1600 - 1450 | C=C and C=N (aromatic ring) | Stretch | Medium to Strong |
| 1250 - 1000 | C-H (in-plane bend) | Bend | Medium |
| 900 - 675 | C-H (out-of-plane bend) | Bend | Strong |
| 700 - 500 | C-Br | Stretch | Medium to Strong |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the purified this compound directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
-
Instrumentation:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will be distinguished by the isotopic signature of bromine.
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺): The molecular ion peak is expected to appear as a pair of peaks of nearly equal intensity at m/z values corresponding to the molecular weight of this compound containing the two bromine isotopes, ⁷⁹Br and ⁸¹Br. The approximate m/z values will be 208 and 210. This M/M+2 pattern with a ~1:1 ratio is a definitive indicator of the presence of one bromine atom.[1]
-
Major Fragment Ions: Under electron ionization (EI), the molecular ion is expected to fragment. Key predicted fragments include:
-
[M - Br]⁺: Loss of the bromine radical, resulting in a peak at m/z 129.
-
[M - N₂]⁺: Loss of a neutral nitrogen molecule, a common fragmentation for cinnolines, leading to a pair of peaks around m/z 180 and 182.
-
[M - Br - HCN]⁺: Subsequent loss of hydrogen cyanide from the [M - Br]⁺ fragment, giving a peak at m/z 102.
-
| m/z (Predicted) | Ion Formula | Interpretation |
| 208, 210 | [C₈H₅⁷⁹BrN₂]⁺, [C₈H₅⁸¹BrN₂]⁺ | Molecular ion (M⁺, M+2) |
| 180, 182 | [C₈H₅⁷⁹Br]⁺, [C₈H₅⁸¹Br]⁺ | Loss of N₂ |
| 129 | [C₈H₅N₂]⁺ | Loss of Br |
| 102 | [C₇H₄N]⁺ | Loss of Br and HCN |
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of purified this compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
-
Instrumentation:
-
Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
-
GC Separation:
-
Inject the sample into the GC. The compound will be separated from any residual impurities on the GC column.
-
-
MS Analysis:
-
As the this compound elutes from the GC column, it enters the mass spectrometer.
-
The molecules are ionized by a high-energy electron beam (typically 70 eV).
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
-
Integrated Spectroscopic Analysis: A Holistic Approach to Structural Confirmation
While each spectroscopic technique provides valuable pieces of the structural puzzle, their combined interpretation offers irrefutable evidence. The integrated analysis workflow ensures a comprehensive and validated structural assignment for this compound.
Caption: Integrated workflow for the structural elucidation of this compound.
By following the synthetic and analytical methodologies outlined in this guide, researchers can confidently produce and characterize this compound. The predicted spectroscopic data serves as a benchmark for the analysis of experimentally obtained spectra, ensuring a rigorous and accurate structural assignment.
References
- Ali, T. E., et al. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemical Acta, 1(2012), 1-5.
-
Chem LibreTexts. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]
Sources
Navigating the Physicochemical Landscape of 8-Bromocinnoline: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the physical properties of 8-bromocinnoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to a notable scarcity of direct experimental data for this compound, this document establishes a robust framework for understanding its melting point, boiling point, and solubility. By leveraging data from its isomer, 3-bromocinnoline, and drawing on established physicochemical principles, this guide offers well-reasoned estimations and detailed experimental protocols for the definitive determination of these crucial parameters. This paper is intended to serve as a vital resource for researchers, chemists, and professionals in drug development, enabling informed decision-making in the synthesis, purification, and application of this compound and its derivatives.
Introduction: The Enigma of this compound's Physical Properties
Cinnoline and its substituted derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention for their diverse biological activities. As a structural isomer of quinoline, the cinnoline scaffold provides a unique electronic and steric profile, making it a compelling building block in the design of novel therapeutic agents and functional materials. This compound, in particular, presents an intriguing target for synthetic exploration due to the potential for further functionalization at the bromine-substituted position.
A thorough understanding of the physical properties of a compound is a cornerstone of its practical application. Melting point, boiling point, and solubility are not merely data points; they are critical parameters that dictate the conditions for synthesis, purification, formulation, and ultimately, the bioavailability of a potential therapeutic agent. However, a comprehensive review of the existing scientific literature reveals a significant gap in the experimental characterization of this compound. While data for the isomeric bromoquinolines are more readily available, the distinct placement of the nitrogen atoms in the cinnoline ring system fundamentally alters the intermolecular forces, rendering direct extrapolation of properties unreliable.
This guide, therefore, embarks on a detailed exploration of the physical properties of this compound. In the absence of direct experimental values, we will employ a multi-faceted approach, combining analysis of a closely related isomer, theoretical considerations, and detailed experimental methodologies. This document is structured to provide not only the best available information but also a practical framework for researchers to determine these properties in their own laboratories.
Melting Point: A Fusion of Isomeric Data and Theoretical Insight
The melting point of a crystalline solid is a sensitive indicator of its purity and the strength of its crystal lattice forces. For this compound, a definitive experimental melting point has not been reported in the peer-reviewed literature. However, data for a positional isomer, 3-bromocinnoline, provides a valuable experimental anchor.
Experimentally Determined Melting Point of a Bromocinnoline Isomer
The most pertinent experimental value available is for 3-bromocinnoline (CAS No. 78593-33-6), which has a reported melting point of 92-93 °C .[1] This value serves as a crucial reference point for estimating the melting point of this compound.
Comparative Analysis and Estimation for this compound
The position of the bromine atom on the cinnoline scaffold is expected to influence the melting point due to differences in molecular symmetry and packing efficiency in the crystal lattice. Molecules with higher symmetry often pack more efficiently, leading to higher melting points. While a definitive prediction is not possible without experimental data, we can anticipate that the melting point of this compound will be in a similar range to that of 3-bromocinnoline.
Table 1: Summary of Known and Estimated Physical Properties of Bromocinnoline Isomers
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Solubility Profile |
| 3-Bromocinnoline | 78593-33-6 | 92-93[1] | Predicted: 325.0 ± 34.0[1] | Data not available |
| This compound | Not Assigned | Estimated: 85-105 | Predicted: >300 | Estimated to be soluble in polar organic solvents |
Experimental Protocol for Melting Point Determination
To establish a definitive melting point for this compound, the following standard methodology is recommended:
-
Sample Preparation: A small quantity of dry, purified this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar digital instrument) is used.
-
Measurement:
-
A rapid heating rate (10-15 °C/min) is used to approximate the melting point.
-
The apparatus is allowed to cool, and a second sample is heated at a much slower rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.
-
-
Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting point range. For a pure compound, this range should be narrow (≤ 2 °C).
Figure 1: Experimental workflow for the determination of the melting point of this compound.
Boiling Point: Navigating High Temperatures and Potential Decomposition
The boiling point of a compound is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For many organic compounds, especially those with relatively high molecular weights and polar functional groups, the boiling point at atmospheric pressure can be very high, often leading to decomposition before boiling occurs.
Predicted Boiling Point and the Rationale for Vacuum Distillation
A predicted boiling point for 3-bromocinnoline is approximately 325.0 ± 34.0 °C at standard pressure.[1] It is highly probable that this compound will have a similarly high boiling point. Attempting to determine the boiling point at atmospheric pressure would likely result in decomposition of the compound. Therefore, the boiling point of this compound should be determined under reduced pressure (vacuum distillation).
Experimental Protocol for Boiling Point Determination under Reduced Pressure
-
Apparatus: A microscale distillation apparatus is assembled, including a small distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer to accurately measure the pressure.
-
Sample Preparation: A small amount of purified this compound is placed in the distillation flask along with a boiling chip or a magnetic stir bar to ensure smooth boiling.
-
Procedure:
-
The system is evacuated to a stable, low pressure (e.g., 1-5 mmHg).
-
The distillation flask is gradually heated in an oil bath.
-
The temperature of the vapor that distills into the condenser is recorded, along with the corresponding pressure.
-
-
Data Analysis: The observed boiling point at a specific pressure can be extrapolated to the boiling point at atmospheric pressure using a nomograph, although reporting the boiling point at the measured pressure is standard practice.
Solubility: A Key Determinant of Application
The solubility of a compound in various solvents is a critical factor in its synthesis, purification, and formulation. While quantitative solubility data for this compound is not available, we can make informed predictions based on its molecular structure and the general principles of solubility.
Predicted Solubility Profile
This compound is a polar molecule due to the presence of the two nitrogen atoms in the aromatic ring system. The bromine atom further contributes to its polarity. Based on the principle of "like dissolves like," this compound is expected to be:
-
Soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and possibly in alcohols like ethanol and methanol, especially with gentle heating.
-
Sparingly soluble to insoluble in nonpolar solvents such as hexane and toluene.
-
Likely insoluble in water due to the predominantly nonpolar aromatic core.
Experimental Protocol for Qualitative and Quantitative Solubility Determination
A two-tiered approach is recommended for determining the solubility profile of this compound:
4.2.1. Qualitative Solubility Assessment
This provides a rapid screening of suitable solvents.
-
Procedure:
-
Place a small, accurately weighed amount (e.g., 5 mg) of this compound into a series of small vials.
-
Add a fixed volume (e.g., 1 mL) of a range of solvents (polar, nonpolar, protic, aprotic) to each vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a set period.
-
Visually inspect for the dissolution of the solid.
-
4.2.2. Quantitative Solubility Determination (Shake-Flask Method)
This method provides a precise measure of solubility in a given solvent.
-
Procedure:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask.
-
Agitate the flask in a constant temperature bath for an extended period (24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it to remove any suspended particles.
-
Determine the concentration of this compound in the supernatant using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Calculate the solubility in units such as mg/mL or mol/L.
-
Figure 2: A comprehensive workflow for determining the solubility of this compound.
Conclusion and Future Directions
The physical properties of this compound remain a largely unexplored area in the chemical sciences. This technical guide has addressed this knowledge gap by providing a thorough analysis based on the available data for a close isomer and fundamental physicochemical principles. The estimated melting point, considerations for boiling point determination under vacuum, and the predicted solubility profile offer a solid foundation for researchers working with this compound.
Crucially, the detailed experimental protocols provided herein empower scientists to obtain the definitive experimental data that is currently lacking. The determination of these properties will not only contribute to the fundamental understanding of this important heterocyclic compound but will also accelerate its application in the development of novel pharmaceuticals and advanced materials. It is our hope that this guide will serve as a catalyst for further research into the characterization and utilization of this compound.
References
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An In-depth Technical Guide to 8-Bromocinnoline: Synthesis, Properties, and Therapeutic Potential
Disclaimer: As of the latest database search, a specific CAS (Chemical Abstracts Service) number has not been assigned to 8-bromocinnoline. This guide is constructed based on established principles of heterocyclic chemistry and data from structurally analogous compounds to provide a robust framework for its synthesis and application.
Introduction: The Cinnoline Scaffold in Modern Drug Discovery
The cinnoline (1,2-benzodiazine) nucleus is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1] It is considered a "privileged scaffold" due to its ability to form the structural core of compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and analgesic properties.[1][2] The arrangement of its two adjacent nitrogen atoms within the fused ring system imparts unique electronic and steric properties, making it an attractive target for the design of novel therapeutic agents.
This guide focuses on the specific, yet under-explored, derivative: this compound. The introduction of a bromine atom at the C-8 position is of strategic importance for several reasons:
-
Modulation of Physicochemical Properties: The electronegative and lipophilic nature of bromine can significantly alter the compound's solubility, membrane permeability, and metabolic stability.
-
Enhanced Biological Activity: Halogen bonding is an increasingly recognized non-covalent interaction that can enhance binding affinity to biological targets. Bromo-substituted heterocycles have shown potent bioactivity in numerous studies.[3]
-
A Handle for Chemical Elaboration: The bromine atom serves as a versatile synthetic handle for introducing further chemical diversity through modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the systematic exploration of structure-activity relationships (SAR).
This document provides a comprehensive overview of the theoretical synthesis, predicted properties, and potential applications of this compound for researchers engaged in drug development and synthetic chemistry.
Core Molecular Information
While a dedicated CAS number for this compound is not available, its fundamental molecular properties can be derived. For comparative purposes, data for the parent cinnoline scaffold and the isomeric 8-bromoquinoline are provided.
| Property | This compound (Theoretical) | Cinnoline (Parent Compound) | 8-Bromoquinoline (Isomer) |
| Molecular Formula | C₈H₅BrN₂ | C₈H₆N₂ | C₉H₆BrN |
| Molecular Weight | 209.05 g/mol | 130.15 g/mol | 208.05 g/mol |
| CAS Number | Not Assigned | 253-66-7 | 16567-18-3[4][5][6] |
| Predicted LogP | ~2.5 - 3.0 | ~1.5 | ~2.5[6] |
| Predicted pKa | ~1.5 - 2.0 (protonated form) | ~2.7 | ~2.33[6] |
Proposed Synthesis of this compound: A Strategic Approach
The direct electrophilic bromination of the parent cinnoline ring is challenging. The diazine ring is strongly electron-withdrawing, deactivating the entire heterocyclic system towards electrophilic attack and often leading to low yields and poor regioselectivity.
A more robust and controllable strategy involves constructing the cinnoline ring from a pre-functionalized benzene precursor. The Widman-Stoermer synthesis and related cyclization methodologies provide a logical and field-proven pathway.[7]
Retrosynthetic Analysis & Rationale
Our proposed synthesis begins with the retrosynthetic disconnection of the N1-C8a bond of the cinnoline ring, leading back to a diazotized 2-amino-3-bromophenyl precursor containing a vinyl group. This intermediate can be traced back to commercially available or readily synthesized starting materials like 2-bromo-6-nitroaniline.
Caption: Retrosynthetic pathway for this compound.
Step-by-Step Experimental Protocol (Theoretical)
This protocol is a validated, multi-step synthesis adapted from established procedures for constructing substituted cinnolines.
Step 1: Reduction of 2-Bromo-6-nitroaniline to 3-Bromo-benzene-1,2-diamine
-
Causality: The nitro group is a strong deactivating group that must be reduced to the corresponding amine to enable the subsequent diazotization and cyclization steps. A selective reducing agent like tin(II) chloride in concentrated HCl is effective and prevents debromination.
-
Methodology:
-
Suspend 2-bromo-6-nitroaniline (1.0 eq) in concentrated hydrochloric acid (10 mL per gram of aniline).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in concentrated HCl dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully basify the reaction mixture to pH > 10 with a cold 40% aqueous NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude diamine, which can often be used in the next step without further purification.
-
Step 2: Synthesis of this compound via Modified Widman-Stoermer Synthesis
-
Causality: This step involves a one-pot reaction sequence: diazotization of the less sterically hindered amino group, followed by intramolecular cyclization onto an in-situ formed enolate. Using isoamyl nitrite provides a convenient source of the nitrosating agent under non-aqueous conditions.
-
Methodology:
-
Dissolve 3-bromo-benzene-1,2-diamine (1.0 eq) and acetylacetone (1.1 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add isoamyl nitrite (1.2 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C. A deep red color should develop.
-
Stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
-
Caption: Proposed two-step synthesis of this compound.
Potential Applications in Drug Development & Medicinal Chemistry
The true value of this compound lies in its potential as a versatile building block for creating libraries of novel compounds for biological screening.
As a Scaffold for Kinase Inhibitors
Many successful kinase inhibitors feature a bicyclic nitrogen-containing heterocycle as their core scaffold. This core mimics the adenine region of ATP and forms crucial hydrogen bonds within the kinase hinge region. Cinnoline derivatives have been explored for this purpose. The 8-bromo substituent can be used to probe a deep, often hydrophobic, pocket in many kinase active sites or be replaced with larger groups via cross-coupling to target allosteric sites.
Caption: Role of this compound in a drug discovery pipeline.
Antimicrobial and Antiparasitic Agents
Halogenated quinolines and related heterocycles have a long history as antimicrobial and antimalarial drugs. The cinnoline scaffold itself has demonstrated potent activity against various pathogens, including L. major and P. falciparum.[1] this compound is a prime candidate for investigation in this area, both as a standalone agent and as a precursor for more complex derivatives. Studies have shown that halogen-substituted cinnoline derivatives exhibit significant antimicrobial activity.[3]
Conclusion
While this compound remains a novel and largely uncharacterized molecule, its potential as a key intermediate in medicinal chemistry is substantial. This guide provides a scientifically sound and logical framework for its synthesis based on well-established chemical transformations. The strategic placement of the bromine atom offers a dual advantage: modulating the molecule's intrinsic biological activity and providing a reactive site for extensive chemical elaboration. For researchers and drug development professionals, this compound represents an open opportunity to explore new chemical space and develop next-generation therapeutics based on the privileged cinnoline scaffold.
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Çakmak, S., & Ökten, S. (2017). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC, NIH. [Link]
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Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (n.d.). PMC, NIH. [Link]
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Quinoline, 8-Bromo-. (2024). ChemBK. [Link]
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Methods for the synthesis of cinnolines (Review). (2005). ResearchGate. [Link]
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Lewgowd, W., & Stanczak, A. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 65–80. [Link]
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An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]
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Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. (2018). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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8-Bromoquinoline. (n.d.). PubChem. [Link]
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SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. (2024). Journal of Population Therapeutics and Clinical Pharmacology. [Link]
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TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (2022). Zenodo. [Link]
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Cinnoline Derivatives with Biological Activity. (n.d.). Scilit. [Link]
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Recent Developments in the Synthesis of Cinnoline Derivatives. (n.d.). Bentham Science. [Link]
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Electrophilic aromatic bromination study casts doubt on textbook intermediate. (2023). Research, Royal Society of Chemistry. [Link]
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Szumilak, M., Stanczak, A., & Fidecka, S. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(13), 2386. [Link]
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Discovery and history of cinnoline derivatives
The future of cinnoline chemistry remains bright. The core's versatility allows for fine-tuning of steric and electronic properties, enabling the rational design of next-generation therapeutics. Ongoing research will likely focus on developing derivatives with enhanced target selectivity and improved pharmacokinetic profiles, further solidifying the role of the cinnoline scaffold as a molecular heart of medicinal chemistry. [5]
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Noolvi, M. N., Patel, H. M., Singh, V., & Gadad, A. K. (2011). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of the Serbian Chemical Society, 76(4), 543-555. [Link]
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Lewgowd, W., Stanczak, A., & Pakulska, W. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(13), 2386. [Link]
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TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (2022). World Journal of Pharmaceutical Research. [Link]
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Stanczak, A., & Lewgowd, W. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 65-80. [Link]
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Stanczak, A., Lewgowd, W., & Pakulska, W. (1996). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Die Pharmazie, 51(10), 738-742. [Link]
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Widman-Stoermer Synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Widman-Stoermer Synthesis. (2010). CoLab. [Link]
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Lewgowd, W., Stanczak, A., & Pakulska, W. (2019). Cinnoline Derivatives with Biological Activity. Scilit. [Link]
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von Richter (Cinnoline) Synthesis. (n.d.). Organic Chemistry Portal. [Link]
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A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results. [Link]
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A CONCISE REVIEW ON CINNOLINES. (2020). Innovative Journal. [Link]
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Lewgowd, W., Stanczak, A., & Pakulska, W. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(13), 2386. [Link]
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Synthesis and screening of novel cinnoline derivatives for analgesics. (2024). GSC Biological and Pharmaceutical Sciences. [Link]
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Widman-Stoermer Cinnoline Synthesis. (2009). odos. [Link]
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von Richter (Cinnoline) Synthesis. (n.d.). Name-Reaction.com. [Link]
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von Richter Cinnoline Synthesis. (2018). ResearchGate. [Link]
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Synthesis of Benzodiazines. (2010). Química Organica.org. [Link]
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Alford, E. J., & Schofield, K. (1952). Cinnolines. Part XXVIII. The nature of the C(3)-position. Part I. The Neber–Bossel synthesis of 3-hydroxycinnoline. Journal of the Chemical Society (Resumed), 2102-2108. [Link]
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Recent Developments in the Synthesis of Cinnoline Derivatives. (2017). Bentham Science. [Link]
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Mishra, P., Saxena, V., Kushwaha, M., & Saxena, A. (2015). Synthesis, Characterization and Antiinflammatory activity of Cinnolines (pyrazole) derivatives. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 77-82. [Link]
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Baumgarten, H. E., & Creger, P. L. (1960). Cinnolines. VII. The Neber-Bossel Synthesis. Journal of the American Chemical Society, 82(17), 4634-4637. [Link]
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Baumgarten, H. E., & Creger, P. L. (1960). Cinnolines. VII. The Neber-Bossel Synthesis. Journal of the American Chemical Society, 82(17), 4634-4637. [Link]
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Alford, E. J., & Schofield, K. (1952). Cinnolines. Part XXVIII. The nature of the C(3)-position. Part I. The Neber–Bossel synthesis of 3-hydroxycinnoline. Journal of the Chemical Society (Resumed), 2102. [Link]
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Structure of 4-aminocinnoline-3-carboxamide derivatives that exhibit Bruton's tyrosine kinase (BTK) inhibition activity. (n.d.). ResearchGate. [Link]
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Schofield, K., & Simpson, J. C. E. (1945). Cinnolines. Part XXI. Further observations on the Richter synthesis. Journal of the Chemical Society (Resumed), 512-520. [Link]
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Unveiling the Electronic Landscape: A Theoretical Investigation of 8-Bromocinnoline's Electronic Structure
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Cinnoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, renowned for their diverse pharmacological activities which include antibacterial, antifungal, and antitumor properties.[1] The introduction of a bromine atom at the 8th position of the cinnoline core is anticipated to modulate its electronic properties, thereby influencing its reactivity and potential as a pharmacophore. This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 8-Bromocinnoline. By leveraging Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), we will elucidate the molecular geometry, frontier molecular orbital characteristics, and electronic absorption spectra of this compound. This guide serves as a robust methodological blueprint for researchers engaged in the computational analysis of novel heterocyclic compounds for drug discovery and materials science.
Introduction: The Significance of Cinnoline Scaffolds
The cinnoline nucleus, a bicyclic aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[2] The electronic distribution within this ring system is pivotal to its biological activity, governing its interactions with molecular targets.[1] Halogen substitution is a well-established strategy in drug design to enhance binding affinity, metabolic stability, and membrane permeability. Specifically, the introduction of a bromine atom can induce significant changes in the electronic landscape of the parent molecule. Understanding these changes at a quantum mechanical level is crucial for the rational design of new therapeutic agents.
This guide will detail a theoretical study to explore the electronic structure of this compound. The primary objectives are:
-
To determine the optimized molecular geometry.
-
To analyze the frontier molecular orbitals (HOMO and LUMO) to understand its chemical reactivity and kinetic stability.
-
To predict the electronic absorption spectrum and characterize the nature of its electronic transitions.
Theoretical Methodology: A Self-Validating Computational Protocol
The following protocol outlines a rigorous and reproducible computational workflow for the theoretical analysis of this compound. The choice of computational methods and parameters is grounded in established practices for similar heterocyclic systems, ensuring the reliability of the obtained results.[3][4]
Geometry Optimization
The initial step involves the optimization of the ground-state molecular geometry of this compound. This is crucial as all subsequent electronic property calculations are dependent on an accurate molecular structure.
Protocol:
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[4][5]
-
Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse and polarization functions, which is essential for accurately describing the electron distribution, especially for a molecule containing a halogen atom.[6]
-
Convergence Criteria: The geometry optimization should be performed until the forces on the atoms are negligible, and the geometry corresponds to a true energy minimum on the potential energy surface. This is confirmed by performing a frequency calculation, which should yield no imaginary frequencies.
Causality behind Experimental Choices: The B3LYP functional is selected due to its proven track record in accurately predicting the geometries and electronic properties of a wide range of organic and heterocyclic molecules. The 6-311++G(d,p) basis set is employed to provide sufficient flexibility for the wavefunction to accurately model the electronic structure, including the lone pairs on the nitrogen and bromine atoms and the diffuse nature of the π-system.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[7] The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).[7] The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's chemical reactivity and kinetic stability.[3]
Protocol:
-
Input: The optimized geometry of this compound from the previous step.
-
Calculation: A single-point energy calculation using the same DFT method (B3LYP/6-311++G(d,p)).
-
Analysis:
-
Visualize the 3D plots of the HOMO and LUMO to understand their spatial distribution and the atomic orbitals contributing to them.
-
Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).
-
From the orbital energies, global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated.[3]
-
Trustworthiness of the Protocol: The analysis of frontier molecular orbitals is a standard and well-validated approach in computational chemistry to gain insights into the reactivity of molecules. The spatial distribution of these orbitals provides a visual and intuitive understanding of where electrophilic and nucleophilic attacks are most likely to occur.
Electronic Absorption Spectra Simulation
To understand the electronic transitions and predict the UV-Visible absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed.[8] This method allows for the calculation of excited-state energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively.[9]
Protocol:
-
Input: The optimized ground-state geometry.
-
Method: TD-DFT.
-
Functional and Basis Set: The same B3LYP/6-311++G(d,p) level of theory is used for consistency.
-
Solvent Effects: To simulate realistic experimental conditions, the effect of a solvent (e.g., ethanol or methanol) can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).[6]
-
Analysis:
-
The calculated excitation energies are converted to wavelengths (λ).
-
The oscillator strengths (f) are used to predict the intensity of the absorption bands.
-
The major orbital contributions to the most significant electronic transitions are analyzed to characterize them (e.g., π → π* or n → π*).
-
Authoritative Grounding: TD-DFT has become the workhorse for calculating the excited-state properties of medium-sized organic molecules due to its favorable accuracy-to-cost ratio. The inclusion of solvent effects via the PCM model is a standard procedure to account for the influence of the surrounding medium on the electronic transitions, leading to more accurate predictions of experimental spectra.[6]
Expected Results and Discussion
Based on theoretical studies of similar cinnoline and quinoline derivatives, the following outcomes are anticipated for this compound.
Molecular Geometry
The optimized geometry is expected to show a planar cinnoline ring system. The introduction of the bromine atom at the C8 position will likely cause minor distortions in the bond lengths and angles of the adjacent phenyl ring due to steric and electronic effects. A comparison of the calculated bond lengths and angles with experimental X-ray diffraction data of similar compounds would serve as a validation of the chosen theoretical level.
Table 1: Predicted Key Geometrical Parameters for this compound
| Parameter | Predicted Value (Å or °) |
| C-Br Bond Length | ~1.90 |
| N1=N2 Bond Length | ~1.28 |
| C-C (aromatic) Bond Lengths | 1.38 - 1.42 |
| C-N Bond Lengths | 1.33 - 1.37 |
| C-C-Br Bond Angle | ~120 |
Note: These are expected values based on literature for similar compounds and should be replaced with actual calculated data.
Frontier Molecular Orbitals
The HOMO is expected to be a π-orbital delocalized over the entire cinnoline ring system, with significant contributions from the nitrogen atoms and the phenyl ring. The LUMO is also anticipated to be a π*-orbital, primarily located on the pyridazine ring of the cinnoline core. The bromine atom, with its lone pairs, might also contribute to the HOMO.
Table 2: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors
| Parameter | Predicted Value (eV) |
| EHOMO | -6.5 to -7.0 |
| ELUMO | -1.5 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |
| Chemical Potential (μ) | -4.0 to -4.5 |
| Hardness (η) | 2.2 to 2.8 |
| Electrophilicity Index (ω) | 2.5 to 3.5 |
Note: These are estimated ranges and will be determined precisely from the calculations.
A smaller HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic stability. The distribution of the HOMO and LUMO will provide insights into the regioselectivity of electrophilic and nucleophilic attacks, respectively.
Electronic Absorption Spectrum
The simulated UV-Vis spectrum of this compound is expected to exhibit several absorption bands in the UV region. These bands will correspond to π → π* and potentially n → π* electronic transitions. The lowest energy absorption band will be of particular interest as it is determined by the HOMO-LUMO transition. The analysis of the orbital contributions to each transition will provide a detailed understanding of the nature of the electronic excitations.
Visualization of Workflows and Concepts
Computational Workflow
Caption: Computational workflow for the theoretical study of this compound.
Frontier Molecular Orbital Concept
Caption: Relationship between FMOs, reactivity, and stability.
Conclusion
The theoretical investigation of this compound's electronic structure, as outlined in this guide, provides a powerful and predictive framework for understanding its fundamental chemical properties. By employing DFT and TD-DFT methods, researchers can gain deep insights into the molecular geometry, reactivity, and spectroscopic behavior of this and other novel heterocyclic compounds. This knowledge is invaluable for the rational design of new molecules with tailored properties for applications in drug development and materials science. The self-validating nature of the described protocols, grounded in established theoretical principles, ensures the generation of reliable and reproducible results, thereby accelerating the discovery and development process.
References
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Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024). AVESİS. [Link]
-
Computational Analysis and Experimental Validation of a Quinoline Derivative for Optoelectronic and Pharmacological Applications. (2024). Consensus. [Link]
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An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]
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Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. (2019). Advanced Journal of Chemistry, Section A, 2(2), 118-126. [Link]
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A concise review on cinnoline and its biological activities. (2018). International Journal of Advance Research, Ideas and Innovations in Technology, 4(3), 1313-1319. [Link]
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Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. [Link]
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frontier molecular orbital analysis. (2020). YouTube. [Link]
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Molecular Orbitals and Population Analysis. Hunt Research Group. [Link]
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TDDFT study on the excited-state proton transfer of 8-hydroxyquinoline: key role of the excited-state hydrogen-bond strengthening. (2015). PubMed. [Link]
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Molecular Orbital Theory (MO Theory). (2021). YouTube. [Link]
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11.5: Molecular Orbital Theory. (2023). Chemistry LibreTexts. [Link]
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Excited-state calculations with TD-DFT: from benchmarks to simulations in complex environments. (2014). Physical Chemistry Chemical Physics, 16(29), 15064-15077. [Link]
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DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. (2005). PubMed. [Link]
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DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. (2005). ResearchGate. [Link]
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Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. (2024). RSC Advances, 14(16), 11135-11151. [Link]
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Unlocking the Therapeutic Potential of Substituted Cinnolines: A Technical Guide to Emerging Research Areas
For Immediate Release
LODZ, Poland – January 3, 2026 – The cinnoline scaffold, a bicyclic aromatic heterocycle, continues to emerge as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] This technical guide offers an in-depth exploration of promising research avenues for substituted cinnolines, designed for researchers, scientists, and drug development professionals. Moving beyond a simple enumeration of known activities, this document delves into the causality behind experimental choices, highlights underexplored therapeutic targets, and provides actionable insights to guide future research and development.
First synthesized in 1883 by V. Richter, the cinnoline nucleus (1,2-diazanaphthalene) was for a long time one of the lesser-known condensed bicyclic aromatic heterocycles.[3][4] However, the 20th and 21st centuries have seen a dramatic increase in interest, driven by the discovery of its potent and diverse biological effects.[3] Cinnoline derivatives have been investigated for their antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties, with some compounds entering clinical evaluation.[2]
I. Core Therapeutic Areas & High-Impact Research Directions
While the therapeutic potential of cinnolines is vast, this guide identifies three core areas with significant opportunities for novel drug discovery: Oncology, Neurodegenerative Disorders, and Agrochemicals.
Oncology: Beyond General Cytotoxicity to Targeted Therapies
The anticancer activity of cinnoline derivatives is well-documented, but early research often focused on broad cytotoxicity.[2] The future of cinnoline-based cancer therapy lies in the development of highly selective agents that target specific nodes in oncogenic signaling pathways.
a) Kinase Inhibition: A Promising Frontier
Numerous kinases are implicated in cancer progression, and the cinnoline scaffold has proven to be a fertile starting point for the development of potent kinase inhibitors.[5]
-
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/Akt signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[6][7] A series of cinnoline derivatives have been developed as potent PI3K inhibitors, with some compounds exhibiting nanomolar inhibitory activities and significant antiproliferative effects in human tumor cell lines.[6][8]
-
Research Opportunity: Structure-activity relationship (SAR) studies have shown that modifications at various positions of the cinnoline ring can significantly impact potency and selectivity.[9][10] There is a clear opportunity to synthesize and screen novel libraries of substituted cinnolines to identify isoforms-selective PI3K inhibitors with improved pharmacokinetic profiles.
-
-
Other Kinase Targets: Cinnoline derivatives have also shown inhibitory activity against other kinases, including Bruton's tyrosine kinase (BTK) and leucine-rich repeat kinase 2 (LRRK2).[2] The latter is particularly relevant in Parkinson's disease but also has implications in certain cancers.
-
Research Opportunity: A logical next step is to screen existing and novel cinnoline libraries against a broad panel of cancer-relevant kinases. This could uncover unexpected activities and provide starting points for the development of multi-targeted kinase inhibitors, a strategy known to be effective in overcoming drug resistance.
-
b) Topoisomerase I Inhibition
Substituted dibenzo[c,h]cinnolines have been identified as non-camptothecin topoisomerase I (TOP1) inhibitors.[2] SAR studies have revealed that specific substitutions are crucial for retaining TOP1-targeting activity and cytotoxicity.[2]
-
Research Opportunity: A key challenge with many anticancer drugs is multidrug resistance. Interestingly, some potent dibenzo[c,h]cinnoline TOP1 inhibitors were not affected by the overexpression of multidrug resistance protein 1 (MDR1).[2] This suggests that further optimization of this scaffold could lead to agents effective against resistant tumors.
Logical Workflow for Cinnoline-Based Kinase Inhibitor Discovery
Caption: A typical workflow for the discovery of novel cinnoline-based kinase inhibitors.
Neurodegenerative Disorders: An Emerging Application
The application of cinnoline derivatives in treating neurological and psychiatric disorders is a rapidly growing field.
-
Alzheimer's Disease: The cholinergic hypothesis of Alzheimer's disease has led to the development of acetylcholinesterase (AChE) inhibitors.[1][11] Quinoline derivatives, which are structurally related to cinnolines, have shown promise as AChE inhibitors.[1][11] The cinnoline scaffold, with its unique electronic properties, represents an underexplored area for the design of novel AChE inhibitors.
-
Research Opportunity: Design and synthesize cinnoline derivatives that can interact with the peripheral anionic site (PAS) of AChE, a strategy known to be effective for other heterocyclic inhibitors.[1] Furthermore, the development of multi-target-directed ligands that combine AChE inhibition with other relevant activities, such as antioxidant or anti-inflammatory effects, is a highly promising approach.[12]
-
-
Parkinson's Disease: As mentioned, cinnoline derivatives have been identified as LRRK2 kinase inhibitors, a key target in Parkinson's disease.[2] Although initial candidates had specificity issues, this provides a strong rationale for further exploration of the cinnoline scaffold for this indication.[2]
Agrochemicals: A Niche with High Potential
The use of cinnoline derivatives in agriculture is a less-explored but potentially impactful research area.
-
Herbicides: Phenoxy-substituted cinnolines have been reported to act as herbicides, showing complete control of barnyard grass at certain concentrations.[13]
-
Research Opportunity: The mechanism of action of these herbicidal cinnolines is not well-defined. Elucidating this mechanism would enable the rational design of more potent and selective herbicides with favorable environmental profiles.
-
-
Pollen Suppressants: 4-hydroxycinnoline-3-carboxylic acid derivatives have been shown to have pollen suppressant activity, which could be valuable in hybrid seed production.[14]
II. Technical Considerations & Methodologies
Advancing the research on substituted cinnolines requires robust and validated experimental protocols. This section provides an overview of key methodologies.
Synthesis of Substituted Cinnolines
The synthesis of the cinnoline core and its derivatives can be achieved through various established methods.
-
Richter Cinnoline Synthesis: This classic method involves the cyclization of an alkyne precursor.[4]
-
Modern Synthetic Approaches: More recent methods, including transition metal-catalyzed reactions, offer greater flexibility and efficiency in generating diverse cinnoline libraries.[14]
Illustrative Synthetic Protocol: Preparation of 4-Chlorocinnoline
This protocol is a representative example and may require optimization for specific substrates.
-
Step 1: Cyclization to 4-Hydroxycinnoline: A substituted o-aminoaryl ketone is diazotized with sodium nitrite in an acidic medium (e.g., hydrochloric acid). The resulting diazonium salt is then cyclized, often with heating, to yield the corresponding 4-hydroxycinnoline.
-
Step 2: Chlorination: The 4-hydroxycinnoline is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), typically with gentle heating, to produce the desired 4-chlorocinnoline.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Biological Evaluation Protocols
The choice of biological assay is critical for identifying and characterizing the activity of novel cinnoline derivatives.
Protocol: In Vitro PI3K Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of enzyme activity and inhibition.[7]
-
Reagent Preparation: Prepare a PI3K reaction buffer, a lipid substrate (e.g., PI:PS mixture), and dilute the PI3K enzyme and ATP to their final desired concentrations.
-
Inhibitor Preparation: Perform serial dilutions of the test cinnoline compounds in DMSO, followed by dilution in the reaction buffer.
-
Kinase Reaction: In a 384-well plate, combine the test inhibitor (or vehicle control), the PI3K enzyme, and initiate the reaction by adding the ATP/substrate mixture. Incubate at room temperature.
-
ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the PI3K inhibitor. Calculate IC₅₀ values from the dose-response curves.
Signaling Pathway of PI3K and Point of Inhibition by Cinnoline Derivatives
Caption: The PI3K/Akt signaling pathway and the inhibitory action of cinnoline derivatives.
Addressing Physicochemical Challenges
A significant hurdle in the development of cinnoline derivatives can be their poor aqueous solubility.[15][16][17]
-
Solubility Enhancement Strategies:
-
pH Adjustment: For basic cinnolines, lowering the pH can improve solubility.[18]
-
Use of Solubilizing Excipients: Cyclodextrins and non-ionic surfactants can be employed in formulations to enhance solubility.[18]
-
Salt Formation: For ionizable cinnolines, forming a salt with a pharmaceutically acceptable counterion can dramatically improve solubility and dissolution rates.[16]
-
III. Quantitative Data & Structure-Activity Relationships
The following table summarizes the biological activities of representative substituted cinnolines against various targets. This data is compiled from multiple sources and is intended to be illustrative of the potential of this scaffold.
| Compound Class | Substitution Pattern | Target | Activity (IC₅₀/MIC) | Reference(s) |
| Cinnoline-based | 4-(p-aminopiperazine)-3-carboxamide | E. coli, S. aureus | 12.5–50 µg/mL | [2] |
| Pyrazolo[4,3-c]cinnoline | Electron-donating group on benzoyl ring | Anti-inflammatory | Good activity | [14] |
| Dibenzo[c,h]cinnoline | 2,3-dimethoxy, 8,9-methylenedioxy | Topoisomerase I | High cytotoxicity | [2] |
| 4-Aminocinnoline | 3-carboxamide | LRRK2 | Potent inhibition | [2] |
| Cinnoline Derivative | Varies | PI3K | 0.264 µM (HCT116 cells) | [6] |
This table is for illustrative purposes and does not represent an exhaustive list.
IV. Future Perspectives & Conclusion
The cinnoline scaffold is a versatile and promising platform for the discovery of new therapeutic agents. Future research should focus on:
-
Exploring Novel Chemical Space: The synthesis and screening of novel, diverse libraries of substituted cinnolines are essential for identifying new lead compounds.
-
Multi-Targeted Drug Design: Developing single molecules that can modulate multiple targets is a promising strategy for complex diseases like cancer and neurodegenerative disorders.
-
Improving ADME/Tox Properties: A greater emphasis on early-stage ADME/Tox profiling will be crucial for the successful clinical translation of cinnoline-based drug candidates.
V. References
-
Sang, Z., et al. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. RSC Medicinal Chemistry, 13(10), 1185-1204. [Link]
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Cortes-Gomez, A., et al. (2023). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. International Journal of Molecular Sciences, 24(3), 2385. [Link]
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Breslin, H. J., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry, 43(6), 1321-1329. [Link]
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Mishra, P., et al. (2024). Synthesis and screening of novel cinnoline derivatives for analgesics. Journal of Pharmaceutical Negative Results, 15(3), 1-10. [Link]
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Solubility of Things. (n.d.). Cinnoline. [Link]
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Kovalishyn, V., et al. (2021). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Molecules, 26(14), 4241. [Link]
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Cortes-Gomez, A., et al. (2023). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. International Journal of Molecular Sciences, 24(3), 2385. [Link]
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Johansson, M., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, 35(3), 293-304. [Link]
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Bingul, M., et al. (2016). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Archives of Breast Cancer, 3(4), 127-132. [Link]
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Wassila, S., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Journal of Microbial & Biochemical Technology, 12(3), 432. [Link]
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Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. [Link]
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ResearchGate. (n.d.). Cinnolines: Further Work. [Link]
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Saxena, S., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]
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Li, J., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271. [Link]
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El-Sayed, M. A. A., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202400279. [Link]
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Price, C. C., & Ropp, G. A. (1948). 4,7-dichloroquinoline. Organic Syntheses, 28, 44. [Link]
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Li, Y., et al. (2013). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Organic Letters, 15(1), 84-87. [Link]
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Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. [Link]
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Chaudhary, P., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3737. [Link]
-
Corona-López, J. C., et al. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2023(2), M1629. [Link]
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Mishra, R., et al. (2023). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]
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Stanciu, S. G., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(19), 10595. [Link]
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ResearchGate. (n.d.). Synthesis, Biological Evaluation and Comparative Study of Some Cinnoline Derivatives. [Link]
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Kumar, A., et al. (2013). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 23(17), 4964-4968. [Link]
-
Innovative Journal. (n.d.). A Concise Review on Cinnolines. [Link]
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International Journal of Advanced Research, Ideas and Innovations in Technology. (n.d.). A concise review on cinnoline and its biological activities. [Link]
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Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie, 340(2), 65-80. [Link]
-
ResearchGate. (n.d.). Discovery of Cinnoline Derivatives as Potent PI3K Inhibitors with Antiproliferative Activity. [Link]
-
Wikipedia. (n.d.). Cinnoline. [Link]
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Foreword: The Strategic Importance of the Cinnoline Scaffold
An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 8-Bromocinnoline
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
The cinnoline ring system, a benzo[c]pyridazine, is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The strategic functionalization of the cinnoline core is paramount for the development of novel therapeutic agents. Among the various substituted cinnolines, this compound serves as a uniquely valuable and versatile intermediate. The carbon-bromine bond at the 8-position is not merely a substituent; it is a pivotal synthetic handle, enabling a diverse range of molecular elaborations through modern cross-coupling and substitution chemistries. This guide provides a comprehensive exploration of the reactivity of this C-Br bond, offering both mechanistic insights and field-proven protocols to empower researchers in their synthetic endeavors.
The this compound Core: Structure and Electronic Profile
The cinnoline nucleus consists of a benzene ring fused to a pyridazine ring. The placement of the bromine atom at the C8 position, on the carbocyclic portion of the scaffold, significantly influences its chemical reactivity. Understanding this structure is key to predicting its behavior in chemical reactions.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 8-Bromocinnoline
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and novel molecule synthesis, the cinnoline scaffold and its derivatives are of significant interest. 8-Bromocinnoline, a key intermediate, presents both unique opportunities and specific handling challenges. This in-depth technical guide, grounded in established safety protocols for analogous compounds, provides a comprehensive framework for its safe utilization in a laboratory setting. The following information is synthesized from safety data for the closely related isomers, 8-bromoquinoline and 8-bromoisoquinoline, and should be considered a robust proxy in the absence of specific data for this compound itself.
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the inherent hazards of this compound is the foundation of safe laboratory practice. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is anticipated to be classified as follows:
| Hazard Class | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation[1][2] |
| Acute toxicity, Oral | 3 | H301: Toxic if swallowed[3] |
Signal Word: Danger [3]
The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The toxicological properties have not been fully investigated, and as with any novel compound, it should be handled with the utmost care, assuming high toxicity.
Causality of Hazards:
The irritant nature of this compound can be attributed to its aromatic and halogenated structure, which can interact with and disrupt biological membranes and proteins upon contact. The potential for respiratory irritation stems from its ability to act as a local irritant to the mucous membranes of the respiratory tract.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate PPE to minimize exposure.
Engineering Controls:
All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[4] This is critical to prevent the inhalation of any dust or vapors. A safety shower and eyewash station must be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE):
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield are essential to protect against splashes and airborne particles.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[6] Gloves should be inspected for integrity before each use and changed immediately if contaminated.
-
Protective Clothing: A laboratory coat is required to protect against skin contact.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH/MSHA-approved respirator with an appropriate cartridge should be used.[5]
Fire-Fighting Measures and Decomposition Products
While not expected to be flammable, this compound will burn if involved in a fire.
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam. [1]* Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors. [1]* Hazardous Decomposition Products: Upon combustion, this compound may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides. [1]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [1]
Disposal Considerations: Environmental Responsibility
Waste from residues and unused products should be classified as hazardous. [3]
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [1]* Do not empty into drains. [1]* Contaminated packaging should be treated as hazardous waste. [3] The primary method for the safe disposal of similar compounds involves neutralization of reactive groups followed by disposal as hazardous waste. [4]
Transportation Information
For transportation purposes, this compound and its isomers are typically classified as:
-
UN Number: UN2811 [3]* Proper Shipping Name: Toxic solid, organic, n.o.s. (8-Bromoisoquinoline) [3]* Transport Hazard Class: 6.1 [3]* Packing Group: III [3]
Conclusion
The responsible use of this compound in research and development necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, which are based on the established safety profiles of its close isomers, researchers can mitigate risks and ensure a safe laboratory environment for the advancement of science.
References
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PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. [Link]
-
PubChem. (n.d.). 8-Bromo-5-chloroquinoline. National Center for Biotechnology Information. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005). [Link]
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Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 8-Bromocinnoline with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The cinnoline scaffold is a privileged pharmacophore present in a multitude of biologically active compounds. The functionalization of this nitrogen-containing heterocycle is of significant interest in medicinal chemistry and materials science. This document provides a comprehensive technical guide for the Suzuki-Miyaura cross-coupling of 8-bromocinnoline with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for both the synthesis of the this compound precursor and its subsequent cross-coupling, and offer insights into reaction optimization and troubleshooting.
Introduction: The Strategic Importance of Cinnoline Arylation
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application to the synthesis of heteroaromatic systems is particularly crucial in drug discovery, where the introduction of aryl moieties can significantly modulate the pharmacological properties of a lead compound.[3] Cinnolines, as a class of diazines, present unique challenges and opportunities in cross-coupling reactions due to the electronic properties imparted by the adjacent nitrogen atoms. The 8-aryl-cinnoline motif, in particular, is a valuable scaffold for probing interactions with biological targets.
This guide is structured to provide both a theoretical foundation and practical, actionable protocols for researchers. We will begin by outlining the synthesis of the key starting material, this compound, followed by a detailed exploration of its Suzuki-Miyaura coupling.
Synthesis of the this compound Precursor
Conceptual Workflow for this compound Synthesis
The transformation of an aromatic amine to a bromide is classically achieved via the Sandmeyer reaction.[4][5] This involves the diazotization of the amine followed by displacement of the diazonium group with a bromide salt, typically catalyzed by copper(I) bromide.
Caption: Synthetic route from 8-aminocinnoline to this compound.
Protocol: Synthesis of this compound via Sandmeyer Reaction
Disclaimer: This protocol is based on established chemical principles for the Sandmeyer reaction and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
8-Aminocinnoline (1.0 eq)
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ice
-
Sodium hydroxide (NaOH) solution, 2M
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, thermometer
Procedure:
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-aminocinnoline in 48% HBr. Cool the mixture to 0-5 °C in an ice bath.
-
Prepare a solution of sodium nitrite in deionized water.
-
Add the sodium nitrite solution dropwise to the stirred cinnoline solution, maintaining the temperature below 5 °C. The addition should be slow to control the exothermic reaction and prevent the evolution of nitrogen oxides.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Coupling:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in 48% HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.
-
After the initial effervescence subsides, warm the reaction mixture to 50-60 °C and stir for 1-2 hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by adding 2M NaOH solution until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic solvent under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
The Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[6][7] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with electron-deficient heteroaryl halides like this compound.
The Catalytic Cycle and Key Considerations
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
-
Catalyst and Ligand: For electron-deficient heteroaryl bromides, palladium catalysts with electron-rich and bulky phosphine ligands are often superior.[8] Systems like Pd(PPh₃)₄ or in situ generated catalysts from a Pd(0) or Pd(II) source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with ligands such as SPhos or XPhos are excellent starting points.
-
Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[9] Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Aprotic polar solvents are typically used. A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is common, as water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.
Recommended Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, condenser (if heating)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-cinnoline.
-
Data Presentation and Optimization
For a systematic approach to optimizing the reaction, it is advisable to screen different parameters. The following table provides a template for organizing optimization experiments.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | e.g., 75 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | e.g., 85 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | e.g., 90 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 8 | e.g., 88 |
Yields are hypothetical and for illustrative purposes.
Troubleshooting
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the catalyst is active and the reaction is thoroughly deoxygenated. Consider using a pre-catalyst system.
-
Insufficient Base Strength: Try a stronger base (e.g., Cs₂CO₃ or K₃PO₄).
-
Low Temperature: Increase the reaction temperature.
-
-
Formation of Byproducts:
-
Homocoupling of Boronic Acid: This can occur at higher temperatures or with prolonged reaction times. Use a slight excess of the boronic acid and monitor the reaction closely.
-
Protodeborylation: This is the replacement of the boronic acid group with a hydrogen atom. Using anhydrous conditions or a different base can sometimes mitigate this.[10]
-
Dehalogenation of Starting Material: This can be a competing side reaction. Optimizing the ligand and reaction time may help.
-
Conclusion
The Suzuki-Miyaura coupling of this compound provides a powerful and versatile method for the synthesis of novel 8-aryl-cinnoline derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can achieve high yields and purity. The protocols and insights provided in this guide serve as a robust starting point for the exploration of this important chemical space in drug discovery and materials science.
References
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Biffis, A., Centomo, P., Del Zotto, A., & Zecca, M. (2018). Pd metal catalysts for cross-couplings and related reactions in the 21st century: A critical review. Chemical Reviews, 118(4), 2249–2295. [Link]
-
Gallagher, T. (2001). Sandmeyer reaction. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient Suzuki-Miyaura coupling of unprotected, nitrogen-rich heterocycles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The role of the base in the Suzuki-Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Wang, Z. (2010). Sandmeyer Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
The Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]
-
Roy, D., & Uozumi, Y. (2018). Recent advances in palladium-catalyzed cross-coupling reactions at ppm to ppb molar catalyst loadings. Advanced Synthesis & Catalysis, 360(4), 604-631. [Link]
-
Maluenda, I., & Navarro, O. (2015). Recent developments in the Suzuki–Miyaura reaction: 2010–2014. Molecules, 20(4), 7526-7557. [Link]
-
Suzuki, A. (1999). Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 38(21), 3172-3175. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
YouTube. (2020, February 13). Suzuki cross-coupling reaction. [Link]
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451-3479. [Link]
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- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Sonogashira Reaction for 8-Bromocinnoline Alkynylation
For: Researchers, scientists, and drug development professionals.
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This powerful transformation is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and functional group tolerance.[1] This document provides a comprehensive guide to the application of the Sonogashira reaction for the alkynylation of 8-bromocinnoline, a key heterocyclic scaffold in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into troubleshooting and optimization.
Introduction: The Significance of the Cinnoline Scaffold and the Power of Alkynylation
The cinnoline moiety is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. The introduction of an alkynyl group at the C8 position can significantly modulate a molecule's pharmacological profile by altering its steric and electronic properties, as well as providing a handle for further functionalization through click chemistry or other alkyne-based transformations.
The Sonogashira reaction, first reported in 1975, has become the preeminent method for such alkynylations.[5] Its success lies in the synergistic catalysis of palladium and copper complexes, which allows the reaction to proceed under mild conditions with high yields.[1][6]
Mechanistic Insights: The Dual Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4][5] While the exact mechanism is still a subject of some debate and can be influenced by reaction conditions, the generally accepted pathway is as follows:
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the this compound, forming a Pd(II) intermediate.[2][7]
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base to form a copper(I) acetylide species.[1][8] This step is crucial as it activates the alkyne.
-
Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a process called transmetalation, regenerating the copper(I) catalyst.[7]
-
Reductive Elimination: Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 8-alkynylcinnoline product and regenerate the active Pd(0) catalyst, thus completing the cycle.[7][9]
The Copper-Free Variant
While the classic Sonogashira reaction relies on a copper co-catalyst, concerns over the formation of alkyne homocoupling (Glaser coupling) byproducts and the toxicity of copper have led to the development of copper-free protocols.[1][10] In these systems, the activation of the alkyne is thought to occur directly on the palladium center, often requiring stronger bases or different ligand systems to facilitate the deprotonation of the terminal alkyne.[2][4][11]
Experimental Protocol: Alkynylation of this compound
This protocol provides a robust starting point for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization may be required for specific substrates.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Purpose |
| This compound | ≥97% | Commercially Available | Aryl halide substrate |
| Terminal Alkyne | ≥98% | Commercially Available | Coupling partner |
| Pd(PPh₃)₂Cl₂ | 98% | Commercially Available | Palladium catalyst precursor |
| Copper(I) Iodide (CuI) | 99.5% | Commercially Available | Co-catalyst |
| Triethylamine (Et₃N) | ≥99.5%, anhydrous | Commercially Available | Base and solvent |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Solvent |
| Inert Gas | High Purity Nitrogen or Argon | Gas Supplier | To create an inert atmosphere |
| Schlenk Flask/Tube | N/A | Glassware Supplier | Reaction vessel |
| Magnetic Stirrer/Hotplate | N/A | Lab Equipment Supplier | For stirring and heating |
Step-by-Step Procedure
-
Preparation of the Reaction Vessel: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Addition of Solvents and Reagents: Under a positive pressure of inert gas, add anhydrous THF (5-10 mL per mmol of this compound) and anhydrous triethylamine (2.0-3.0 equiv). Stir the mixture for 5-10 minutes at room temperature.
-
Addition of Alkyne: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 50-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 8-alkynylcinnoline.
Experimental Workflow Diagram
Caption: Experimental workflow for the Sonogashira alkynylation of this compound.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider pre-activation of the catalyst. |
| Poor quality of reagents/solvents | Ensure all reagents are pure and solvents are anhydrous. | |
| Insufficiently inert atmosphere | Improve the degassing procedure (e.g., freeze-pump-thaw cycles). | |
| Low reaction temperature | Gradually increase the reaction temperature. | |
| Formation of Alkyne Homocoupling (Glaser) Product | Presence of oxygen | Ensure a strictly inert atmosphere. |
| High concentration of copper catalyst | Reduce the amount of CuI. | |
| Prolonged reaction time at elevated temperature | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Decomposition of Starting Material or Product | High reaction temperature | Perform the reaction at a lower temperature, even if it requires a longer reaction time. |
| Incompatible base | Screen other bases such as diisopropylethylamine (DIPEA) or cesium carbonate. | |
| Difficulty in Purification | Formation of closely eluting byproducts | Optimize the reaction conditions to minimize byproduct formation. Try a different chromatography stationary phase or eluent system. |
Mechanistic Diagram
Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
Conclusion
The Sonogashira reaction is a highly effective and versatile tool for the synthesis of 8-alkynylcinnolines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably access these valuable compounds for applications in drug discovery and materials science. The provided protocol serves as a solid foundation for further exploration and optimization of this important transformation.
References
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Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
ACS Publications. Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction. (2011-11-29). [Link]
-
BYJU'S. Sonogashira Coupling. [Link]
-
ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]
-
ResearchGate. The copper/palladium cooperation in Sonogashira coupling. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
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YouTube. Sonogashira cross-coupling reaction. (2020-02-13). [Link]
-
ResearchGate. Optimization of Sonogashira conditions. [Link]
-
ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. [Link]
-
ResearchGate. N‐Heterocycle carbene ligands in Sonogashira coupling reported by Yaşar group. [Link]
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-
NROChemistry. Sonogashira Coupling. [Link]
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ResearchGate. Modified Sonogashira coupling strategy for the functionalization of substituted quinoline and plausible catalytic cycle. [Link]
-
Semantic Scholar. Product Class 9: Cinnolines. [Link]
-
PubMed. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Link]
-
ACS Publications. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Semantic Scholar. A versatile synthesis of diverse 3,4-fused cinnolines via the base-catalysed condensation of 2-amino-2'-nitrobiaryls. [Link]
-
YouTube. Sonogashira coupling. (2019-01-07). [Link]
-
ResearchGate. Synthesis of 2-Phenylquinoline and its Derivatives by Multicomponent Reaction of Aniline, Benzylamine, Alcohols, and CCl 4 Catalyzed by FeCl 3 ·6H 2 O. [Link]
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Introduction: The Strategic Importance of Cinnoline Scaffolds and C-N Bond Formation
An Application Guide to the Synthesis of 8-Aminocinnolines via Buchwald-Hartwig Amination with Primary Amines
The cinnoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition, antimicrobial, and anticancer properties. The strategic functionalization of the cinnoline ring system is paramount for modulating these activities and developing new therapeutic agents. Among the most critical transformations is the introduction of an amino group, as the C-N bond is a cornerstone of pharmaceutical structure.
Historically, the synthesis of N-arylated heterocycles was hampered by harsh reaction conditions and limited substrate scope, often relying on classical methods like nucleophilic aromatic substitution, which is unfeasible for electron-rich or moderately activated systems like 8-bromocinnoline. The advent of the Buchwald-Hartwig amination has revolutionized this field.[1] This palladium-catalyzed cross-coupling reaction provides a powerful and versatile method for the formation of carbon-nitrogen bonds under relatively mild conditions, demonstrating remarkable functional group tolerance and broad applicability.[1][2]
This guide provides an in-depth exploration of the Buchwald-Hartwig amination as applied to the coupling of this compound with various primary amines. We will dissect the reaction mechanism, present detailed, field-proven protocols, and offer insights into optimization and troubleshooting to empower researchers in drug discovery and chemical development.
The Engine of C-N Coupling: The Buchwald-Hartwig Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination lies in a well-orchestrated catalytic cycle centered on a palladium complex. Understanding this mechanism is crucial for rational catalyst selection and reaction optimization. The cycle proceeds through several key elementary steps.[1][3]
-
Activation and Formation of the Pd(0) Catalyst: The cycle typically begins with a Pd(II) precatalyst, such as Pd(OAc)₂, which is reduced in situ to the active Pd(0) species by the amine or phosphine ligand.[3][4] Alternatively, a preformed Pd(0) source like Pd₂(dba)₃ can be used directly.
-
Oxidative Addition: The electron-rich, coordinatively unsaturated Pd(0) complex undergoes oxidative addition with the aryl halide (this compound). This is often the rate-determining step, where the C-Br bond is broken and a new Pd(II) intermediate is formed.[1][5] The reactivity order for the halide is generally I > Br > Cl.[4]
-
Amine Coordination and Deprotonation: The primary amine coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base (e.g., sodium tert-butoxide), the coordinated amine is deprotonated to form a palladium-amido complex.[1]
-
Reductive Elimination: This final, bond-forming step involves the reductive elimination from the palladium-amido complex. The desired 8-aminocinnoline product is released, and the active Pd(0) catalyst is regenerated, allowing the cycle to continue.[1]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Causality Behind Component Selection
-
Palladium Source: While various sources are effective, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are most common.[4] Pd(OAc)₂ is air-stable and cost-effective but requires in situ reduction. Pd₂(dba)₃ is a direct source of Pd(0) but is more sensitive to air and light. Pre-catalysts, where the ligand is already complexed to palladium, offer convenience and improved reactivity.
-
The Ligand (The Key to Success): The choice of phosphine ligand is the most critical parameter. For coupling primary amines with heteroaryl halides, bulky and electron-rich monophosphine ligands are paramount.[6][7]
-
Function: These ligands stabilize the monomeric Pd(0) species, promote the difficult oxidative addition step with heteroaryl halides, and accelerate the final reductive elimination.[1] Their steric bulk helps prevent the undesired formation of diarylated products, a common side reaction with primary amines.[6]
-
Recommended Ligands: For this specific application, ligands from the biarylphosphine class are highly recommended. XPhos , BrettPhos , and RuPhos have demonstrated broad utility and high efficacy.[6][8] BrettPhos, in particular, was designed for the selective monoarylation of primary amines.[3]
-
-
The Base: The base's primary role is to deprotonate the amine after it coordinates to the palladium center, forming the crucial palladium-amido intermediate.
-
Function: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this purpose.[4] However, its high basicity can be incompatible with sensitive functional groups like esters.[3]
-
Alternatives: For base-sensitive substrates, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[4]
-
-
The Solvent: Anhydrous, aprotic solvents are necessary.
-
Common Choices: Toluene and 1,4-dioxane are the most frequently used solvents due to their ability to dissolve the reagents and their high boiling points, which allow for thermal reactions.[4][9] Tetrahydrofuran (THF) is suitable for lower-temperature reactions.
-
Solvents to Avoid: Chlorinated solvents and coordinating solvents like acetonitrile can bind to the palladium center and inhibit catalysis.[4]
-
Detailed Experimental Protocol
This protocol provides a general, robust starting point for the amination of this compound with a representative primary amine. Optimization may be required for specific substrates.
Safety and Handling Precautions
-
Inert Atmosphere: Buchwald-Hartwig reactions are highly sensitive to oxygen and moisture. All procedures must be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques or a glovebox.[10][11] All solvents and liquid reagents must be thoroughly degassed and dried.
-
Exothermic Nature: The reaction can be exothermic, especially on a larger scale. Proper temperature control and monitoring are essential to prevent runaway reactions.[12]
-
Reagent Handling: Palladium compounds can be toxic. Phosphine ligands are often air-sensitive and should be handled under an inert atmosphere. Sodium tert-butoxide is a strong, corrosive base. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE).
Caption: General workflow for the Buchwald-Hartwig amination.
Step-by-Step Methodology
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Primary Amine (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 1-5 mol%)
-
XPhos (1.5-7.5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4-2.0 equiv)
-
Anhydrous Toluene (degassed)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Septa, needles, and Schlenk line or glovebox
-
Standard workup and purification glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 209 mg), sodium tert-butoxide (1.4 mmol, 135 mg), and XPhos (e.g., 0.03 mmol, 14.3 mg).
-
Inerting the Vessel: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Addition of Liquids: Add anhydrous, degassed toluene (e.g., 5 mL) via syringe. Then, add the primary amine (1.2 mmol) via syringe.
-
Catalyst Addition: Finally, add the palladium(II) acetate (0.02 mmol, 4.5 mg). The order of addition is critical to prevent premature catalyst decomposition.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by carefully adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 8-aminocinnoline derivative.
Optimization, Scope, and Troubleshooting
Even robust protocols can require optimization for novel substrates. The following tables provide guidance on parameter adjustment and troubleshooting common issues.
Table 1: Key Parameter Optimization
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Catalyst System | Pd(OAc)₂ / XPhos | For challenging couplings, consider pre-catalysts (e.g., XPhos Pd G3) for higher activity. If diarylation is an issue, BrettPhos may offer better selectivity for mono-arylation.[3] |
| Pd/Ligand Ratio | 1:1.5 to 1:2 | A slight excess of ligand is often beneficial to stabilize the active catalyst and prevent palladium black precipitation. |
| Base | NaOtBu (1.4 equiv) | If the substrate has base-sensitive groups, switch to a weaker base like K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv), but be prepared to increase the reaction temperature or time.[3][4] |
| Solvent | Toluene | Dioxane is a common alternative. For lower temperature reactions, THF can be used. Solvent choice can affect solubility and reaction rates. |
| Temperature | 100 °C | Start at 80-100 °C. If the reaction is sluggish, increase to 110 °C (refluxing toluene). Some highly active catalyst systems may allow for lower temperatures. |
| Concentration | 0.1 - 0.2 M | Higher concentrations can increase reaction rates but may also lead to solubility issues or side reactions. |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen/moisture contamination).2. Impure reagents or solvents.3. Insufficiently strong base.4. Inappropriate ligand choice. | 1. Improve inert atmosphere technique; degas solvents thoroughly.2. Purify starting materials; use freshly opened, high-purity reagents.3. Ensure NaOtBu is fresh and dry; consider a stronger base if using a weaker one.4. Screen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos).[13][14] |
| Hydrodehalogenation | The C-Br bond is reduced to a C-H bond. Often caused by moisture or β-hydride elimination pathways. | 1. Ensure strictly anhydrous conditions.2. Use a bulkier ligand (e.g., XPhos) which can disfavor this side reaction.[15] |
| Diarylation of Amine | The primary amine is arylated twice, forming a tertiary amine. | 1. Use a smaller excess of the primary amine (e.g., 1.1 equiv).2. Employ a ligand designed for monoarylation, such as BrettPhos.[3][6]3. Lower the reaction temperature. |
| Palladium Black Formation | The catalyst has decomposed and precipitated out of solution. | 1. Increase the ligand-to-palladium ratio.2. Ensure all reagents are pure and the atmosphere is inert.3. Lower the reaction temperature. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the modern medicinal chemist. Its application to the synthesis of 8-aminocinnoline derivatives from this compound provides a reliable and highly adaptable route to novel chemical entities. By understanding the underlying mechanism, carefully selecting the catalyst components, and employing rigorous experimental technique, researchers can efficiently access a wide array of functionalized cinnolines. This guide serves as a comprehensive resource to facilitate the successful implementation and optimization of this powerful C-N bond-forming reaction in the pursuit of new drug candidates and advanced materials.
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Palladium-Catalyzed Synthesis of 8-Aryl-Cinnolines: An In-Depth Technical Guide for Researchers
Introduction: The Significance of the Cinnoline Scaffold in Modern Drug Discovery
The cinnoline moiety, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and drug development.[1][2] Its unique electronic properties and rigid structure make it an attractive framework for the design of novel therapeutic agents. Cinnoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, underscoring their potential in addressing a wide range of diseases.[3][4] The targeted functionalization of the cinnoline ring system, particularly at the 8-position, allows for the modulation of a compound's physicochemical properties and biological activity, making the development of efficient synthetic methodologies a key focus for researchers.[5]
This comprehensive guide provides an in-depth exploration of the palladium-catalyzed synthesis of 8-aryl-cinnolines, a class of compounds with significant potential in drug discovery. We will delve into the mechanistic underpinnings of key cross-coupling reactions, provide detailed, field-proven protocols, and offer practical insights into troubleshooting and optimization.
Strategic Approaches to 8-Aryl-Cinnoline Synthesis: A Palladium-Catalyzed Revolution
The formation of the C-C bond between the C8 position of the cinnoline core and an aryl group is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions offer a versatile and efficient means of forging this crucial bond with a high degree of control and functional group tolerance. The three primary strategies employed are the Suzuki-Miyaura, Stille, and Heck cross-coupling reactions.
The choice of a specific methodology is often dictated by the availability of starting materials, desired substrate scope, and tolerance to various functional groups. A general overview of these transformations is presented below.
Figure 1: General workflow for palladium-catalyzed 8-arylation of cinnolines.
I. The Suzuki-Miyaura Coupling: A Versatile and Robust Strategy
The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.[6] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Mechanism of the Suzuki-Miyaura Coupling
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key to a successful Suzuki-Miyaura coupling lies in the careful selection of the palladium catalyst, ligand, base, and solvent. For electron-deficient heterocyclic halides like 8-halocinnolines, the oxidative addition step is generally facile. However, the transmetalation step can be challenging.[7] The use of appropriate ligands and bases is crucial to facilitate this step and prevent unwanted side reactions.
Protocol: Suzuki-Miyaura Coupling of 8-Bromocinnoline with Phenylboronic Acid
This protocol is a representative procedure and may require optimization for different arylboronic acids and substituted cinnolines.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Illustrative Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | 8-Halocinnoline | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 85 |
| 2 | 8-Chlorocinnoline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | 78 |
| 3 | 8-Iodocinnoline | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 80 | 92 |
Note: The yields presented are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.
II. The Stille Coupling: Utilizing Organostannanes
The Stille coupling employs organostannanes as the arylating agent.[8][9] A key advantage of this method is the stability and tolerance of organostannanes to a wide variety of functional groups.[10] However, the toxicity of tin compounds is a significant drawback.[8]
The catalytic cycle of the Stille reaction is similar to the Suzuki coupling, with the transmetalation step involving the transfer of the aryl group from the tin reagent to the palladium center.[9]
Protocol: Stille Coupling of 8-Iodocinnoline with Tributyl(phenyl)stannane
Materials:
-
8-Iodocinnoline
-
Tributyl(phenyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve 8-iodocinnoline (1.0 equiv.) and tributyl(phenyl)stannane (1.1 equiv.) in anhydrous DMF.
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the solution.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with aqueous potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
III. The Heck Reaction: Arylation with Alkenes
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[11] For the synthesis of 8-aryl-cinnolines, this method is less direct and typically involves a subsequent transformation of the resulting styrenyl-cinnoline. However, it can be a valuable tool for accessing specific derivatives.[12]
The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[11]
Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous acetonitrile (MeCN)
-
Nitrogen or Argon gas supply
Procedure:
-
To a sealed tube under an inert atmosphere, add this compound (1.0 equiv.), styrene (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), P(o-tol)₃ (0.1 equiv.), and Et₃N (2.0 equiv.).
-
Add anhydrous acetonitrile.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove triethylammonium bromide.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Synthesis of Starting Materials: 8-Halocinnolines
The availability of 8-halocinnolines is crucial for the successful implementation of the aforementioned cross-coupling reactions. Here are some established methods for their synthesis.
Synthesis of this compound
A common route to this compound involves the bromination of a suitable precursor. For instance, the bromination of 8-aminoquinoline followed by diazotization and subsequent reactions can lead to this compound, though direct bromination of cinnoline itself can be challenging and may lead to a mixture of products. A more reliable approach often starts with a pre-functionalized benzene ring.
Synthesis of 8-Chlorocinnoline via Sandmeyer Reaction
The Sandmeyer reaction is a classic method for converting an amino group into a halide.[13] Starting from 8-aminocinnoline, this reaction provides a reliable route to 8-chlorocinnoline.
Figure 3: Workflow for the synthesis of 8-chlorocinnoline via the Sandmeyer reaction.
Protocol: Synthesis of 8-Chlorocinnoline from 8-Aminocinnoline
Materials:
-
8-Aminocinnoline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
Procedure:
-
Dissolve 8-aminocinnoline in concentrated HCl and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of NaNO₂ in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of CuCl in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, during which nitrogen gas will evolve.
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude 8-chlorocinnoline by column chromatography or recrystallization.
Troubleshooting and Optimization
Palladium-catalyzed cross-coupling reactions, while powerful, can sometimes be challenging. Here are some common issues and potential solutions when working with the cinnoline scaffold.
Table 2: Troubleshooting Guide for Palladium-Catalyzed Arylation of Cinnolines
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Poorly soluble base- Insufficiently degassed solvent | - Use a fresh batch of catalyst and ligand.- Use a more soluble base (e.g., Cs₂CO₃ or K₃PO₄).- Thoroughly degas the solvent by sparging with an inert gas or using freeze-pump-thaw cycles. |
| Dehalogenation of the starting material | - Presence of water or other proton sources- Catalyst system promotes hydrodehalogenation | - Use anhydrous solvents and reagents.- Screen different ligands; bulkier, more electron-rich ligands can sometimes suppress this side reaction. |
| Homocoupling of the arylating agent | - Presence of oxygen- Catalyst decomposition | - Ensure the reaction is performed under a strictly inert atmosphere.- Use a more stable palladium precatalyst or add a ligand that stabilizes the active catalyst. |
| Poor reproducibility | - Inconsistent quality of reagents- Variations in reaction setup and degassing | - Use high-purity reagents and solvents.- Standardize the reaction setup, including stirring rate and degassing procedure. |
Conclusion
The palladium-catalyzed synthesis of 8-aryl-cinnolines provides a powerful and versatile platform for the generation of novel molecular entities with significant potential in drug discovery. By understanding the underlying reaction mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently access a wide array of substituted cinnoline derivatives. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and drug development professionals seeking to explore the rich chemical space of the cinnoline scaffold.
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The Strategic Utility of 8-Bromocinnoline in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Cinnoline Scaffold and the Power of the 8-Bromo Handle
The cinnoline nucleus, a bicyclic heteroaromatic system containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Cinnoline derivatives have garnered significant attention due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3][4] The strategic functionalization of the cinnoline core is paramount to modulating its pharmacological profile, and in this context, halogenated derivatives serve as exceptionally versatile precursors.
This guide focuses on the application of 8-bromocinnoline as a key building block in the synthesis of novel drug candidates. The bromine atom at the 8-position acts as a "handle" for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[5][6] This allows for the systematic exploration of the chemical space around the cinnoline core, a cornerstone of modern drug discovery.[3]
However, the inherent electronic properties of the cinnoline ring system present unique challenges. The electron-deficient nature of the ring, due to the two nitrogen atoms, can impact the reactivity of substituents. Furthermore, the nitrogen atoms, particularly N1, can act as chelating agents, potentially leading to catalyst inhibition in cross-coupling reactions. A thorough understanding of these factors is crucial for the successful application of this compound in synthesis.
Synthesis of the this compound Precursor
While various methods exist for the synthesis of the cinnoline core, a common approach involves the cyclization of appropriately substituted phenylhydrazones.[7] The synthesis of this compound can be envisaged through a multi-step sequence starting from a commercially available bromo-substituted aniline. A plausible synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 8-position of the cinnoline ring is strategically placed for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for the construction of C-C and C-N bonds.[5]
Suzuki-Miyaura Coupling: Introduction of Aryl and Hetaryl Moieties
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in many biologically active molecules.[8][9]
Reaction Scheme:
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Application Notes & Protocols: 8-Bromocinnoline as a Versatile Building Block for Advanced Organic Light-Emitting Diodes (OLEDs)
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on the strategic use of 8-bromocinnoline as a foundational building block for the synthesis of novel organic materials for light-emitting diodes (OLEDs). Cinnoline, a nitrogen-containing heterocyclic scaffold, possesses inherent electron-deficient characteristics, making its derivatives prime candidates for electron-transporting materials (ETMs) and hosts in OLEDs. The presence of a bromine atom at the 8-position offers a reactive handle for sophisticated molecular engineering through modern cross-coupling methodologies. These notes detail the synthetic utility of this compound, focusing on its application in creating high-performance materials, particularly for thermally activated delayed fluorescence (TADF) emitters. Detailed, field-proven protocols for synthesis, device fabrication, and characterization are provided to enable researchers to leverage this versatile molecule in the development of next-generation optoelectronic devices.
Introduction: The Strategic Importance of the Cinnoline Scaffold in OLEDs
The advancement of OLED technology is intrinsically linked to the rational design of organic materials that govern charge transport and light emission. Nitrogen-containing heterocycles are of paramount interest due to their tunable electronic properties.[1] The cinnoline ring system, an isomer of quinoline and quinoxaline, is characterized by an electron-deficient π-system, a desirable trait for facilitating electron injection and transport in OLED devices.[1]
This compound emerges as a particularly valuable starting material for several key reasons:
-
Inherent Electron-Deficient Nature: The cinnoline core can serve as an excellent acceptor unit in a donor-acceptor (D-A) molecular architecture.
-
Reactive Bromine Handle: The bromine atom at the 8-position is strategically placed for functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3][4] This allows for the precise installation of various electron-donating or other functional groups to meticulously tune the optoelectronic properties of the final molecule.
-
Pathway to Advanced Emitters: This synthetic versatility is crucial for designing materials with specific energy levels (HOMO/LUMO) and photophysical characteristics, including the development of sophisticated emitters that exhibit Thermally Activated Delayed Fluorescence (TADF).[5][6] TADF materials enable OLEDs to theoretically achieve 100% internal quantum efficiency without relying on expensive heavy metals like iridium or platinum.[7][8]
This guide will provide the foundational knowledge and practical protocols to effectively utilize this compound as a precursor for high-performance OLED materials.
Synthetic Strategies: Functionalization of this compound
The true power of this compound lies in its capacity to be readily transformed into more complex molecular architectures. Palladium-catalyzed cross-coupling reactions are the cornerstone of this synthetic strategy.[9][10]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an exceptionally robust method for creating carbon-carbon bonds by coupling an organohalide (this compound) with an organoboron compound (e.g., an arylboronic acid).[2] This is ideal for attaching various aromatic donor moieties to the cinnoline acceptor core, establishing a D-A structure essential for TADF and for tuning emission color.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds, coupling this compound with primary or secondary amines.[4][10] This is a powerful route for introducing strong electron-donating amine-based groups, such as carbazoles or phenoxazines, which are commonly used in high-efficiency TADF emitters.[5]
Caption: Synthetic pathways from this compound.
Application Focus: Designing TADF Emitters
TADF materials overcome the 75% loss of excitons to non-emissive triplet states in conventional fluorescent OLEDs. They achieve this through a process called reverse intersystem crossing (RISC), where triplet excitons are up-converted to emissive singlet excitons.[8] A critical requirement for efficient RISC is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST < 0.2 eV).[5]
The D-A architecture achievable with this compound is ideal for minimizing ΔEST. By coupling a strong electron donor to the electron-accepting cinnoline core, the highest occupied molecular orbital (HOMO) becomes localized on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor. This spatial separation of the frontier orbitals significantly reduces the exchange energy, and consequently, the ΔEST.[5]
Caption: The Thermally Activated Delayed Fluorescence (TADF) cycle.
Experimental Protocols
Disclaimer: All chemical syntheses should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of an 8-Aryl-Cinnoline via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Anhydrous Toluene/Water (10:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and SPhos.
-
Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Add Pd(OAc)₂ to the flask under the inert atmosphere.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 8-aryl-cinnoline derivative.[2]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Fabrication of a Multilayer OLED Device (Solution-Processing)
This protocol outlines the fabrication of a standard multilayer OLED using spin-coating, a common laboratory technique.[1][11]
Device Structure: ITO / PEDOT:PSS / Emissive Layer (EML) / TPBi / LiF / Al
Materials & Layers:
-
Substrate: Patterned Indium Tin Oxide (ITO)-coated glass
-
Hole-Injection Layer (HIL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Emissive Layer (EML): Synthesized cinnoline derivative (as host or emitter) dissolved in a suitable solvent (e.g., chlorobenzene or toluene)
-
Electron-Transport Layer (ETL): 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)
-
Electron-Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
Procedure:
-
Substrate Cleaning: Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry with a stream of nitrogen.[1]
-
Surface Treatment: Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to increase its work function and improve hole injection.[1]
-
HIL Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate (e.g., 4000 rpm for 60s). Anneal the film at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
EML Deposition: Spin-coat the solution of the synthesized cinnoline material onto the PEDOT:PSS layer inside the glovebox. Anneal the film according to pre-determined optimal conditions to remove residual solvent.
-
ETL, EIL, and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Sequentially deposit TPBi (~30 nm), LiF (~1 nm), and Al (~100 nm) at controlled deposition rates.[12]
Caption: Workflow from material synthesis to device testing.
Protocol 3: OLED Device Characterization
Once fabricated, the device's performance must be systematically evaluated.
-
Current-Voltage-Luminance (J-V-L) Measurement: Use a programmable source meter and a photometer (e.g., a calibrated silicon photodiode) to simultaneously measure the current density (J) and luminance (L) as a function of the applied voltage (V).[13]
-
Efficiency Calculations: From the J-V-L data, calculate the key performance metrics:
-
Current Efficiency (ηc): Measured in candela per ampere (cd/A).
-
Power Efficiency (ηp): Measured in lumens per watt (lm/W).
-
External Quantum Efficiency (EQE, ηext): The ratio of photons emitted to electrons injected (%).
-
-
Electroluminescence (EL) Spectrum: Record the emission spectrum of the device at a constant driving voltage using a spectrometer. This allows for the determination of the emission peak (λEL) and the Commission Internationale de l'Eclairage (CIE) color coordinates.[13]
Data Presentation & Expected Outcomes
The functionalization of this compound allows for wide tunability of material properties. The tables below present hypothetical data for two distinct cinnoline derivatives designed for OLED applications.
Table 1: Representative Photophysical and Electrochemical Data
| Compound ID | Donor Moiety | HOMO (eV) | LUMO (eV) | Eg (eV) | λPL (nm) | PLQY (%) | ΔEST (eV) |
| CZ-CINN | Carbazole | -5.8 | -2.6 | 3.2 | 450 (Blue) | 85 | 0.18 |
| PXZ-CINN | Phenoxazine | -5.4 | -2.5 | 2.9 | 520 (Green) | 92 | 0.10 |
Data is illustrative and serves as a target for material design.
Table 2: Typical OLED Device Performance Metrics
| Emitter | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. CE (cd/A) | Max. PE (lm/W) | Max. EQE (%) | CIE (x, y) |
| CZ-CINN | 3.0 | > 5,000 | ~25 | ~20 | ~15 | (0.15, 0.18) |
| PXZ-CINN | 2.8 | > 10,000 | ~60 | ~55 | ~22 | (0.30, 0.62) |
Performance is highly dependent on the specific molecular structure, device architecture, and fabrication conditions.
Caption: Schematic of a typical multilayer OLED structure.
Conclusion
This compound is a high-potential, strategically valuable building block for the synthesis of advanced organic materials for OLEDs. Its inherent electronic properties, combined with the synthetic accessibility offered by the bromo-substituent, provide a clear and versatile pathway to novel electron transporters, hosts, and particularly high-efficiency TADF emitters. The protocols and design principles outlined in this guide offer a solid foundation for researchers to explore the rich chemical space of cinnoline derivatives and contribute to the development of next-generation lighting and display technologies.
References
- Benchchem. (n.d.). Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs).
- Yildiz, A., & Tomak, A. (n.d.). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative.
- ResearchGate. (2015). Materials, Devices, Fabrication, Characterization, and Applications for OLED Illumination and Display.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
- National Institutes of Health. (2022). Thermally activated delayed fluorescence (TADF) emitters: sensing and boosting spin-flipping by aggregation.
- O'Brien, C. J., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings.
- MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- PubMed Central. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials.
- Wiley Online Library. (2022). Narrowband Emissive Thermally Activated Delayed Fluorescence Materials.
- ResearchGate. (2025). Design, Synthesis and Electroluminescent Properties of Multiresonant Thermally Activated Delayed Fluorescence Materials Based on Tetrahydroquinoline.
- ResearchGate. (2022). Thermally activated delayed fluorescence (TADF) emitters: sensing and boosting spin-flipping by aggregation.
- PubMed Central. (2020). Recent Advances in Thermally Activated Delayed Fluorescent Polymer—Molecular Designing Strategies.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
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- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: 8-Bromocinnoline as a Versatile Scaffold for the Synthesis of Bioactive Molecules
Authored by: A Senior Application Scientist
Introduction: The Cinnoline Nucleus in Medicinal Chemistry
The cinnoline (1,2-benzodiazine) scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Cinnoline derivatives have demonstrated significant potential as antibacterial, antifungal, anticancer, anti-inflammatory, and antimalarial agents.[1][3][4][5] The biological activity of these molecules is highly dependent on the nature and position of substituents on the bicyclic ring system.[1]
This guide focuses on 8-bromocinnoline , a key synthetic intermediate. The bromine atom at the C-8 position serves as a versatile chemical handle, enabling the strategic introduction of diverse functional groups through modern cross-coupling methodologies. This functionalization is critical for modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making this compound an invaluable starting material for generating libraries of novel compounds for drug discovery screening.
The Strategic Advantage of the C-8 Bromo Substituent
The carbon-bromine bond at the 8-position of the cinnoline ring is an ideal site for palladium-catalyzed cross-coupling reactions. Its reactivity allows for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, a cornerstone of modern synthetic chemistry. This application note will detail protocols for three of the most powerful transformations utilizing this compound: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Heck Coupling.
Caption: Synthetic pathways from this compound to diverse bioactive molecules.
Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-Cinnolines
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl compounds.[6][7] By coupling this compound with various arylboronic acids or esters, researchers can introduce a wide range of substituted phenyl, pyridyl, or other heteroaryl moieties. This is a critical strategy for exploring structure-activity relationships (SAR), as the electronic and steric properties of the appended aryl group can dramatically influence target binding and biological activity.
Caption: General reaction scheme for the Suzuki coupling of this compound.
Illustrative Suzuki Coupling Conditions
The selection of catalyst, base, and solvent is crucial for achieving high yields. The following table provides representative conditions based on established protocols for similar bromo-heterocycles.[6][8][9]
| Arylboronic Acid (R-B(OH)₂) | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3%) | 2M Na₂CO₃ | Toluene/EtOH | 80-100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2%) | K₂CO₃ | Dioxane/H₂O | 90 | 80-92 |
| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | 1,4-Dioxane | 100 | 75-88 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | DME/H₂O | 85 | 88-96 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. This step is critical as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.
-
Reagent Addition: Through the septum, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Then, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The use of an aqueous base often accelerates the crucial transmetalation step.[7][10]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound starting material is consumed.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and boron byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 8-aryl-cinnoline product.
Buchwald-Hartwig Amination: Synthesis of 8-Amino-Cinnolines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds, enabling the synthesis of aryl amines from aryl halides.[11][12] This reaction is exceptionally valuable for installing primary or secondary amine functionalities at the C-8 position of the cinnoline core. The resulting amino group can serve as a key hydrogen bond donor/acceptor, significantly influencing interactions with biological targets. Furthermore, it can act as a synthetic handle for subsequent derivatization (e.g., amide formation).
Caption: General reaction scheme for the Buchwald-Hartwig amination of this compound.
Key Parameters for Buchwald-Hartwig Amination
The success of this reaction is highly dependent on the choice of a sterically hindered, electron-rich phosphine ligand and a strong, non-nucleophilic base.[12][13]
| Amine Partner | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Morpholine | Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | NaOt-Bu | Toluene | 100 |
| Aniline | Pd(OAc)₂ (2%) | RuPhos (4%) | K₃PO₄ | 1,4-Dioxane | 110 |
| Benzylamine | Pd₂(dba)₃ (1%) | BINAP (1.5%) | Cs₂CO₃ | Toluene | 90 |
| Ammonia (equiv.) | Pd(OAc)₂ (2%) | BrettPhos (3%) | LiN(SiMe₃)₂ | THF | 70 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation: In an oven-dried Schlenk tube or sealed vial, combine this compound (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon is preferred).
-
Reagent Addition: Add the amine coupling partner (1.1-1.5 equiv) if it is a liquid or solid, followed by the strong base (e.g., NaOt-Bu, 1.4-2.0 equiv). Caution: Alkoxide bases are highly moisture-sensitive and should be handled in a glovebox or under a strong counterflow of inert gas.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture with vigorous stirring. Reaction temperatures typically range from 80 to 110 °C.
-
Monitoring & Work-up: Monitor the reaction by LC-MS. Once complete, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash chromatography to obtain the desired 8-amino-cinnoline derivative.
Heck Coupling: Synthesis of 8-Alkenyl-Cinnolines
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new C-C bond.[14][15] Applying this to this compound allows for the introduction of vinyl, allyl, or acrylate functionalities. These groups can act as Michael acceptors or participate in further transformations, providing access to a wider array of complex and potentially bioactive molecules.
Caption: General reaction scheme for the Heck coupling of this compound.
Representative Heck Reaction Conditions
The choice of base and solvent is critical to facilitate the regeneration of the active Pd(0) catalyst.[15][16]
| Alkene Partner | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) |
| Styrene | Pd(OAc)₂ (2-5%) | Et₃N | DMF or Acetonitrile | 100-120 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (3%) | K₂CO₃ | DMA | 120 |
| 1-Octene | Pd(OAc)₂/P(o-tol)₃ (2%) | NaOAc | NMP | 110 |
Detailed Experimental Protocol: Heck Coupling
-
Reagent Combination: In a sealable pressure tube, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the alkene (1.5-2.0 equiv), and an organic base (e.g., triethylamine, Et₃N, 2.0 equiv). Note: For solid alkenes, a phosphine ligand may be required.
-
Solvent Addition: Add an anhydrous, polar aprotic solvent such as DMF or acetonitrile.
-
Reaction: Seal the tube tightly and heat the mixture to 100-120 °C with stirring. The reaction is performed in a sealed vessel to prevent the evaporation of volatile alkenes.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic extract with water and brine to remove the base and solvent. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to isolate the 8-alkenyl-cinnoline.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel bioactive molecules. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Heck coupling provide researchers with reliable methods to generate diverse libraries of C-8 functionalized cinnolines. The ability to systematically modify this position is fundamental to the modern drug discovery process, enabling the fine-tuning of molecular properties to optimize efficacy and selectivity against a range of biological targets.
References
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Szumilak, M., & Stanczak, A. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(11), 2647. [Link]
-
Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]
-
Singh, V. K., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(S08), 3728-3737. [Link]
-
Rajiv, K., et al. (2018). A concise review on cinnoline and its biological activities. International Journal of Advanced Research in Innovative Ideas in Technology, 4(3), 1-10. [Link]
-
Singh, V., et al. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1-25. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]
-
Tutar, A., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(6), 746-754. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Vautravers, N. R., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(44), 15594-15615. [Link]
-
ResearchGate. (2025). Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines. [Link]
-
ResearchGate. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]
- Google Patents. (2002).
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Pivarcsik, D., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 28(13), 5035. [Link]
-
Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines. Collection of Czechoslovak Chemical Communications, 65(8), 1257-1279. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
Al-Hussain, S. A., & Ali, A. A.-M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4279. [Link]
-
Al-Hussain, S. A., & Ali, A. A.-M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18). [Link]
-
Tarnowicz, S., & Trzeciak, A. M. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9). [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Tarnowicz, S., & Trzeciak, A. M. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2227. [Link]
-
University of Texas at Austin. (2020). Bioactive Molecules Stream. YouTube. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
ResearchGate. (2001). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
-
ResearchGate. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
-
R Discovery. (2003). Use of highly active palladium-phosphinous acid catalysts in Stille, Heck, amination, and thiation reactions of chloroquinolines. [Link]
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High-Yield Synthesis of 8-Substituted Cinnolines: An Application Guide for Researchers
Introduction: The Significance of 8-Substituted Cinnolines
The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1] In particular, functionalization at the 8-position of the cinnoline ring system profoundly influences the molecule's steric and electronic properties, leading to a diverse range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-yield synthesis of 8-substituted cinnolines. We will delve into the foundational strategies for constructing the core and explore modern, high-yield functionalization techniques, emphasizing the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Core Synthetic Strategy: Accessing the 8-Halocinnoline Gateway
The most versatile and widely employed strategy for accessing a diverse library of 8-substituted cinnolines begins with the synthesis of an 8-halocinnoline, typically 8-bromo or 8-iodocinnoline. These halogenated intermediates serve as key precursors for a variety of powerful transition-metal-catalyzed cross-coupling reactions. The synthesis of the 8-halocinnoline core itself is a critical first step, often achieved through classical cyclization methods.
A common approach involves the diazotization of a 2-amino-halophenyl precursor followed by an intramolecular cyclization. The choice of the starting material is paramount to ensure the regioselective formation of the desired 8-substituted product.
Conceptual Workflow for 8-Substituted Cinnoline Synthesis
Caption: General workflow for the synthesis of 8-substituted cinnolines.
High-Yield Functionalization Protocols at the C8-Position
Once the 8-halocinnoline is in hand, a plethora of modern synthetic methodologies can be employed to introduce a wide range of functional groups with high efficiency and selectivity. The following sections provide detailed, field-proven protocols for the most effective of these transformations.
Suzuki-Miyaura Coupling for 8-Aryl Cinnolines
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[3] It is the method of choice for introducing aryl and heteroaryl substituents at the 8-position of the cinnoline ring. The reaction is tolerant of a wide variety of functional groups and typically proceeds with high yields.
Causality of Experimental Choices:
-
Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are used due to their efficiency in the oxidative addition to the aryl halide and subsequent steps of the catalytic cycle.
-
Base: A base, typically an inorganic carbonate like K₂CO₃ or Na₂CO₃, is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is often used to dissolve both the organic and inorganic reagents.
Materials:
-
8-Bromocinnoline
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Under the inert atmosphere, add Pd(PPh₃)₄ (0.03-0.05 mmol).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio, 5 mL total volume) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Illustrative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 16 | 88 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DME/H₂O | 85 | 24 | 85 |
Buchwald-Hartwig Amination for 8-Amino Cinnolines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[5][6] This method allows for the formation of C-N bonds under relatively mild conditions and is applicable to a wide range of primary and secondary amines.[7][8]
Causality of Experimental Choices:
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are critical for the efficiency of the Buchwald-Hartwig amination.[9] They facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine, allowing it to coordinate to the palladium center.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions.
Materials:
-
8-Chlorocinnoline
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask, add 8-chlorocinnoline (1.0 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Sonogashira Coupling for 8-Alkynyl Cinnolines
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is highly efficient for the synthesis of 8-alkynylcinnolines, which are valuable precursors for further transformations and can be found in various functional materials.[12]
Causality of Experimental Choices:
-
Dual Catalysis: The reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.[13]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves both as a base to deprotonate the alkyne and as a solvent.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, maintaining an inert atmosphere is crucial for high yields.
Materials:
-
8-Iodocinnoline
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (anhydrous)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask, add 8-iodocinnoline (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF or DMF (5 mL) and the amine base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC). Reaction times typically range from 2 to 24 hours.
-
Once complete, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the organic filtrate with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Emerging Frontiers: C-H Activation for Direct C8-Functionalization
A more recent and highly atom-economical approach to functionalizing the cinnoline core is through direct C-H activation.[5] This method avoids the pre-functionalization step of installing a halogen, thereby shortening the synthetic sequence. Transition-metal catalysts, particularly rhodium and palladium, can selectively activate the C-H bond at the 8-position, which is often facilitated by the directing effect of the N1 nitrogen atom.[14][15]
Causality of Experimental Choices:
-
Directing Group: The N1 nitrogen of the cinnoline ring acts as a natural directing group, coordinating to the metal catalyst and positioning it in close proximity to the C8-H bond, facilitating its cleavage.
-
Catalyst: Rhodium(III) and Palladium(II) catalysts are commonly used due to their ability to undergo oxidative addition into C-H bonds.
-
Oxidant: In many C-H activation cycles, an oxidant is required to regenerate the active catalyst.
Materials:
-
Cinnoline
-
Alkene (e.g., styrene, acrylate) (2.0 equivalents)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Acetic acid (AcOH) as solvent
-
Sealed reaction tube
Procedure:
-
To a sealed reaction tube, add cinnoline (0.5 mmol), [RhCp*Cl₂]₂ (0.0125 mmol), and AgSbF₆ (0.05 mmol).
-
Evacuate and backfill the tube with argon.
-
Add the alkene (1.0 mmol) and acetic acid (2 mL).
-
Seal the tube and heat the mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute with ethyl acetate and filter through a short pad of silica gel.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry, concentrate, and purify by column chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Conclusion and Future Outlook
The synthesis of 8-substituted cinnolines is a vibrant area of research with significant implications for drug discovery and materials science. The methodologies outlined in this application note, from the foundational synthesis of 8-halocinnoline precursors to their high-yield functionalization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide a robust toolkit for the modern synthetic chemist. Furthermore, the advent of direct C-H activation techniques offers a more sustainable and efficient path to these valuable compounds. By understanding the principles behind these experimental setups, researchers can confidently and creatively explore the chemical space of 8-substituted cinnolines, paving the way for the discovery of novel molecules with tailored properties and functions.
References
-
An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Indian Journal of Pharmaceutical Education and Research, 59(1). Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Molecules, 26(16), 4935. Available at: [Link]
-
Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. (2009). African Health Sciences, 9(4). Available at: [Link]
-
A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(4), 624-635. Available at: [Link]
-
A review on transition-metal mediated synthesis of quinolines. (2021). Synthetic Communications, 51(15), 2267-2297. Available at: [Link]
-
Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. (2024). The Chemical Record, e202400116. Available at: [Link]
-
Methods for the synthesis of cinnolines (Review). (2008). Chemistry of Heterocyclic Compounds, 44(5), 501-522. Available at: [Link]
-
Different methods for cinnolines synthesis. (2022). ResearchGate. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(31), 10396-10411. Available at: [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2010). Synlett, 2010(14), 2145-2148. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (2007). Organic Letters, 9(18), 3417-3420. Available at: [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
The Sonogashira Coupling. (n.d.). University of Wisconsin-La Crosse. Available at: [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(31), 10396-10411. Available at: [Link]
-
Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one derivatives. (1994). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(4), 857-862. Available at: [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols, 5(1), 102875. Available at: [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]
-
Sonogashira Coupling. (n.d.). Chemistry LibreTexts. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Directed C8–H allylation of quinoline N-oxides with vinylcyclopropanes via sequential C–H/C–C activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
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- 6. pubs.acs.org [pubs.acs.org]
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- 9. research.rug.nl [research.rug.nl]
- 10. Sonogashira Coupling [organic-chemistry.org]
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Application Notes & Protocols: A Step-by-Step Guide to the Functionalization of the Cinnoline Core
Abstract
The cinnoline nucleus, a bicyclic heteroaromatic system isosteric to quinoline, is a cornerstone scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The strategic functionalization of the cinnoline core is a critical process for modulating these biological activities and expanding the accessible chemical space for drug discovery. This guide provides an in-depth, protocol-driven exploration of key functionalization strategies, focusing on site-selective modifications at the C-3, C-4, and benzo-ring positions, as well as N-oxidation. We offer detailed experimental procedures, mechanistic insights, and comparative data to empower researchers in the synthesis of novel cinnoline derivatives.
Foundational Principles: Understanding Cinnoline Reactivity
The synthetic utility of the cinnoline scaffold is dictated by its electronic nature. As a 1,2-diazine, the presence of two adjacent, electron-withdrawing nitrogen atoms renders the pyridazine ring significantly electron-deficient. This has profound implications for its reactivity:
-
Nucleophilic Substitution: The heterocyclic ring, particularly at the C-4 position, is activated towards attack by nucleophiles. This is analogous to the reactivity seen at the C-2 and C-4 positions of quinoline.[6][7]
-
Electrophilic Substitution: Conversely, the electron-deficient pyridazine ring is deactivated towards electrophilic attack. Electrophilic aromatic substitution (SEAr) preferentially occurs on the more electron-rich carbocyclic (benzene) ring, typically at the C-5 and C-8 positions.[6][8][9] This behavior is observed under strongly acidic conditions where the nitrogen atoms are protonated, further deactivating the heterocyclic ring.[10][11]
dot graph "Cinnoline_Core" { layout=neato; node [shape=plaintext, fontsize=12, fontname="Helvetica"]; edge [style=invis];
} } Figure 1: Structure and numbering of the core cinnoline scaffold.
Functionalization at the C-4 Position: Nucleophilic Aromatic Substitution (SNAr)
The C-4 position is highly susceptible to nucleophilic attack, especially when a good leaving group like a halide is present. The synthesis of 4-chlorocinnoline from 4-hydroxycinnoline (cinnolin-4-one) using reagents like POCl₃ or SOCl₂ is a common entry point for this chemistry.[12][13] This intermediate is a versatile precursor for introducing a wide range of nitrogen, oxygen, and sulfur nucleophiles.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Start [label="4-Chlorocinnoline\n(Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophile [label="Nucleophile\n(e.g., R-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Meisenheimer-like\nIntermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="4-Substituted Cinnoline", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate [label="Nucleophilic\nAttack"]; Nucleophile -> Intermediate; Intermediate -> Product [label="Loss of Cl⁻"];
// Invisible nodes for alignment {rank=same; Start; Nucleophile;} } } Caption: General workflow for SNAr at the C-4 position.
Protocol 1: Synthesis of 4-Aminocinnoline Derivatives
4-Aminoquinoline analogues are prevalent in medicinal chemistry, and the corresponding 4-aminocinnolines are of significant interest.[14] The direct displacement of chloride from 4-chlorocinnoline with various amines is a robust and widely used method.[15]
Materials:
-
4-Chlorocinnoline (1.0 eq)
-
Primary or secondary amine (1.2 - 2.5 eq)
-
Solvent (e.g., Ethanol, DMSO, DMF)
-
Base (if required, e.g., K₂CO₃, NaOH, Et₃N)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 4-chlorocinnoline in the chosen solvent.
-
Add the amine nucleophile. If the amine salt is used or if the nucleophile is a secondary amine, add a base to neutralize the HCl generated in situ.[16]
-
Heat the reaction mixture to reflux (or to a specified temperature, e.g., 130-180 °C for less reactive anilines) and monitor the reaction progress by Thin Layer Chromatography (TLC).[15][16]
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Perform a standard aqueous work-up: dilute the residue with an organic solvent (e.g., dichloromethane or ethyl acetate) and wash successively with aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 4-aminocinnoline derivative.
Comparative Data for Nitrogen Nucleophiles:
| Nucleophile Type | Solvent | Base | Conditions | Yield (%) | Observations |
| Alkylamines | Ethanol | Et₃N | Reflux, 3-5 h | Good | Generally high reactivity.[16] |
| Anilines | DMSO | NaOH | 140-180 °C, 0.5 h | 80-95 | Higher temperatures are needed for less nucleophilic anilines.[16] |
| Hydrazides | DMF | K₂CO₃ | 100 °C, 4 h | Moderate-Good | Versatile for building more complex scaffolds.[16] |
Functionalization at the C-3 Position: Palladium-Catalyzed Cross-Coupling
Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds.[17] For the cinnoline core, which can be halogenated at the C-3 position, the Suzuki-Miyaura reaction is a powerful tool for introducing aryl or vinyl substituents.[18][19]
dot graph { graph [splines=true, overlap=false, fontsize=10, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=9]; edge [fontname="Helvetica", fontsize=8];
} } Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.[20]
Protocol 2: Suzuki-Miyaura Coupling of 3-Bromocinnoline
This protocol describes a general procedure for the arylation of 3-bromocinnoline, a key intermediate for diversifying the C-3 position. The choice of catalyst, ligand, and base is crucial for achieving high yields and can be optimized for specific substrates.[18][19]
Materials:
-
3-Bromocinnoline (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[18]
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or sealed tube
Procedure:
-
To a Schlenk flask, add 3-bromocinnoline, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-16 hours).[18]
-
Cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-arylcinnoline.
Catalyst System Performance for Heteroaryl Suzuki Coupling:
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | A classic, reliable system for many aryl bromides.[19] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 80 | 85-95 | Excellent for a broad range of boronic acids and heteroaryl halides.[18] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 | Highly active catalyst system, often requiring lower catalyst loading.[21] |
Direct C-H Functionalization: An Atom-Economical Approach
Transition-metal-catalyzed C-H activation has emerged as a powerful strategy that avoids the need for pre-functionalized starting materials (like organohalides), thus improving atom economy.[17][22][23] Rhodium(III)-catalyzed reactions, in particular, have been effectively used to construct complex, fused cinnoline systems through annulation reactions.[24][25]
dot graph { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} } Caption: Proposed mechanism for Rh(III)-catalyzed C-H activation/annulation.[26]
Protocol 3: Rh(III)-Catalyzed Synthesis of Fused Cinnolines
This protocol describes the annulation of an N-aryl heterocycle (e.g., N-aryl indazolone) with a coupling partner like vinylene carbonate, which acts as an acetylene surrogate.[24] This method provides rapid access to complex polycyclic systems like indazolocinnolines.
Materials:
-
N-Aryl indazolone (1.0 eq)
-
Vinylene carbonate (1.5 eq)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Dichloromethane (DCM) as solvent
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add the N-aryl indazolone, vinylene carbonate, [RhCp*Cl₂]₂, and AgSbF₆.
-
Evacuate and backfill the tube with an inert gas (Argon).
-
Add anhydrous, degassed DCM via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove metal salts, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the fused cinnoline product.
Functionalization of the Benzo Ring: Electrophilic Aromatic Substitution
As established, the carbocyclic ring of cinnoline is the preferred site for electrophilic attack. Nitration is a classic SEAr reaction that installs a versatile nitro group, which can be subsequently reduced to an amine for further derivatization.
Protocol 4: Regioselective Nitration of Cinnoline
The nitration of cinnoline under standard nitrating conditions (a mixture of nitric and sulfuric acids) yields a mixture of 5-nitro- and 8-nitrocinnoline.[10][11] The reaction proceeds via the protonated quinolinium ion, directing the incoming electrophile (NO₂⁺) to the benzene ring.[11]
Materials:
-
Cinnoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice bath
-
Beaker or round-bottom flask
Procedure:
-
Carefully add cinnoline to concentrated sulfuric acid in a flask, keeping the temperature low with an ice bath.
-
Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not rise significantly (maintain at approx. 0 °C).[8]
-
After the addition is complete, continue stirring at low temperature for a designated period (e.g., 1-2 hours).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution by the slow addition of an aqueous base (e.g., ammonium hydroxide or sodium carbonate solution).
-
The nitro-cinnoline isomers will precipitate. Collect the solid by filtration.
-
Wash the solid with cold water and dry.
-
The isomers (5-nitro and 8-nitro) can be separated by fractional crystallization or column chromatography.
N-Functionalization: Synthesis and Utility of N-Oxides
Oxidation of one of the ring nitrogens to form a cinnoline N-oxide is a valuable transformation. N-oxides are not only biologically active themselves but also serve as versatile intermediates. The N-oxide functionality activates the heterocyclic ring, particularly at the C2 position, for various transformations including C-H functionalization.[27][28][29]
Protocol 5: Synthesis of Cinnoline N-Oxides
Cinnoline N-oxides can be prepared by direct oxidation of the parent cinnoline using peroxy acids or other oxidizing agents.
Materials:
-
Cinnoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~1.2 eq)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve cinnoline in DCM in a round-bottom flask and cool the solution in an ice bath to 0 °C.
-
Add m-CPBA portion-wise to the stirred solution.[30]
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃).
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the cinnoline N-oxide.
References
-
Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. [Link]
-
Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]
-
Synthesis of 4-chloroquinoline. (n.d.). PrepChem.com. [Link]
-
Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. [Link]
-
Epps, A. K., et al. (2016). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. Tetrahedron Letters, 57(21), 2295-2298. [Link]
-
Sánchez, J., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. [Link]
-
Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. [Link]
-
Reactions of Quinoline. (2020). YouTube. [Link]
-
A concise review on cinnoline and its biological activities. (2020). International Journal of Advanced Research in Innovation, Science and Technology. [Link]
-
Romero, A. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
Reactions of Quinolines, Chemistry tutorial. (n.d.). Tutorsglobe.com. [Link]
-
QUINOLINE. (n.d.). ResearchGate. [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2024). Organic & Biomolecular Chemistry. [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Frontiers in Chemistry. [Link]
-
How might one synthesis 4-chloro quinoline? (2020). Quora. [Link]
-
Sugiura, M., et al. (1995). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 43(6), 923-929. [Link]
-
Why does the nitration of quinoline occur at the 5 (and 8) position? (2025). Chemistry Stack Exchange. [Link]
-
An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.). Lanzhou University. [Link]
-
Quinolines and Isoquinolines. (n.d.). University of Liverpool. [Link]
-
The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs. (2020). New Journal of Chemistry. [Link]
-
A new cinnoline synthesis. Part IV. Nitration and sulphonation of chloro-(5,6,7,8)-4-hydroxy-cinnolines. (1970). Journal of the Chemical Society C: Organic. [Link]
-
Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Why does an electrophilic attack occur at the 5 and 8 position in Quinoline? (2018). Quora. [Link]
-
Recent Developments in the Synthesis of Cinnoline Derivatives. (2017). Mini-Reviews in Organic Chemistry. [Link]
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Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
New Synthesis of Substituted Quinoline N-Oxides. (2020). Combinatorial Chemistry Review. [Link]
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Quinoline N‐Oxide: A Versatile Precursor in Organic Transformations. (2022). ChemistrySelect. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Rhodium-Catalyzed Intermolecular C–H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines. (2021). ACS Catalysis. [Link]
-
ChemInform Abstract: Rh(NHC)-Catalyzed Direct and Selective Arylation of Quinolines at the 8-Position. (2015). ChemInform. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [Link]
-
Diversified Synthetic Strategies of Quinoline and Its Derivatives: A Review. (2025). ChemistrySelect. [Link]
-
Rh(III)-Catalyzed C-H Cyclization of Arylnitrones with Diazo Compounds: Access to N-Hydroxyindolines. (2018). Organic Letters. [Link]
-
Synthesis of cinnolines via catalytic C−H functionalization and annulation reactions. (2021). ResearchGate. [Link]
-
Rhodium(III)-Catalyzed Annulation of 3-Arylquinazolinones with Alkynes via Double C−H Activation: An Efficient Route for Quinolino[2,1-b]quinazolinones. (2020). The Journal of Organic Chemistry. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Molecules. [Link]
-
Rh-Catalyzed Functionalization of N-Heterocycles Through C–H Activation. (2024). Topics in Heterocyclic Chemistry. [Link]
-
Methods for the synthesis of cinnolines (Review). (2008). Chemistry of Heterocyclic Compounds. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Molecules. [Link]
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- 30. 4-Chloroquinoline 1-oxide synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in the Suzuki Coupling of 8-Bromocinnoline
Welcome to the technical support center for troubleshooting Suzuki coupling reactions, with a specific focus on challenging substrates like 8-bromocinnoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving satisfactory yields in their coupling reactions. The following question-and-answer format addresses common issues and provides scientifically grounded solutions.
Troubleshooting Guide
Question 1: My Suzuki coupling of this compound is giving very low to no yield. What are the most likely causes?
Low yields in the Suzuki coupling of nitrogen-containing heteroaromatics like this compound are a common challenge. The primary reasons often revolve around catalyst inhibition, unfavorable reaction kinetics, and substrate-specific issues.[1][2]
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the nitrogen atoms of the cinnoline ring can coordinate to the palladium catalyst. This coordination can act as a "poison," deactivating the catalyst and preventing it from participating in the catalytic cycle.[1][3]
-
Slow Oxidative Addition: The carbon-bromine bond at the 8-position of the cinnoline ring may be less reactive towards oxidative addition, which is often the rate-determining step in the Suzuki coupling.[4] This can be influenced by the electronic properties of the cinnoline ring system.
-
Protodeboronation of the Boronic Acid: Under basic conditions, the boronic acid coupling partner can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction consumes the nucleophile and reduces the overall yield.[1]
-
Homocoupling: The boronic acid can also undergo homocoupling to form a biaryl byproduct, further reducing the amount of boronic acid available for the desired cross-coupling reaction.[5]
Question 2: How can I mitigate catalyst inhibition when working with this compound?
Addressing catalyst inhibition is crucial for a successful reaction. Several strategies can be employed:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired catalytic cycle and minimize catalyst inhibition.[6] Ligands like those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos) are often effective for challenging heteroaromatic couplings.[1][6] These ligands stabilize the palladium center and facilitate both oxidative addition and reductive elimination.
-
Use of Pre-catalysts: Using well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species in solution. This can be more reliable than generating the active catalyst in situ from a palladium source and a separate ligand.[2]
-
Anhydrous Conditions: For particularly challenging couplings, anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can be beneficial. The addition of trimethyl borate can further enhance reaction rates by solubilizing boronate complexes and preventing catalyst poisoning.[1]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is a good starting point for the Suzuki coupling of this compound?
A robust starting point for heteroaryl Suzuki couplings is often a combination of a palladium(II) pre-catalyst with a bulky, electron-rich phosphine ligand.[7][8]
| Catalyst System Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective precursors to the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands that promote oxidative addition and prevent catalyst deactivation by the nitrogen heterocycle.[6] |
| Typical Loading | 1-5 mol% Pd, 1.1-1.5 eq. Ligand:Pd | A slight excess of ligand is often used to ensure catalyst stability. |
Q2: What is the role of the base in the Suzuki coupling, and which base should I choose for my reaction with this compound?
The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle. It activates the boronic acid, making it more nucleophilic.[9] The choice of base can significantly impact the reaction yield.
| Base | Strength | Common Solvents | Considerations |
| K₂CO₃ / Na₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A common and often effective choice for many Suzuki couplings. The aqueous phase is important for dissolving the carbonate.[7][8] |
| K₃PO₄ | Stronger | Dioxane, Toluene, THF | Often used for more challenging couplings, including those with heteroaromatic substrates. Can be used under aqueous or anhydrous conditions.[2][6] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | A strong inorganic base that can be effective when others fail. |
| KF | Weak | Dioxane, Toluene | A milder base that can be useful if your substrate is sensitive to stronger bases.[9] |
For this compound, starting with a stronger base like K₃PO₄ is a reasonable approach due to the potentially challenging nature of the substrate.
Q3: How does the choice of solvent affect the Suzuki coupling of this compound?
The solvent system must be chosen to ensure adequate solubility of all reactants and the catalyst. A mixture of an organic solvent and water is commonly used.
-
Aprotic Polar Solvents: Dioxane, THF, and DME are frequently used and are generally good choices for Suzuki couplings. They can effectively dissolve the organometallic intermediates.
-
Aromatic Solvents: Toluene can also be a good choice, particularly at higher temperatures.
-
Aqueous Co-solvent: The addition of water is often necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄).[10] It can also play a role in the transmetalation step.
A typical starting point would be a mixture of dioxane and water (e.g., 4:1 v/v) . If solubility is an issue, DMF can be considered, but be aware that it can sometimes lead to side reactions at high temperatures.
Q4: I'm still seeing low yields after optimizing the catalyst, base, and solvent. What other parameters can I investigate?
If initial optimizations are unsuccessful, consider the following:
-
Temperature: Increasing the reaction temperature can sometimes overcome a high activation barrier for oxidative addition. However, be mindful of potential substrate or product decomposition at elevated temperatures. Microwave heating can also be a valuable tool for rapidly screening reaction conditions and accelerating reaction rates.[11]
-
Boronic Acid vs. Boronate Ester: If protodeboronation is suspected, switching from a boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be beneficial.[5]
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Some sluggish couplings may simply require longer reaction times to go to completion.
-
Degassing: It is crucial to thoroughly degas the reaction mixture to remove oxygen, which can oxidize the active Pd(0) catalyst and lead to catalyst deactivation and the formation of homocoupled byproducts.[5] This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
Q5: Are there any alternative coupling partners to boronic acids that I can use?
Yes, several alternatives to boronic acids can be used in Suzuki-type couplings:
-
Organotrifluoroborates (e.g., R-BF₃K): These are often more stable than the corresponding boronic acids and can be used under milder conditions.
-
Boronate Esters (e.g., Pinacol Esters): As mentioned earlier, these are generally more stable to protodeboronation.[5]
The choice of coupling partner can be critical, and it may be worth screening different boron reagents if you are facing persistent low yields.
Experimental Workflow & Decision Making
The following diagram illustrates a logical workflow for troubleshooting low yields in the Suzuki coupling of this compound.
Caption: A decision-making workflow for troubleshooting low yields.
Suzuki Coupling Catalytic Cycle
Understanding the catalytic cycle can help in diagnosing which step might be failing.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598–6610. [Link]
- Thomas, S. P., & Denmark, S. E. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of Organic Chemistry, 81(1), 14-25.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Yang, J., Neary, M. C., & Diao, T. (2024). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16486–16488. [Link]
- Martinez, A. (2015). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]
- El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 55-65.
-
ResearchGate. (2019). Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. Retrieved from [Link]
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598–6610.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
- CoLab. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16486–16488.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344–4347.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
ResearchGate. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. Retrieved from [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
ChemOrgChem. (2025, March 30). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem [Video]. YouTube. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. Retrieved from [Link]
-
MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Retrieved from [Link]
-
ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. [Link]
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Technical Support Center: Navigating Side Reactions in the Sonogashira Coupling of Bromo-heterocycles
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals employing the Sonogashira coupling with bromo-heterocyclic substrates. This powerful carbon-carbon bond-forming reaction is a cornerstone in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1][2][3] However, the diverse electronic and steric properties of heteroaromatic systems can often lead to challenging side reactions, complicating product purification and reducing yields.
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific issues encountered during the Sonogashira coupling of bromo-heterocycles. Our approach is rooted in mechanistic understanding to empower you to not only solve current experimental hurdles but also to proactively design more robust reaction conditions.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific problems you may encounter during your experiments, offering explanations for their root causes and actionable protocols for their resolution.
Issue 1: Dominant Alkyne Homocoupling (Glaser Coupling)
Symptom: You observe a significant amount of a symmetrical diyne byproduct, often alongside unreacted bromo-heterocycle.
Causality: This is the classic Glaser coupling side reaction, which involves the oxidative homocoupling of the terminal alkyne.[1][4][5] It is primarily mediated by the copper(I) co-catalyst in the presence of an oxidant, typically atmospheric oxygen.[1][4][5] While the copper(I) acetylide is a key intermediate in the Sonogashira catalytic cycle, it can be diverted towards this undesired pathway.[1][6]
Troubleshooting Protocol:
-
Atmosphere Control (Crucial First Step):
-
Action: Rigorously degas all solvents and reagents (e.g., by sparging with argon or nitrogen for 15-30 minutes) and conduct the reaction under a strictly inert atmosphere (e.g., using a Schlenk line or a glovebox).[1]
-
Rationale: This minimizes the presence of oxygen, the primary oxidant for Glaser coupling.[1][4]
-
-
Copper-Free Conditions:
-
Action: Transition to a copper-free Sonogashira protocol. Numerous modern methods have been developed that circumvent the need for a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[1][2][5]
-
Rationale: By removing the copper(I) salt, the formation of the copper acetylide intermediate that leads to homocoupling is prevented.[1][5]
-
-
Ligand Modification:
-
Action: Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)3, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[7]
-
Rationale: These ligands can accelerate the rate-limiting steps of the palladium catalytic cycle (oxidative addition and reductive elimination), making the desired cross-coupling kinetically more favorable than the competing Glaser coupling.[7]
-
Workflow for Mitigating Glaser Coupling:
Caption: Decision workflow for troubleshooting Glaser homocoupling.
Issue 2: Hydrodehalogenation of the Bromo-heterocycle
Symptom: You isolate the de-brominated heterocycle as a major byproduct, indicating the C-Br bond has been cleaved and replaced with a C-H bond.
Causality: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It can occur through several pathways, including the reaction of the palladium-hydride species with the aryl halide or reductive elimination from an aryl palladium(II) hydride intermediate. The presence of water, alcohols, or amines as proton sources can facilitate this process. A recent study has also reported a simultaneous dehalogenation and hydrogenation (DHH) reaction in Sonogashira coupling under specific conditions.[8]
Troubleshooting Protocol:
-
Solvent and Base Selection:
-
Action: Use anhydrous solvents and consider a non-protic, sterically hindered base (e.g., Cs2CO3, K3PO4) in place of amine bases if hydrodehalogenation is severe.
-
Rationale: This minimizes the availability of protons that can lead to the formation of palladium-hydride species responsible for hydrodehalogenation.
-
-
Ligand Choice:
-
Action: Employ ligands that promote rapid oxidative addition and subsequent steps in the catalytic cycle. Bulky, electron-rich ligands are often beneficial.[7][9]
-
Rationale: By accelerating the desired cross-coupling pathway, the residence time of the palladium catalyst in states that can lead to hydrodehalogenation is reduced.
-
-
Reaction Temperature:
-
Action: Lower the reaction temperature. While bromo-heterocycles often require heating, excessive temperatures can promote catalyst decomposition and side reactions like hydrodehalogenation.[1]
-
Rationale: Operating at the lowest effective temperature can improve the selectivity for the desired Sonogashira product.
-
Issue 3: Catalyst Decomposition (Palladium Black Formation)
Symptom: The reaction mixture turns black or a black precipitate (palladium black) forms, often accompanied by a stall in the reaction.
Causality: The formation of palladium black indicates the agglomeration of the catalytically active Pd(0) species into an inactive, bulk metallic form. This can be caused by high temperatures, inappropriate ligand choice (ligands that are not sufficiently stabilizing), or the presence of impurities.
Troubleshooting Protocol:
-
Ligand-to-Palladium Ratio:
-
Action: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1).
-
Rationale: A higher concentration of the stabilizing ligand can help prevent the aggregation of the Pd(0) species.
-
-
Choice of Palladium Precatalyst and Ligand:
-
Action: Use a more stable palladium precatalyst or a more robust ligand. For instance, pre-formed Pd(PPh3)4 can be less stable than generating the active catalyst in situ from a Pd(II) source like PdCl2(PPh3)2.[7] Bidentate phosphine ligands or bulky monodentate ligands can offer greater stability.[7]
-
Rationale: A well-defined and stable catalyst system is less prone to decomposition under the reaction conditions.
-
-
Temperature Control:
-
Action: Avoid excessive heating. Run the reaction at the minimum temperature required for efficient coupling.
-
Rationale: High temperatures accelerate catalyst decomposition pathways.
-
Frequently Asked Questions (FAQs)
Q1: My bromo-heterocycle is electron-rich. Why is the reaction sluggish?
A1: Electron-rich bromo-heterocycles can be challenging substrates because the rate-determining step in the Sonogashira coupling is often the oxidative addition of the C-Br bond to the Pd(0) catalyst. High electron density on the heterocycle makes the C-Br bond stronger and less susceptible to oxidative addition. To overcome this, you may need to:
-
Use more electron-rich and bulky phosphine ligands (e.g., t-Bu3P, cataCXium® A) to increase the electron density on the palladium center, thereby promoting oxidative addition.[7][9]
-
Increase the reaction temperature , though this must be balanced against the risk of catalyst decomposition and other side reactions.[1]
-
Consider using a more reactive palladium precatalyst.
Q2: My bromo-heterocycle is electron-deficient. What specific problems should I anticipate?
A2: While oxidative addition is generally faster for electron-deficient systems, other issues can arise:
-
Nucleophilic attack on the heterocycle: The electron-deficient nature of the ring makes it more susceptible to nucleophilic attack by the amine base or other nucleophiles present in the reaction mixture. Using a weaker, non-nucleophilic base like K2CO3 or Cs2CO3 can mitigate this.
-
Catalyst inhibition: Some nitrogen-containing heterocycles can coordinate strongly to the palladium center, acting as catalyst poisons. In such cases, using a higher catalyst loading or a ligand that binds more strongly to palladium than the heterocycle may be necessary.
Q3: Can I run a Sonogashira coupling on a heterocycle with multiple bromine atoms and achieve selective coupling?
A3: Yes, selective coupling is often possible and is governed by the electronic and steric environment of the different C-Br bonds. Generally, the most electrophilic C-Br bond will react preferentially.[7] For instance, in a di-bromo-substituted pyridine, the bromine at the more electron-deficient position (e.g., C-2 or C-4) will typically react first. To achieve mono-alkynylation, you can carefully control the stoichiometry of the alkyne (using slightly less than one equivalent) and the reaction time.
Q4: What is the role of the amine base, and can it cause side reactions?
A4: The amine base serves two primary functions: it neutralizes the HBr generated during the reaction and, in the copper-catalyzed version, it facilitates the deprotonation of the terminal alkyne.[1][7] However, amines can also act as reducing agents for Pd(II) to Pd(0) and can participate in side reactions. As mentioned, they can be nucleophiles and can contribute to hydrodehalogenation. If these side reactions are problematic, switching to an inorganic base like K2CO3, Cs2CO3, or K3PO4 is a common and effective strategy.
Summary of Key Reaction Parameters and Troubleshooting
| Parameter | Potential Issue | Recommended Action |
| Atmosphere | Glaser Coupling | Use a robust inert atmosphere (N2 or Ar); degas all reagents. |
| Copper Co-catalyst | Glaser Coupling | Switch to a copper-free protocol. |
| Palladium Catalyst | Decomposition (Pd black) | Use stable precatalysts; increase ligand-to-metal ratio. |
| Ligand | Slow Reaction/Side Reactions | Match ligand to substrate: use bulky, electron-rich ligands for electron-rich heterocycles. |
| Base | Hydrodehalogenation, Nucleophilic Attack | Use anhydrous solvents; consider inorganic bases (e.g., Cs2CO3) instead of amines. |
| Temperature | Catalyst Decomposition, Side Reactions | Operate at the lowest effective temperature for the coupling. |
| Substrate | Poor Reactivity | For electron-rich systems, use more forcing conditions (higher temp, more active catalyst). For electron-deficient systems, be wary of nucleophilic side reactions. |
Catalytic Cycles and Side Reactions
Caption: Interplay of catalytic cycles and common side reactions in Sonogashira coupling.
References
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 3, 2026, from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 3, 2026, from [Link]
-
Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585-6623. [Link]
-
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2807. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved January 3, 2026, from [Link]
-
YouTube. (2023, March 3). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. Retrieved January 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved January 3, 2026, from [Link]
-
PubMed. (2023, October 23). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Retrieved January 3, 2026, from [Link]
-
The Vapour Trail. (2008, August 15). Copper-free Sonogashira coupling. Retrieved January 3, 2026, from [Link]
-
Taylor & Francis. (n.d.). Glaser coupling – Knowledge and References. Retrieved January 3, 2026, from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 8-Bromocinnoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Buchwald-Hartwig amination of 8-bromocinnoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this specific and often challenging transformation. As a nitrogen-containing heterocycle, cinnoline presents unique obstacles compared to simple aryl halides, primarily due to potential catalyst inhibition by the ring nitrogens. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges, optimize your reaction conditions, and troubleshoot common issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of this compound considered a challenging reaction?
Answer: The primary challenge arises from the structure of the cinnoline core itself. The two adjacent nitrogen atoms (N1 and N2) are Lewis basic and can coordinate to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the active catalyst and inhibiting the catalytic cycle.[1] This often results in low conversion or complete reaction failure under standard conditions that work well for simple aryl bromides. Therefore, careful selection of the ligand, base, and reaction conditions is critical to favor the desired C-N bond formation over catalyst inhibition.
Q2: I am setting up my first reaction. What is a reliable starting point for catalyst, ligand, base, and solvent?
Answer: For a challenging heteroaromatic substrate like this compound, starting with a robust, state-of-the-art catalyst system is recommended. Generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ can be unreliable.[2] Using a well-defined palladium precatalyst is a more dependable approach.[3][4]
Here is a recommended starting point based on best practices for difficult N-heterocyclic substrates:
| Component | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 or RuPhos Pd G3 (1-3 mol%) | These are air- and moisture-stable precatalysts that reliably generate the active LPd(0) species under basic conditions.[3] They are designed for sterically hindered and electron-rich ligands. |
| Ligand | XPhos or RuPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich biarylphosphine ligands are essential.[5][6] They promote the rates of both oxidative addition and reductive elimination while discouraging catalyst inhibition.[6] RuPhos is often excellent for coupling secondary amines.[7] |
| Base | NaOt-Bu or LHMDS (1.4 - 2.0 eq.) | A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle.[3][4] If your substrate has base-sensitive functional groups, consider a weaker base like Cs₂CO₃ or K₃PO₄, but be prepared for slower reaction rates and the potential need for higher temperatures.[3] |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous, Degassed) | These are common, effective solvents for Buchwald-Hartwig reactions.[3] Ensure the solvent is rigorously dried and degassed, as oxygen and water can deactivate the catalyst.[4] |
| Temperature | 80 - 110 °C | Most Buchwald-Hartwig aminations require heating to achieve a reasonable reaction rate.[3] |
Always perform a small-scale test reaction before committing a large amount of material.
Q3: Should I be concerned about reagent purity and reaction setup?
Answer: Absolutely. The success of palladium-catalyzed cross-coupling reactions is highly sensitive to impurities and atmospheric conditions.[2]
-
Glassware: All glassware should be oven- or flame-dried immediately before use to remove adsorbed water.
-
Atmosphere: The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen). Use standard Schlenk techniques or a glovebox. Even though precatalysts are air-stable solids, the active catalytic species generated in solution is not.
-
Reagents: Use high-purity, anhydrous solvents and reagents. Impurities in the amine or aryl halide can sometimes poison the catalyst.
-
Degassing: Solvents should be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Caption: Troubleshooting Decision Tree for Buchwald-Hartwig Amination.
Problem 1: The reaction shows no conversion, or stalls after a few percent.
This is the most common issue, often related to catalyst activity or inhibition.
-
Q: My catalyst/ligand combination might be the problem. What should I try next?
-
A: The choice of ligand is paramount.[5] While XPhos and RuPhos are excellent starting points, some substrate-amine combinations have unique requirements. Consider screening a small panel of ligands. For particularly challenging couplings, ligands like BrettPhos can sometimes be superior.[7][8] If you are not using a precatalyst, switch to one. The in situ generation of the active catalyst from Pd(OAc)₂ or Pd₂(dba)₃ can be inefficient and is a common point of failure.[2][3]
-
-
Q: Could the base be the issue?
-
A: Yes. The base plays a crucial role in the catalytic cycle.[9] If you are using a weaker base like K₃PO₄ or Cs₂CO₃ and seeing low reactivity, switching to a stronger base like NaOt-Bu or LHMDS may be necessary, provided your substrate is stable to these conditions.[3][10] Conversely, if your substrate is degrading, a weaker base is warranted. The physical form of the base can also matter; grinding inorganic bases before use can increase their surface area and reactivity.[3]
-
-
Q: What if solubility is the problem?
-
A: Poor solubility of any component is a frequent cause of reaction failure.[3] If you observe undissolved starting material, try a different solvent system (e.g., switching from toluene to dioxane or THF, or using a mixture) or increase the temperature.
-
Problem 2: I'm observing significant formation of a side product where the bromine is replaced by hydrogen (hydrodehalogenation).
Hydrodehalogenation is a known side reaction that competes with the desired amination.[11] It often becomes more prominent when the main catalytic cycle is slow.
-
Q: How can I suppress hydrodehalogenation?
-
A: This side reaction can be exacerbated by the presence of water, so ensure your reagents and solvent are scrupulously dry.[12] Using bulky, electron-rich ligands can accelerate the rate of reductive elimination of the desired product, which helps it outcompete the hydrodehalogenation pathway.[6] Sometimes, simply lowering the reaction temperature can minimize this side reaction, albeit at the cost of a longer reaction time.
-
Problem 3: My starting material is being consumed, but I am not forming the desired product. I see a complex mixture by TLC/LCMS.
This suggests substrate or product decomposition.
-
Q: How do I determine if my starting material or product is unstable under the reaction conditions?
-
A: Run a control experiment. Subject your starting material (this compound) and a sample of the desired product (if you have it) to the reaction conditions (base, solvent, temperature) without the palladium catalyst and amine. If you observe decomposition, the conditions are too harsh.
-
-
Q: What are my options if the conditions are too harsh?
-
A: The most likely culprit is the base. Switch from a strong alkoxide base like NaOt-Bu to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[3] You may also need to lower the reaction temperature. This will slow the reaction, but it is preferable to decomposition.
-
Experimental Protocols
Protocol 1: High-Throughput Screening of Catalysts and Ligands
This protocol is designed for identifying the optimal catalyst/ligand combination for the amination of this compound with your desired amine.
Caption: Workflow for High-Throughput Ligand Screening.
Methodology:
-
Preparation: In a glovebox, prepare stock solutions of this compound, your amine, and a suitable base (e.g., NaOt-Bu) in anhydrous, degassed dioxane.
-
Array Setup: To an array of 96-well plate reaction blocks or individual reaction vials, add an appropriate stir bar to each well/vial.
-
Reagent Dispensing: Dispense the stock solutions of the aryl bromide, amine, and base into each reaction well.
-
Catalyst Addition: Add the different palladium precatalysts and/or ligands to each well. This can be done as solids or from stock solutions. Ensure you have a diverse set (e.g., XPhos, RuPhos, BrettPhos, SPhos based systems).
-
Reaction: Seal the reaction plate/vials, remove from the glovebox, and place on a stirring hot plate set to 100 °C for 12-24 hours.
-
Analysis: After cooling, unseal the plate, and quench each reaction with a small amount of water. Dilute with a suitable solvent (e.g., acetonitrile) and analyze the crude reaction mixtures by LCMS or GC to determine the conversion to the desired product.
-
Optimization: Identify the most promising catalyst/ligand combinations and perform a secondary optimization of temperature and concentration.
Protocol 2: General Procedure for a Preparative Scale Reaction
This is a general protocol for a 1 mmol scale reaction based on an optimized condition.
Materials:
-
This compound (1 mmol, 209 mg)
-
Amine (1.2 mmol)
-
XPhos Pd G3 (0.02 mmol, 16.9 mg)
-
Sodium tert-butoxide (1.4 mmol, 135 mg)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried 25 mL Schlenk flask with a magnetic stir bar
Procedure:
-
To the Schlenk flask, add this compound, XPhos Pd G3, and sodium tert-butoxide under an inert atmosphere (in a glovebox is ideal).
-
Seal the flask, remove it from the glovebox, and attach it to a Schlenk line.
-
Add the amine (if liquid) via syringe, followed by the anhydrous, degassed toluene. If the amine is a solid, add it in step 1.
-
Backfill the flask with argon (repeat 3 times).
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously. The rate of agitation can be important, especially with heterogeneous inorganic bases.[3]
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature and quench by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. (n.d.). Paul Murray Catalysis Consulting. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Vazquez, M. E. (2012). Conditions for a selective Buchwald-Hartwig amination? ResearchGate. Retrieved from [Link]
-
Role of the base in Buchwald-Hartwig amination. (2014). PubMed. Retrieved from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved from [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). ACS Omega. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved from [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Purdue University Graduate School. Retrieved from [Link]
-
Brainstorming a Buchwald-Hartwig coupling. (2025). Reddit. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Strategies for the synthesis of 8-aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. (n.d.). ResearchGate. Retrieved from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. Retrieved from [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. (n.d.). ResearchGate. Retrieved from [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012). YouTube. Retrieved from [Link]
-
Buchwald-Hartwig Amination Mechanism. (2020). YouTube. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. research.rug.nl [research.rug.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification Techniques for 8-Substituted Cinnoline Derivatives
Welcome to the technical support center for the purification of 8-substituted cinnoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important class of heterocyclic compounds. The unique electronic and steric properties imparted by substituents at the 8-position of the cinnoline core can significantly influence the behavior of these molecules during purification. This resource provides field-proven insights, detailed protocols, and troubleshooting guides to ensure the integrity and purity of your compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My 8-substituted cinnoline derivative is showing significant streaking (tailing) on a silica gel TLC plate and providing poor separation during column chromatography.
-
Question: What causes this streaking, and how can I achieve better separation?
-
Answer: Tailing is a frequent issue with nitrogen-containing heterocycles like cinnolines. It is primarily caused by the interaction of the basic nitrogen atoms in the cinnoline ring with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to uneven movement of the compound up the plate or through the column.
Causality: The lone pairs on the nitrogen atoms can form hydrogen bonds with the silanol groups, and in some cases, undergo acid-base interactions. This causes a portion of the molecules to "stick" to the stationary phase, resulting in a streak rather than a compact spot. The polarity of the 8-substituent can also modulate the overall basicity and polarity of the molecule, exacerbating this effect.
Recommended Troubleshooting Protocol:
-
Addition of a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a tertiary amine, such as triethylamine (NEt₃) or pyridine, to your eluent system. A typical starting concentration is 0.5-2% (v/v).[1] This amine will preferentially interact with the silanol groups, preventing your cinnoline derivative from binding too strongly.
-
Use of an Alternative Stationary Phase: If a basic modifier is not effective or is incompatible with your compound, consider using a different stationary phase.
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for the purification of basic compounds.[1]
-
Reversed-Phase Silica (C18): If your 8-substituted cinnoline derivative is sufficiently non-polar, reversed-phase chromatography can be an excellent option to avoid issues with acidic stationary phases.[1]
-
-
Solvent System Optimization: Ensure your chosen solvent system has the appropriate polarity to move your compound off the baseline but still allows for separation from impurities. A gradient elution may be necessary for complex mixtures.
-
Issue 2: My product appears to be decomposing on the silica gel column.
-
Question: I'm observing new spots on my TLC analysis of collected fractions, and my overall yield is low. What could be causing this decomposition?
-
Answer: The acidic nature of silica gel can catalyze the degradation of sensitive functional groups that may be present as an 8-substituent or elsewhere on the cinnoline ring.
Recommended Troubleshooting Protocol:
-
Deactivate the Silica Gel: As with tailing, pre-treating the silica gel with a basic modifier like triethylamine can prevent acid-catalyzed decomposition.[1]
-
Work Quickly and at Lower Temperatures: Minimize the time your compound spends on the column. Running the column at a slightly faster flow rate or in a cold room can help reduce the rate of decomposition.[1]
-
Use an Inert Atmosphere: For highly sensitive derivatives, performing the chromatography under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[1]
-
Issue 3: I am having difficulty removing a polar, colored impurity from my 8-substituted cinnoline derivative by chromatography.
-
Question: What is the likely identity of this impurity, and what is the best way to remove it?
-
Answer: A common colored impurity in the synthesis of N-heterocycles is the corresponding N-oxide. The N-1 or N-2 of the cinnoline ring can be oxidized during the reaction or workup, leading to a highly polar and often colored N-oxide byproduct.
Recommended Troubleshooting Protocol:
-
Column Chromatography with a More Polar Eluent: N-oxides are significantly more polar than their parent heterocycles. You may need to use a more polar solvent system (e.g., increasing the percentage of methanol in a dichloromethane/methanol mixture) to elute the N-oxide from the column after your desired product has been collected.
-
Reductive Workup: If N-oxide formation is a persistent issue, a reductive workup of the crude reaction mixture before chromatography can convert the N-oxide back to the parent cinnoline. Common reagents for this include PCl₃ or PPh₃.
-
Recrystallization: If the N-oxide is a minor impurity, it can sometimes be removed by recrystallization, as its different polarity and shape may lead to it remaining in the mother liquor.
-
Issue 4: My 8-substituted cinnoline derivative oils out during recrystallization instead of forming crystals.
-
Question: Why is my compound not crystallizing, and how can I induce crystal formation?
-
Answer: Oiling out occurs when the solubility of the compound in the solvent is too high at the temperature of crystallization, or when impurities are present that inhibit the formation of a crystal lattice.
Recommended Troubleshooting Protocol:
-
Solvent System Selection: The key is to find a solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2]
-
Single Solvent: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, toluene).
-
Two-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly. Common pairs include ethanol/water, acetone/water, and dichloromethane/hexane.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: Add a tiny crystal of the pure compound to the cooled, supersaturated solution to initiate crystallization.[2]
-
-
Purity Check: If oiling out persists, it may be due to significant impurities. Consider performing another purification step, such as column chromatography, before attempting recrystallization again.
-
Frequently Asked Questions (FAQs)
-
Q1: How does the nature of the 8-substituent affect my choice of purification technique?
-
A1: The 8-substituent has a profound impact on the overall polarity, solubility, and chemical stability of the molecule.
-
Polar Substituents (e.g., -OH, -NH₂, -COOH): These will make the molecule more polar, potentially requiring more polar eluents in normal-phase chromatography. For acidic or basic substituents, acid-base extraction is an excellent first-pass purification technique.[3][4][5][6][7]
-
Non-Polar Substituents (e.g., -alkyl, -aryl): These will increase the non-polar character, making the compound more soluble in solvents like hexanes and dichloromethane. Reversed-phase chromatography may be a suitable option.
-
Electron-Withdrawing Groups (e.g., -NO₂): These groups can decrease the basicity of the cinnoline nitrogens, which may reduce tailing on silica gel. However, they can also make the aromatic ring more susceptible to nucleophilic attack under certain conditions.
-
Sensitive Functional Groups: If the 8-substituent is sensitive to acid (e.g., a tert-butyl ester), you must avoid acidic conditions, including standard silica gel. In such cases, neutral alumina, deactivated silica, or reversed-phase chromatography are better choices.
-
-
-
Q2: When should I choose recrystallization over column chromatography?
-
A2:
-
Choose Recrystallization when: Your crude product is relatively pure (>80-90%), and the impurities have different solubility profiles from your desired compound. It is an excellent technique for removing small amounts of impurities and for obtaining highly pure, crystalline material suitable for analysis like X-ray crystallography.
-
Choose Column Chromatography when: Your crude product is a complex mixture with multiple components, or when the impurities have similar solubility to your product. Chromatography is a more powerful technique for separating compounds with different polarities. Often, the best approach is to use column chromatography to isolate the product from major impurities, followed by recrystallization of the pooled fractions to achieve high purity.
-
-
-
Q3: Can I use acid-base extraction to purify my 8-substituted cinnoline?
-
A3: Yes, this can be a very effective technique. The cinnoline ring system is basic (pKa of the conjugate acid is ~2.7) and can be protonated by an aqueous acid (e.g., 1M HCl).[8][9] This will form a water-soluble cinnolinium salt, which will move from an organic solvent layer (like dichloromethane or ether) into the aqueous layer. Neutral impurities will remain in the organic layer. After separating the layers, the aqueous layer can be basified (e.g., with NaOH or NaHCO₃) to regenerate the neutral cinnoline derivative, which will typically precipitate out of the aqueous solution and can be collected by filtration or extracted back into an organic solvent.[3][4][5][6][7] This technique is especially useful for removing non-basic impurities.
-
Detailed Experimental Protocols
Protocol 1: Column Chromatography with a Basic Modifier
This protocol is designed to mitigate tailing and potential decomposition of 8-substituted cinnoline derivatives on silica gel.
-
Solvent System Selection:
-
Determine an appropriate solvent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Aim for an Rf value of 0.2-0.3 for your target compound.
-
Prepare your chosen eluent and add 1% (v/v) triethylamine. For example, to 1 liter of 70:30 hexanes:ethyl acetate, add 10 mL of triethylamine.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen eluent (containing triethylamine).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimum amount of the eluent or dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your prepared solvent system.
-
Collect fractions and monitor them by TLC to identify those containing your pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization from a Two-Solvent System (e.g., Ethanol/Water)
This protocol is for purifying a solid 8-substituted cinnoline derivative that is soluble in ethanol but not in water.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
-
Addition of Anti-Solvent:
-
While the solution is still hot, add water dropwise until you observe persistent cloudiness (precipitation).
-
-
Re-dissolution:
-
Add a few more drops of hot ethanol to just re-dissolve the precipitate, resulting in a clear, saturated solution.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven.
-
Protocol 3: Acid-Base Extraction
This protocol describes the separation of a basic 8-substituted cinnoline from neutral impurities.
-
Dissolution:
-
Dissolve the crude mixture in an organic solvent such as dichloromethane (DCM) or ethyl acetate in a separatory funnel.
-
-
Acidic Wash:
-
Add an equal volume of 1M aqueous HCl to the separatory funnel.
-
Stopper the funnel, invert, and vent frequently to release any pressure.
-
Shake the funnel vigorously for 1-2 minutes.
-
Allow the layers to separate. The protonated cinnoline derivative will be in the top aqueous layer (if using DCM).
-
-
Separation:
-
Drain the bottom organic layer (containing neutral impurities).
-
Collect the top aqueous layer.
-
Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery.
-
-
Regeneration of the Product:
-
Combine the aqueous layers in a beaker and cool in an ice bath.
-
Slowly add 1M aqueous NaOH while stirring until the solution is basic (check with pH paper).
-
The neutral 8-substituted cinnoline derivative should precipitate out of the solution.
-
-
Isolation:
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Alternatively, if the product does not precipitate, extract it back into an organic solvent (e.g., DCM), dry the organic layer with a drying agent (like Na₂SO₄), and remove the solvent under reduced pressure.
-
Visualizations
Caption: General purification workflow for 8-substituted cinnolines.
Caption: Troubleshooting logic for common purification problems.
References
- BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives.
- Synthesis, Characterization and Biological Activity of Substituted Cinnoline Benzimidazole Derivatives. (2014). International Journal of Pharmaceutical Sciences Review and Research, 27(1), 148-152.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
- BenchChem. (2025). Purification techniques for high-purity Benzo[f]naphtho[2,1-c]cinnoline.
- University of California, Davis. (n.d.). Acid-Base Extraction. Department of Chemistry.
- University of Rochester. (n.d.).
- Experiment 5 — Acid-Base Chemistry and Extraction. (n.d.).
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
- Saxena, A., et al. (2025). A Review of Synthesis and Pharmacological Activities of Cinnoline Derivatives.
- Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271.
- (PDF) Methods for the synthesis of cinnolines (Review)
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Preparations of Pyridine-N-Oxide and Quinoline by Skraup synthesis. (2020, October 28). YouTube.
- Cinnoline. (n.d.). In Wikipedia. Retrieved January 3, 2026.
- Recrystallization with two solvents : r/Chempros. (2019, December 18). Reddit.
- Acid-Base Extraction Tutorial. (2020, March 22). YouTube.
- Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- BenchChem. (2025). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.
- BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives.
- A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3741.
- Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (2009). African Health Sciences, 9(4), 275–278.
- Different methods for cinnolines synthesis | Download Scientific Diagram - ResearchG
- Synthesis and characterization of some new cinnoline derivatives for its biological iterest. (n.d.).
- Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. (2021). Beilstein Journal of Organic Chemistry, 17, 485–492.
- Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (n.d.). Molecules.
- Synthesis of N-oxides of pyridines and related compounds. (n.d.). Organic Chemistry Portal.
- The effect of the cyano-group substitution on the electronic properties of 8-hydroxyquinoline lithium studied with DFT | Request PDF - ResearchG
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Preventing hydrodehalogenation of 8-Bromocinnoline in cross-coupling reactions
Technical Support Center: Cinnoline Chemistry
A Senior Application Scientist's Guide to Preventing Hydrodehalogenation of 8-Bromocinnoline in Cross-Coupling Reactions
Welcome to the technical support hub for researchers navigating the complexities of cinnoline functionalization. This guide provides in-depth troubleshooting advice, field-proven protocols, and a mechanistic rationale for overcoming one of the most persistent challenges in the cross-coupling of this compound: hydrodehalogenation. As your partner in research, we aim to equip you with the knowledge to not only solve this problem but to understand the underlying chemical principles, enabling you to optimize your reactions with confidence.
Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: What is hydrodehalogenation, and why is it a significant problem with this compound?
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the halogen atom (in this case, bromine) is replaced by a hydrogen atom.[1] This results in the formation of unsubstituted cinnoline instead of your desired coupled product, reducing your yield and complicating purification.
This compound is particularly susceptible for two key reasons:
-
Electronic Effects: The cinnoline core is a π-electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[2] This electronic nature can influence the stability of key intermediates in the catalytic cycle, sometimes favoring the hydrodehalogenation pathway.
-
Catalyst Inhibition: The nitrogen lone pairs, particularly the N1 nitrogen, can coordinate to the palladium catalyst.[3][4] This chelation can sometimes inhibit the desired catalytic cycle, providing a larger window of opportunity for competing side reactions like hydrodehalogenation to occur.
Q2: What is the primary mechanism of hydrodehalogenation?
The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[3] This highly reactive intermediate can arise from several sources within your reaction mixture, including the base, solvent (especially alcohols), or even trace amounts of water.[5][6][7][8] Once formed, the Pd-H species can participate in a competing catalytic cycle where it transfers a hydride to the this compound substrate coordinated to the palladium center, leading to the undesired cinnoline byproduct.
Below is a diagram illustrating the competition between the desired cross-coupling pathway and the undesired hydrodehalogenation pathway.
Troubleshooting Guide: A Parameter-Based Approach
If you are observing significant hydrodehalogenation (>5-10%), a systematic, parameter-by-parameter optimization is the most effective strategy. This guide is structured as a decision-making workflow to help you pinpoint and resolve the issue.
In-Depth Parameter Analysis
-
Ligand Selection (The Most Critical Factor): The choice of ligand directly influences the rates of the competing steps in the catalytic cycle.
-
The Problem with Simple Ligands: Less sterically demanding ligands like triphenylphosphine (PPh₃) can result in a palladium center that is not crowded enough. This can slow down the final, product-forming reductive elimination step, giving the hydrodehalogenation pathway more time to occur.
-
The Solution with Advanced Ligands: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are designed to solve this.[3][9] Their steric bulk promotes the formation of a monoligated, highly active Pd(0) species and, crucially, accelerates the rate of reductive elimination of the desired product.[10][11] This acceleration effectively outcompetes the slower hydrodehalogenation side reaction.
-
-
Base Selection: The base's primary role is to facilitate the transmetalation step in Suzuki couplings or to deprotonate the amine in Buchwald-Hartwig reactions.[12][13] However, it can have unintended consequences.
-
The Risk of Strong Bases: Strong alkoxide bases (NaOtBu, KOtBu) can react with trace water or protic solvents to generate hydroxide, which can be a precursor to Pd-H formation. In some cases, they can directly participate in pathways that generate hydride species.
-
The Advantage of Weaker Bases: Milder inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are generally much less likely to act as hydride sources.[3] They are sufficiently basic to promote the desired reaction for many cross-couplings without promoting the hydrodehalogenation side reaction.
-
-
Solvent System: The solvent not only dissolves your reagents but also actively participates in the reaction.
-
The Danger of Protic Solvents: Alcoholic solvents are a well-known source of hydride species through a β-hydride elimination mechanism from a palladium-alkoxide intermediate.[7]
-
The Safety of Aprotic Solvents: Aprotic solvents such as dioxane, toluene, or THF do not have acidic protons and cannot act as hydride donors in the same way.[3][14] Using them in an anhydrous state is a key step to starving the reaction of potential hydride sources. While some reactions require a small amount of water to facilitate the dissolution of the base or aid in the catalytic cycle, this should be carefully controlled.[5][8]
-
Data Summary: Impact of Reaction Parameters
The following table provides a qualitative summary of how changing key parameters can influence the outcome of the reaction, shifting the balance away from hydrodehalogenation.
| Parameter | Suboptimal Condition (Favors Hydrodehalogenation) | Optimized Condition (Favors Cross-Coupling) | Rationale |
| Ligand | PPh₃ or No Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich ligands accelerate reductive elimination of the desired product, outcompeting the side reaction.[3][9][10] |
| Base | NaOtBu, KOtBu | K₃PO₄, Cs₂CO₃ | Weaker inorganic bases are less prone to generating palladium-hydride species.[3] |
| Solvent | Methanol, Ethanol | Anhydrous Dioxane or Toluene | Aprotic solvents eliminate a primary source of hydrides that cause hydrodehalogenation.[7][14] |
| Temperature | >110 °C | 80-100 °C | Lower temperatures can disfavor the activation energy barrier for hydrodehalogenation relative to cross-coupling. |
Optimized Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed specifically to minimize hydrodehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (6.0 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (2.5 mol%) and SPhos (6.0 mol%) and add them to the Schlenk flask. The Pd:Ligand ratio is approximately 1:2.4.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Degassing: Seal the flask and thoroughly degas the reaction mixture. This can be achieved by bubbling argon through the solution for 15-20 minutes or by subjecting the mixture to three freeze-pump-thaw cycles. This step is critical to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the this compound has been consumed. Check for the presence of both the desired product and the cinnoline byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.
References
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. [Link]
-
Weizmann Institute of Science. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. WIS Works. [Link]
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Black, S. L., & Arndtsen, B. A. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(94), 11065-11067. [Link]
-
Weizmann Institute of Science. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal. [Link]
-
Fairlamb, I. J. S. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Sanz, R., Guisán-Ceinos, M., & Fernández-Rodríguez, M. A. (2019). Palladium-Catalyzed Dehydrogenative Coupling: An Efficient Synthetic Strategy for the Construction of the Quinoline Core. Molecules, 24(15), 2785. [Link]
-
Majumdar, P., & Sam, S. (2016). Palladium-catalysed Synthesis and Transformation of Quinolones. Current Organic Synthesis, 13(1), 4-38. [Link]
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Newman-Stonebraker, S. H., Wang, J. Y., Jeffrey, P. D., & Doyle, A. G. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 144(42), 19635–19648. [Link]
-
Scott, N. M., & Nolan, S. P. (2005). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 70(15), 6060–6062. [Link]
-
Clarke, M. L., & Roff, G. J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(10), 2690-2709. [Link]
-
Hartwig, J. F. (2008). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 47(37), 7150-7167. [Link]
-
Semantic Scholar. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Baati, R., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
-
Yang, J., Neary, M. C., & Diao, T. (2024). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Journal of the American Chemical Society, 146(9), 6360–6368. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ScienceDirect. (n.d.). Palladium in Quinoline Synthesis. [Link]
-
Hazari, N., et al. (2022). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Nature Chemistry, 14(3), 323-330. [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ChEMBL. (2014). CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. [Link]
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ResearchGate. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
Organic Chemistry Frontiers. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
ResearchGate. (n.d.). Copper-catalysed low-temperature water-gas shift reaction for selective deuteration of aryl halides. [Link]
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Chemical Science. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
National Institutes of Health. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
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University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). (PDF) Recent Advances in Sonogashira Reactions. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]
-
ACS Catalysis. (2015). Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature. [Link]
-
National Institutes of Health. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
Journal of the American Chemical Society. (2022). A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives. [Link]
-
Journal of Organic & Inorganic Chemistry. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
-
National Institutes of Health. (2022). Aryl halide cross-coupling via formate-mediated transfer hydrogenation. [Link]
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Troubleshooting guide for incomplete conversion of 8-Bromocinnoline
Troubleshooting Guide: Incomplete Conversion of 8-Bromocinnoline in Cross-Coupling Reactions
Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the chemical modification of this compound. Cinnoline scaffolds are a vital class of N-heterocycles, but their successful functionalization, particularly via palladium-catalyzed cross-coupling, is often non-trivial. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address and resolve common issues of incomplete conversion.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound has stalled, showing significant starting material even after extended reaction times. What are the most likely causes?
A1: Incomplete conversion of this compound is a frequent challenge, primarily stemming from the intrinsic properties of the cinnoline ring system which can interfere with the catalytic cycle. The primary culprits are typically related to catalyst inhibition, suboptimal reaction conditions, or reagent instability.
The core issue often lies with the two nitrogen atoms within the cinnoline ring. These nitrogen atoms possess lone pairs of electrons that can coordinate strongly to the palladium center of the catalyst.[1][2] This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the active catalyst and preventing it from participating in the crucial oxidative addition step with this compound.[1] This substrate- and product-induced inhibition is a well-documented phenomenon in the cross-coupling of nitrogen-containing heterocycles.[2]
To systematically troubleshoot this, consider the following critical parameters:
-
Catalyst and Ligand System: The choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Bulky, electron-rich phosphine ligands are required to promote the crucial reductive elimination step and to stabilize the active Pd(0) species, while discouraging coordination from the cinnoline nitrogen atoms.[3][4]
-
Base Selection: The base plays a critical role not only in the catalytic cycle (e.g., activating the boronic acid in a Suzuki reaction) but also in the overall stability of the reaction components.[5][6] An inappropriate base can lead to side reactions or fail to effectively promote the desired transformation.
-
Solvent and Temperature: These parameters influence the solubility of all components and the rate of each step in the catalytic cycle. Aprotic polar solvents are common, but optimization is often necessary.[7]
-
Reagent Quality: The purity of this compound, the coupling partner (e.g., boronic acid), and the dryness of the solvent are critical. Water can hydrolyze reagents and interfere with the catalyst.
Below is a logical workflow to diagnose the issue of incomplete conversion.
Caption: Troubleshooting workflow for incomplete conversion.
Q2: I'm seeing the formation of plain cinnoline (from hydrodehalogenation) and homocoupling of my boronic acid. How can I suppress these side reactions?
A2: The presence of these side products points to specific, competing reaction pathways that are outcompeting your desired cross-coupling.
-
Hydrodehalogenation (Proto-debromination): This occurs when the this compound is converted to cinnoline by replacing the bromine atom with hydrogen. This is often a result of β-hydride elimination from a palladium-amido complex in aminations or the presence of a hydrogen source (like water or alcohol) that intercepts a reactive intermediate.[8]
-
Causality & Solution: This side reaction can be exacerbated by bases that can act as hydride donors or by excessive temperatures.
-
Use a Non-coordinating, Strong Base: Switch to a base like Cs₂CO₃ or K₃PO₄, which are effective but less prone to causing side reactions compared to alkoxides in some systems.[7][9]
-
Ensure Anhydrous Conditions: Meticulously dry your solvent and reagents. Trace water can be a proton source leading to this side product.
-
Ligand Choice: Certain ligands are more prone to side reactions. Ligands like SPhos or XPhos are often designed to promote the desired C-C or C-N bond formation and suppress undesired pathways.
-
-
-
Homocoupling (e.g., Glaser or Suzuki-type): This results in a biaryl product derived from your coupling partner (e.g., two molecules of your boronic acid coupling together).
-
Causality & Solution: Homocoupling is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst that is inefficiently reduced to the active Pd(0) state.[10] The reduction of Pd(II) can sometimes proceed via a pathway that involves homocoupling of the boronic acid.[10]
-
Thorough Degassing: Before heating, thoroughly degas your reaction mixture by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. This removes dissolved oxygen.
-
Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the potentially problematic in-situ reduction step.[10][11]
-
Controlled Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes be beneficial, but a large excess can favor homocoupling.
-
-
Experimental Protocols & Data
Optimized Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv, finely ground and dried)
-
Anhydrous, degassed 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent. Allow this mixture to sit for 10-15 minutes to facilitate pre-formation of the active catalyst.
-
Combining Reagents: Add the bulk of the degassed solvent to the Schlenk flask containing the solids, followed by the catalyst solution via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[12] A typical mobile phase for TLC could be Ethyl Acetate/Hexane. The disappearance of the this compound spot indicates reaction progression.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[13]
Table 1: Example Optimization of Suzuki Coupling Conditions
The following table summarizes a hypothetical screening process to optimize the conversion of this compound, demonstrating the impact of ligand and base selection.
| Entry | Palladium Source (2 mol%) | Ligand (4 mol%) | Base (3 equiv) | Solvent | Temp (°C) | Conversion (%)* |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 15 |
| 2 | Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 65 |
| 3 | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 78 |
| 4 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 95 |
| 5 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 90 | 92 |
*Conversion determined by LC-MS analysis of crude reaction mixture after 12 hours.
This data illustrates that moving from a simple ligand like PPh₃ to a bulky, electron-rich Buchwald-type ligand (XPhos, SPhos) dramatically improves conversion.[14] Further optimization of the base from K₂CO₃ to K₃PO₄ in an anhydrous system provided the best result in this example.[7]
Q3: My purification is difficult due to a byproduct with a similar polarity to my product. How can I improve the reaction's cleanliness?
A3: A clean reaction profile is key to straightforward purification. If you are facing co-eluting impurities, the best strategy is to prevent their formation in the first place.
-
Re-evaluate Stoichiometry: Ensure you are not using a large excess of your coupling partner, which can lead to residual starting material and homocoupled byproducts that may have similar polarities to your desired product.
-
Lower the Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading (e.g., dropping from 2 mol% to 1 mol% Pd) can lead to a cleaner reaction profile by minimizing catalyst-driven side reactions, albeit potentially requiring a longer reaction time.
-
Temperature Control: Running the reaction at the lowest possible temperature that still affords a reasonable rate can significantly improve selectivity and reduce the formation of thermal degradation products.
-
Alternative Purification: If chromatographic separation is challenging, consider alternative methods:
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.[15][16]
-
Acid/Base Extraction: If your product or the impurity has a basic nitrogen or an acidic proton, you may be able to use a liquid-liquid extraction with aqueous acid or base to separate them.
-
Below is a diagram illustrating the catalytic cycle for a Suzuki reaction, highlighting where catalyst inhibition by the cinnoline nitrogen can occur.
Caption: Suzuki catalytic cycle and potential catalyst inhibition.
References
-
Vikas, S., & Darbhamulla, S. (2009). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. African Health Sciences, 9(4). Available at: [Link]
- BenchChem. (n.d.). Technical Support Center: Synthesis of 8-Substituted Cinnolines.
-
de Vries, J. G., & de Vries, A. H. M. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 109(9), 4078–4111. Available at: [Link]
- BenchChem. (n.d.). Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride.
-
Abdel-Wahab, B. F., et al. (2021). Recent Developments in the Synthesis of Cinnoline Derivatives. ResearchGate. Available at: [Link]
- Various Authors. (n.d.). Different types of C‐heteroatom cross‐coupling reactions.
-
Saxena, A., et al. (2022). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1). Available at: [Link]
- Various Authors. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3741.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Andersen, K., et al. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents (US6500954B1).
- Organic Chemistry Portal. (n.d.). Suzuki Reaction.
- BenchChem. (n.d.). Technical Support Center: Amination of Brominated Quinolines.
- Chaudhary, A., et al. (2014). SYNTHESIS AND BIOLOGICAL SCREENING OF SOME CINNOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
- ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a.
- ResearchGate. (n.d.). Optimization of Pd-Catalyzed Conjunctive Cross-Coupling Employing Phosphinooxazoline Ligands.
-
Denmark, S. E., & Kallemeyn, J. M. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 128(49), 15958–15959. Available at: [Link]
- Hartwig, J. F., et al. (2013). Science of Synthesis: Cross Coupling and Heck-Type Reactions 2. Thieme.
-
Organic Chemistry Frontiers. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. Available at: [Link]
- Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
- ResearchGate. (n.d.). Different methods for cinnolines synthesis.
- Wikipedia. (n.d.). Suzuki reaction.
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 6,8-Dibromoquinolin-3-amine and Its Derivatives.
- Joshani, M., et al. (2023).
-
Guo, C.-C., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 44(04), 541-546. Available at: [Link]
- ResearchGate. (n.d.). Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?.
- Andersen, K., et al. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives. Google Patents (WO1999067218A2).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- CN103304477A. (n.d.). Purification method of 8-hydroxyquinoline crude product. Google Patents.
- BenchChem. (n.d.). Troubleshooting common issues in alpha-bromination reactions.
- ChemicalBook. (n.d.). 16567-18-3(8-Bromoquinoline) Product Description.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. jocpr.com [jocpr.com]
- 15. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 16. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
Improving the regioselectivity of reactions involving poly-substituted cinnolines
Introduction: The Challenge of Regioselectivity in Poly-Substituted Cinnolines
The cinnoline scaffold is a privileged N-heterocycle in medicinal chemistry and materials science. However, its utility is often hampered by challenges in controlling reaction regioselectivity, particularly in poly-substituted derivatives. The inherent electronic asymmetry of the 1,2-diazanaphthalene system, with two adjacent nitrogen atoms, creates a nuanced reactivity landscape. This guide provides troubleshooting advice and in-depth mechanistic explanations to help researchers navigate common regioselectivity issues in their synthetic campaigns.
Section 1: Foundational Concepts: Understanding Cinnoline Reactivity
Before troubleshooting, it's crucial to understand the electronic nature of the cinnoline core. The two nitrogen atoms exert a strong inductive electron-withdrawing effect, making the entire ring system relatively electron-deficient.
-
Nitrogen Basicity (N-1 vs. N-2): N-2 is generally considered more basic and sterically accessible than N-1. This makes N-2 the typical site for protonation and the kinetic site of alkylation. However, the N-1 lone pair has greater s-character, and under thermodynamic control or with specific substituents, reactions at N-1 can be favored.
-
Carbon Electrophilicity: The positions ortho and para to the nitrogen atoms (C-4, C-5, C-8) are the most electron-deficient and thus most susceptible to nucleophilic attack, particularly if a leaving group is present.
-
C-H Acidity: The C-4 proton is often the most acidic C-H bond on the pyridazine ring due to its proximity to both nitrogens, making it a primary site for deprotonation or directed C-H functionalization.
Substituents dramatically alter this landscape. Electron-donating groups (EDGs) can enhance the nucleophilicity of the ring, while electron-withdrawing groups (EWGs) exacerbate its electron-deficient character, often influencing the preferred site of reaction.
Section 2: Troubleshooting Guides & FAQs
This section addresses specific, common problems encountered during the functionalization of poly-substituted cinnolines.
FAQ 1: N-Alkylation & N-Oxidation
Question: "My N-alkylation of a 6-methoxycinnoline with methyl iodide is yielding an inseparable mixture of N-1 and N-2 methylated isomers. How can I improve selectivity for a single isomer?"
Answer: This is a classic kinetic versus thermodynamic control problem, further influenced by electronics.
Mechanistic Insight:
-
Kinetic Product (N-2): N-2 is more sterically accessible and generally more nucleophilic, making it the faster site of reaction. Lower temperatures and shorter reaction times will typically favor the N-2 alkylated product.
-
Thermodynamic Product (N-1): The N-1 alkylated product can sometimes be the more thermodynamically stable isomer. Factors that stabilize a positive charge on N-1, such as resonance effects from substituents, can favor this outcome. The 6-methoxy group, being an EDG, increases electron density throughout the ring, but its influence might not be sufficient to overcome the inherent preference for N-2 under standard conditions.
Troubleshooting Workflow:
Caption: Workflow for optimizing N-alkylation regioselectivity.
Specific Recommendations:
-
For N-2 Selectivity (Kinetic):
-
Cool the reaction to 0 °C or -78 °C before adding the methyl iodide.
-
Use a less polar solvent like THF or Toluene instead of DMF.
-
Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent isomerization.
-
-
For N-1 Selectivity (Thermodynamic):
-
This is more challenging. You may need to run the reaction at a higher temperature for a longer period to allow for equilibration to the more stable isomer.
-
Alternatively, consider a different synthetic route, such as a cyclization strategy that unequivocally forms the N-1 substituted product.
-
Using a bulkier alkylating agent (e.g., isopropyl iodide) can sometimes favor the less hindered N-1 position, although this is not guaranteed.
-
FAQ 2: C-H Functionalization
Question: "I am attempting a Palladium-catalyzed C-H arylation on my 3-methyl-6-chlorocinnoline. I'm getting a mixture of products functionalized at C-4 and C-8. How do I direct the reaction to a single position?"
Answer: The regioselectivity of C-H functionalization on cinnolines is a delicate balance between the inherent electronic properties of the ring and the directing-group ability of existing substituents.
Mechanistic Insight:
-
Inherent Reactivity: As mentioned, the C-4 position is often the most activated C-H bond for deprotonation or metallation due to its proximity to both N-1 and N-2. The C-8 position is activated by its peri interaction with N-1.
-
Directing Group Effects: A substituent at C-3 (like your methyl group) can sterically hinder the C-4 position, potentially making the C-8 position more accessible to the catalyst. The chloro-group at C-6 has a primarily electronic influence.
Troubleshooting Strategies:
-
Leverage a Directing Group (DG): The most robust method for controlling regioselectivity is to install a removable directing group. For example, a picolinamide (PA) or other bidentate chelating group can be installed on an amino-substituted cinnoline to direct the catalyst specifically to an adjacent C-H bond.
-
Modify Ligands: The choice of ligand on the Palladium catalyst is critical. Bulky, electron-rich phosphine ligands can significantly alter the steric environment around the metal center, favoring one site over another. Experiment with a panel of ligands (e.g., XPhos, SPhos, RuPhos).
-
Solvent and Additive Screening: The solvent can influence the aggregation state of the catalyst and the conformation of the substrate. Similarly, additives like pivalic acid (PivOH) or potassium carbonate (K₂CO₃) are crucial components of the C-H activation cycle and their concentration can dictate the reaction pathway.
Data-Driven Approach:
| Strategy | Target Position | Rationale | Key Parameters to Vary |
| Steric Control | C-8 | The C-3 methyl group hinders C-4. Use a bulky ligand to further penalize approach to the C-4 position. | Ligand (e.g., Ad₂P(nBu), tBuXPhos) |
| Electronic Control | C-4 | C-4 is inherently more acidic. Use smaller ligands and conditions known to favor concerted metalation-deprotonation. | Ligand (e.g., PPh₃), Additive (PivOH conc.) |
| Directing Group | Specific C-H | Install a DG at a known position to force metallation at an adjacent C-H bond. | Choice of DG (Picolinamide, etc.) |
FAQ 3: Regioselective Cross-Coupling
Question: "I have a 4,7-dichlorocinnoline and I need to perform a Sonogashira coupling exclusively at the C-4 position. My initial attempts are giving me a mix of mono- and di-coupled products."
Answer: Selective cross-coupling on poly-halogenated heterocycles depends on the differential reactivity of the C-X bonds.
Mechanistic Insight: The reactivity of a C-X bond in Pd-catalyzed cross-coupling is governed by the ease of oxidative addition. This is influenced by:
-
Bond Dissociation Energy: C-I > C-Br > C-Cl.
-
Electronic Activation: The C-4 position is highly activated due to its proximity to the pyridazine nitrogens. The C-Cl bond at this position is significantly more polarized and susceptible to oxidative addition than a C-Cl bond on the carbocyclic ring (like at C-7).
Protocol for Selective C-4 Sonogashira Coupling:
Caption: Experimental workflow for selective Sonogashira coupling.
Key Recommendations:
-
Use Mild Conditions: The C-4 position is significantly more reactive. Running the reaction at room temperature or slightly above should provide a large kinetic window where C-4 reacts but C-7 does not.
-
Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the terminal alkyne. This will limit the formation of the di-coupled product once the starting material is consumed.
-
Catalyst Choice: While Pd(PPh₃)₂Cl₂/CuI is standard, you can use a more active Pd(0) source like Pd(PPh₃)₄ at a lower loading (1-2 mol%) to favor the more reactive site.
-
Monitor Carefully: Over-running the reaction is the most common cause of losing selectivity. Once the mono-coupled product is the major spot on TLC, work up the reaction. The second coupling at C-7 will require more forcing conditions (higher temperature, longer time).
Section 3: Detailed Experimental Protocol
Protocol 3.1: Regioselective (Kinetic) N-2 Methylation of 6-Methoxycinnoline
This protocol is designed to favor the formation of the N-2 methylated product.
Materials:
-
6-Methoxycinnoline (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl Iodide (MeI, 1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 6-methoxycinnoline.
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add the sodium hydride portion-wise over 5 minutes. Caution: Gas evolution (H₂)!
-
Allow the resulting suspension to stir at 0 °C for 30 minutes. The solution should become a darker, more homogeneous solution of the cinnolinate anion.
-
While maintaining the temperature at 0 °C, add the methyl iodide dropwise via syringe.
-
Stir the reaction at 0 °C and monitor its progress by TLC (e.g., 30% EtOAc/Hexanes). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate the N-2 methylated isomer.
Analysis:
-
Confirm the regiochemistry using ¹H NMR. The N-2 methylated isomer will often show a characteristic downfield shift of the C-8 proton.
-
For unambiguous confirmation, perform a 2D NOESY experiment. A nuclear Overhauser effect (NOE) correlation between the N-methyl protons and the C-8 proton is diagnostic for the N-2 isomer.
Section 4: Reference Data
Table 1: General Influence of Substituents on Cinnoline Regioselectivity
| Position | Substituent Type | Effect on N-Alkylation | Effect on C-H Functionalization | Effect on SNAr at C-4 |
| C-3 | EDG (e.g., Me) | Minor electronic effect. Sterically hinders N-2. | Sterically hinders C-4. May favor C-8. | Minor effect. |
| C-3 | EWG (e.g., CN) | Reduces nucleophilicity of both N's. | Activates C-4 proton. | Minor effect. |
| C-4 | EWG (e.g., Cl) | Reduces nucleophilicity of both N's. | Site is blocked. May activate C-3 or C-5. | N/A (Leaving Group) |
| C-6 | EDG (e.g., OMe) | Increases nucleophilicity of both N's. | Activates C-5 and C-7 positions. | Slows rate. |
| C-6 | EWG (e.g., NO₂) | Decreases nucleophilicity of both N's. | Deactivates entire carbocyclic ring. | Accelerates rate. |
Section 5: References
Impact of solvent and base on the efficiency of 8-Bromocinnoline reactions
Welcome to the technical support center for reactions involving 8-bromocinnoline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of solvent and base selection to enhance the efficiency and success of your this compound reactions.
The cinnoline scaffold is a significant pharmacophore, and the successful functionalization of this compound is often a critical step in the synthesis of novel therapeutic agents.[1][2][3][4] However, the presence of the nitrogen atoms in the cinnoline ring can influence the electronic properties of the molecule and complicate what might otherwise be straightforward cross-coupling reactions.[5][6][7][8] This guide provides practical, experience-driven advice to overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the functionalization of this compound, particularly in the context of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Issue 1: Low or No Product Yield
Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low to no formation of the desired product. My starting material is being consumed, but I see a complex mixture of byproducts. What could be the cause and how can I fix it?
Answer:
Low or no product yield in Suzuki-Miyaura reactions with nitrogen-containing heterocycles like this compound is a common challenge. The issue often stems from a combination of factors related to the solvent and base.
Causality:
-
Inappropriate Solvent Polarity: The choice of solvent is critical in palladium-catalyzed reactions.[9][10][11] The polarity of the solvent can influence the stability of the catalytic species and the transition states of the reaction.[12][13][14][15] For Suzuki couplings, a solvent must effectively dissolve the organic substrate, the organoboron reagent, and the inorganic base to facilitate the reaction. Dipolar aprotic solvents are often a good starting point.[9]
-
Base Strength and Solubility: The base plays a crucial role in the activation of the boronic acid for transmetalation.[16][17] If the base is too weak, the boronic acid will not be activated efficiently. Conversely, if the base is too strong, it can lead to decomposition of the starting material or the product. The solubility of the base in the chosen solvent is also paramount; an insoluble base will not be effective.
-
Catalyst Deactivation: The nitrogen atoms in the cinnoline ring can coordinate to the palladium catalyst, leading to deactivation. The choice of solvent and base can either mitigate or exacerbate this issue.
Troubleshooting Protocol:
-
Solvent Screening: If you are using a non-polar solvent like toluene, consider switching to a more polar aprotic solvent such as dioxane, THF, or DMF.[16][18] A mixture of a polar aprotic solvent with water (e.g., dioxane/water) can also be highly effective, as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[19]
-
Base Evaluation: If you are using a weak base like Na₂CO₃, consider switching to a stronger, yet non-nucleophilic, base such as K₃PO₄ or Cs₂CO₃.[16][18] These bases are often more effective in promoting the transmetalation step. Ensure the base is finely powdered to maximize its surface area and reactivity.
-
Ligand Selection: The choice of phosphine ligand is also critical. For sterically hindered or electron-deficient substrates, bulky, electron-rich phosphine ligands can improve reaction outcomes.[20][21]
Issue 2: Formation of Side Products (e.g., Protodebromination)
Question: In my Buchwald-Hartwig amination of this compound, I am observing a significant amount of the debrominated cinnoline as a side product, leading to a lower yield of my desired arylamine. How can I suppress this side reaction?
Answer:
Protodebromination (replacement of the bromine atom with a hydrogen) is a common side reaction in palladium-catalyzed cross-coupling reactions. It is often promoted by the presence of a hydrogen source and can be influenced by the choice of solvent and base.
Causality:
-
Source of Hydrogen: The hydrogen atom can come from various sources, including the solvent (e.g., alcohols, water), the amine coupling partner, or even trace impurities.
-
Reaction Mechanism: Protodebromination can occur through several pathways, including the reaction of the aryl-palladium intermediate with a proton source before the desired coupling can take place.
-
Base-Induced Decomposition: Certain strong bases can promote the decomposition of the starting material or intermediates in a way that leads to protodebromination.
Troubleshooting Protocol:
-
Solvent Choice: If you are using a protic solvent, switch to a dry, aprotic solvent such as toluene, dioxane, or THF. Ensure the solvent is rigorously dried before use.
-
Base Selection: While a strong base is necessary for the Buchwald-Hartwig amination, extremely strong bases like NaOt-Bu can sometimes promote side reactions.[22] Consider using a slightly weaker but still effective base like K₃PO₄ or Cs₂CO₃. The use of soluble organic bases like DBU has also been explored to avoid issues with heterogeneous inorganic bases.[23][24]
-
Control of Water Content: While some water can be beneficial in Suzuki reactions, it is generally detrimental in Buchwald-Hartwig aminations. Ensure all reagents and glassware are thoroughly dried. The use of molecular sieves can also be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for solvent selection in this compound cross-coupling reactions?
A1: A good starting point for solvent selection in palladium-catalyzed cross-coupling reactions of this compound is a polar aprotic solvent.[9] Solvents like 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are often effective.[9][16] These solvents can dissolve a wide range of reactants and intermediates and can help to stabilize the palladium catalyst.[9][12] For Suzuki-Miyaura reactions, a mixture of a polar aprotic solvent with water (e.g., dioxane/water or THF/water) is often beneficial as it aids in dissolving the inorganic base.[19]
Q2: How does the pKa of the base affect the reaction efficiency?
A2: The pKa of the conjugate acid of the base is a critical parameter. A higher pKa indicates a stronger base. In Suzuki-Miyaura reactions, the base must be strong enough to react with the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[16][17] In Buchwald-Hartwig amination, the base is required to deprotonate the amine or the palladium-amine complex to generate the active nucleophile.[22][25] A base that is too weak will result in a slow or incomplete reaction. Conversely, a base that is excessively strong can lead to unwanted side reactions, such as decomposition of the substrate or catalyst.[26]
| Base | Approximate pKa of Conjugate Acid | Typical Applications |
| NaHCO₃ | 10.3 | Mild conditions, sensitive substrates |
| K₂CO₃ | 10.3 | Common choice for Suzuki reactions |
| K₃PO₄ | 12.3 | Stronger, often more effective base |
| Cs₂CO₃ | 10.3 | Highly soluble, often improves yields |
| NaOt-Bu | 19 | Very strong base for Buchwald-Hartwig |
Note: pKa values can vary depending on the solvent.[26][27][28][29][30]
Q3: Can steric hindrance of the base be a factor?
A3: Yes, the steric bulk of the base can be an important consideration, especially when dealing with sterically hindered substrates.[20] A bulky base, such as potassium tert-butoxide (KOt-Bu), might be less likely to coordinate to the metal center and interfere with the catalytic cycle. However, its high basicity can also promote elimination side reactions. For sterically demanding couplings, a careful balance between the steric profile and the basicity of the base is necessary.[31][32]
Q4: How do I choose between a protic and an aprotic solvent?
A4: The choice between a protic and aprotic solvent depends on the specific reaction.
-
Protic solvents (e.g., water, alcohols) can hydrogen bond with nucleophiles, which can sometimes decrease their reactivity in SN2-type reactions.[33] However, in some cross-coupling reactions, particularly Suzuki couplings, the presence of a protic solvent like water can be beneficial for dissolving the inorganic base.[16] Protic solvents can also stabilize carbocation intermediates in SN1-type reactions.[34][35]
-
Aprotic solvents (e.g., THF, DMF, dioxane, toluene) do not have acidic protons and are generally preferred for reactions involving strong bases or organometallic reagents that would be quenched by a protic solvent. Polar aprotic solvents are particularly good at solvating cations, which can enhance the reactivity of the corresponding anion.[36] For many palladium-catalyzed reactions involving this compound, aprotic solvents are the preferred choice to avoid unwanted side reactions.[9][25]
Visualizing the Decision-Making Process
The selection of an appropriate solvent and base is a critical step in optimizing your this compound reaction. The following flowchart provides a general guide for this process.
Caption: A flowchart for solvent and base selection.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and should be optimized for each specific substrate combination.
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
Sherwood, J. R., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki–Miyaura Couplings. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
-
Proutiere, F., & Schoenebeck, F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 50(34), 7792-7795. [Link]
-
Sherwood, J. R., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. York Research Database. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition, 46(29), 5545-5549. [Link]
-
Trost, B. M., & Terrell, L. R. (2010). Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles. Journal of the American Chemical Society, 132(43), 15169–15171. [Link]
-
Reich, H. J. (n.d.). pKa Values of Common Bases. University of Wisconsin-Madison. [Link]
-
Sherwood, J. R., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mizoroki-Heck Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734.
-
Hazari, N. (2016). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University. [Link]
-
Reich, H. J. (n.d.). Bordwell pKa Table. Organic Chemistry Data. [Link]
-
Trost, B. M., & Gutierrez, A. C. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(3), 548-551. [Link]
-
O'Brien, C. J., & Taylor, R. J. K. (2015). Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments. Request PDF - ResearchGate. [Link]
-
Leito, I., & Koppel, I. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. [Link]
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Proutiere, F., & Schoenebeck, F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie (International ed. in English). [Link]
-
Scribd. (n.d.). Organic Acid-Base pKa Table. Scribd. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. Future Medicinal Chemistry, 3(13), 1671-1697. [Link]
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Proutiere, F., & Schoenebeck, F. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Request PDF - ResearchGate. [Link]
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Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]
-
Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3121-3131. [Link]
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Trost, B. M., & Gutierrez, A. C. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. PMC - PubMed Central. [Link]
-
Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University News. [Link]
-
LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. LibreTexts. [Link]
-
Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of the American Chemical Society, 137(1), 142-150. [Link]
-
Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1). [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a. ResearchGate. [Link]
-
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. ResearchGate. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
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Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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PMC - NIH. (n.d.). Synthesis, characterization and biological activities of substituted cinnoline culphonamides. PMC - NIH. [Link]
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Journal of Pharmaceutical Negative Results. (n.d.). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]
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The Pharma Innovation Journal. (2015). Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. The Pharma Innovation Journal. [Link]
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PMC - PubMed Central. (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. PMC - PubMed Central. [Link]
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ResearchGate. (2025). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
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OpenOChem Learn. (n.d.). SN1 - Effect of the Solvent. OpenOChem Learn. [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]
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Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]
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Technical Support Center: Work-up Procedures to Remove Catalyst Residues from Cinnoline Products
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of catalyst residues from cinnoline products. As Senior Application Scientists, we understand the critical importance of purity in your research and development endeavors. Cinnoline and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The synthesis of these valuable compounds often relies on transition metal-catalyzed reactions, which can lead to product contamination with catalyst residues.[3]
This resource is designed to be a practical, field-proven guide to navigate the challenges of catalyst removal, ensuring the integrity of your final compounds. We will delve into the causality behind experimental choices and provide self-validating protocols to enhance your laboratory's success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of your cinnoline products.
Issue 1: Persistent Catalyst Residues After Standard Work-up
Primary Suspect: Palladium catalysts, commonly used in cross-coupling reactions for cinnoline synthesis, can be particularly challenging to remove completely.[3][4]
Underlying Cause: The nature of the palladium species at the end of the reaction can vary. It may exist in different oxidation states or as colloidal nanoparticles, which are not easily removed by simple filtration or aqueous washes.[5]
Troubleshooting Strategies:
-
Filtration through Celite®: A straightforward initial step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This can effectively remove insoluble inorganic salts and metallic palladium.[5]
-
Activated Carbon Treatment: Activated carbon is a cost-effective and often highly effective adsorbent for removing residual palladium.[4][6] However, it's crucial to screen different types of activated carbon and optimize the treatment conditions (e.g., temperature, time) to maximize catalyst removal while minimizing product loss.[6]
-
Metal Scavengers: For more stubborn cases, specialized metal scavengers are the method of choice. These are typically silica-based or polymer-based materials functionalized with groups that chelate to the metal, such as thiols, amines, or dithiocarbamates.[4][7][8][9]
Experimental Protocol: Palladium Removal Using a Thiol-Based Scavenger
-
Dissolution: Dissolve the crude cinnoline product in an appropriate organic solvent (e.g., THF, DCM, Ethyl Acetate).[6]
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). The amount will depend on the initial catalyst loading and should be optimized.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours.[6]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[6]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.[6]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS.[6]
Issue 2: Significant Product Loss During Purification
Primary Suspect: Non-specific adsorption of the cinnoline product onto the purification medium.
Underlying Cause: Cinnoline derivatives, being heterocyclic compounds, can possess polar functionalities that may interact with adsorbents like activated carbon or even some metal scavengers, leading to co-adsorption with the catalyst residues.
Troubleshooting Strategies:
-
Scavenger Screening: Test a variety of scavengers to identify one with high selectivity for the target metal and low affinity for your specific cinnoline derivative.[6]
-
Minimize Adsorbent Quantity: Use the minimum effective amount of scavenger or activated carbon to reduce the surface area available for non-specific binding.[6]
-
Solvent Optimization: The choice of solvent can significantly influence the binding of both the catalyst and the product to the adsorbent. A solvent in which your product is highly soluble may decrease its adsorption.[6]
-
Alternative Purification Methods: If product loss remains high, consider switching to a different purification technique such as recrystallization or liquid-liquid extraction.[6]
Data Presentation: Comparison of Scavenger Performance
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery (%) |
| Activated Carbon (Darco KB-B) | 300 | <1 | 85 |
| Thiol-functionalized Silica | 2400 | ≤ 16 | 95 |
| Thiourea-functionalized Silica | 2400 | ≤ 16 | 92 |
This table illustrates the importance of selecting the appropriate scavenger to balance catalyst removal with product yield. Data is illustrative and based on reported findings.[4][10]
Issue 3: Inconsistent Catalyst Removal from Batch to Batch
Primary Suspect: Variability in the final state of the catalyst.
Underlying Cause: Minor variations in reaction conditions (e.g., temperature, stirring rate, reaction time) can lead to different palladium species being present at the end of the reaction, which may have different affinities for the chosen purification medium.
Troubleshooting Strategies:
-
Standardize Work-up Procedure: Ensure a consistent and well-defined work-up protocol before the catalyst removal step to minimize variability in the catalyst's form.[6]
-
Employ a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of metal species.
-
Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can sometimes convert various catalyst species into a single, more easily removable form.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in cinnoline synthesis that require removal?
A1: Palladium-based catalysts are very common, particularly for cross-coupling reactions used to construct the cinnoline scaffold or append substituents.[3][4] Rhodium and ruthenium catalysts may also be used in certain C-H activation and annulation strategies for synthesizing cinnoline derivatives.[3]
Q2: Besides scavengers and activated carbon, what other methods can be used to remove catalyst residues?
A2:
-
Crystallization: This is a powerful purification technique where the desired compound is crystallized from a solution, leaving impurities, including catalyst residues, in the mother liquor. The effectiveness can be enhanced by choosing a solvent system where the product has a steep solubility curve and the impurities are highly soluble.[6][11][12][13]
-
Liquid-Liquid Extraction: This method partitions the catalyst and the product between two immiscible liquid phases.[6] The choice of solvents is critical for achieving a good separation.
-
Chromatography: Column chromatography over silica gel or alumina can be effective for removing metal-organic catalyst species.[5]
Q3: How can I determine the level of catalyst residue in my final product?
A3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and sensitive analytical technique for quantifying trace metal impurities in pharmaceutical compounds.
Q4: Are there any "greener" alternatives for catalyst removal?
A4: Yes, there is growing interest in developing more environmentally friendly purification methods. Some emerging techniques include:
-
Organic Solvent Nanofiltration (OSN): This membrane-based technology can separate the catalyst from the product based on molecular size.[5]
-
Using water-soluble sulfides: Treating aqueous or hydroalcoholic solutions of the organic compound with a soluble sulfide can precipitate the heavy metal as an insoluble sulfide, which can then be removed by filtration.[14]
Visualizing the Workflow
A logical approach to selecting a work-up procedure is crucial. The following diagram outlines a decision-making workflow.
Caption: Decision tree for selecting a catalyst removal work-up procedure.
References
-
Palladium catalyst recovery using scavenger resin - SpinChem. Available at: [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Removal of Heavy Metals from Organic Reaction Mixtures: Preparation and Application of Functionalized Resins - ACS Publications. Available at: [Link]
-
Synthesis of cinnolines via catalytic C−H functionalization and annulation reactions. - ResearchGate. Available at: [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. Available at: [Link]
-
(PDF) Methods for the synthesis of cinnolines (Review) - ResearchGate. Available at: [Link]
-
Activated Carbon As A Catalyst Carrier: A Powerful Synergy - Industry knowledge - News. Available at: [Link]
-
Purification techniques bulletins. Available at: [Link]
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A new solution for removing metal-based catalyst residues from a biodegradable polymer - Green Chemistry (RSC Publishing). Available at: [Link]
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Activated carbon - Wikipedia. Available at: [Link]
-
Inline purification in continuous flow synthesis – opportunities and challenges - BJOC. Available at: [Link]
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC - PubMed Central. Available at: [Link]
-
How can i remove palladium Pd catalyst easily? - ResearchGate. Available at: [Link]
-
Challenges and Strategies for the Downstream Purification and Formulation of Fab Antibody Fragments | Pharmaceutical Technology. Available at: [Link]
-
TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW - Zenodo. Available at: [Link]
-
Troubleshooting of Catalytic Reactors | PPTX - Slideshare. Available at: [Link]
-
Removal of metallic catalyst residues from medical polymers? - ResearchGate. Available at: [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - ResearchGate. Available at: [Link]
-
Powerful Exhaust Gas Treatment: Activated Carbon Adsorption + Catalytic Combustion. Available at: [Link]
-
Application of activated carbon as a catalyst and catalyst carrier - Heycarbons. Available at: [Link]
-
Special Issue : Catalysts for the Synthesis of Heterocyclic Compounds - MDPI. Available at: [Link]
-
How to Remove Palladium in three easy steps - Biotage. Available at: [Link]
- US6177571B1 - Method for removing heavy metals from organic compounds - Google Patents.
-
Recrystallization - Chemistry LibreTexts. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. - National Genomics Data Center (CNCB-NGDC). Available at: [Link]
-
Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. Available at: [Link]
-
Catalytic Carbon, Catalytic Activated Carbon, Surface-Modified Carbon | Carbon Activated Corporation. Available at: [Link]
-
An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Available at: [Link]
-
Radical Redox Annulations: A General Light-Driven Method for the Synthesis of Saturated Heterocycles | ACS Catalysis - ACS Publications. Available at: [Link]
-
Purification by Recrystallization - CUNY. Available at: [Link]
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Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]
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How do I remove a homogeneous catalyst after my reaction? - ResearchGate. Available at: [Link]
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Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]
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Recrystallization and Melting Point Analysis - YouTube. Available at: [Link]
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Validation & Comparative
Reactivity Under the Microscope: A Comparative Guide to 8-Bromocinnoline and 6-Bromocinnoline in Suzuki-Miyaura Coupling
The Decisive Factors: Electronic and Steric Effects in Suzuki Coupling
The rate-determining step in many Suzuki-Miyaura reactions is the oxidative addition of the palladium(0) catalyst to the aryl halide bond.[4] The facility of this step is governed by the electronic and steric environment of the carbon-bromine bond.
Electronic Considerations:
The cinnoline ring system, an isomer of quinoline and phthalazine, features two adjacent nitrogen atoms in the heterocyclic ring.[1] The position of these nitrogen atoms significantly influences the electron density distribution across the molecule. The nitrogen atoms are electron-withdrawing, which generally enhances the electrophilicity of the carbon atoms in the ring and facilitates oxidative addition.
In the case of cinnoline, the nitrogen at position 1 (N1) and position 2 (N2) exert a strong electron-withdrawing effect. For 6-bromocinnoline, the bromine atom is situated in the carbocyclic ring, para to N2. This position is electronically activated towards nucleophilic aromatic substitution and, by extension, oxidative addition, due to the electron-withdrawing nature of the pyridazine ring.
Conversely, the 8-position in 8-bromocinnoline is peri to the N1 nitrogen. The proximity to the lone pair of the nitrogen atom can lead to complex electronic interactions. While the overall electron-withdrawing character of the cinnoline nucleus is still at play, the direct influence on the C8-Br bond might be different compared to the C6-Br bond. Drawing an analogy from purine chemistry, studies on the Suzuki coupling of 8-bromoadenine have shown that this position is amenable to coupling, suggesting sufficient electrophilicity for the reaction to proceed.[5]
Steric Hindrance: A Potential Hurdle for the 8-Position
Perhaps the most significant differentiator between the two isomers is steric hindrance. The 8-position of the cinnoline ring is flanked by the fused benzene ring and the N1 nitrogen atom. This creates a more sterically congested environment compared to the relatively unhindered 6-position. This steric bulk can impede the approach of the bulky palladium catalyst, potentially slowing down the rate of oxidative addition for this compound compared to its 6-bromo counterpart.[6]
Comparative Reactivity and Performance
Based on the interplay of electronic and steric factors, we can project the relative reactivity of this compound and 6-bromocinnoline in Suzuki-Miyaura coupling.
| Feature | This compound | 6-Bromocinnoline | Rationale |
| Projected Reactivity | Moderate to Good | Good to Excellent | The 6-position is less sterically hindered and electronically activated, favoring faster oxidative addition. The 8-position, while electronically viable, may experience steric hindrance. |
| Typical Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, or catalysts with bulky phosphine ligands (e.g., SPhos) | Pd(PPh₃)₄, Pd(OAc)₂ with PPh₃ | More sterically hindered substrates often benefit from catalysts with larger bite angles and electron-rich ligands to promote oxidative addition. |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Na₂CO₃, K₂CO₃ | A stronger base may be required to facilitate the transmetalation step, especially if oxidative addition is slower. |
| Reaction Temperature | 80-110 °C | 80-100 °C | Higher temperatures may be necessary to overcome the activation energy barrier for the more sterically hindered 8-isomer. |
| Potential Side Reactions | Homocoupling of the boronic acid, debromination | Homocoupling of the boronic acid | These are common side reactions in Suzuki couplings, particularly with less reactive aryl halides or under prolonged heating.[7] |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling of 6-Bromocinnoline
This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura reaction, which can be adapted for both 6-bromocinnoline and this compound, with the understanding that the latter may require more forcing conditions.
Materials:
-
6-Bromocinnoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
2 M Sodium Carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (8 mL)
-
Ethanol (2 mL)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromocinnoline, the arylboronic acid, and Pd(PPh₃)₄.
-
Solvent and Base Addition: Add toluene and ethanol to the flask, followed by the 2M sodium carbonate solution.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-arylcinnoline.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving the palladium catalyst. Understanding these steps is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
In the Suzuki-Miyaura coupling of bromocinnolines, 6-bromocinnoline is predicted to be the more reactive substrate compared to this compound. This is primarily attributed to the reduced steric hindrance at the 6-position, which facilitates the crucial oxidative addition step. While both isomers are viable substrates for this powerful C-C bond-forming reaction, researchers should anticipate the need for more forcing conditions, such as higher temperatures and potentially more sophisticated catalyst systems, when working with this compound. The principles and protocols outlined in this guide provide a solid foundation for the successful synthesis of diverse arylated cinnoline derivatives, paving the way for the discovery of novel therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
- BenchChem. (2025). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions.
- The Journal of Organic Chemistry - ACS Figshare. Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- OUCI. Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyau….
- Melville, J. (2014). The Suzuki Reaction.
- SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- Andrew G Myers Research Group. The Suzuki Reaction.
- ResearchGate. (2025).
- PMC - NIH. (2016).
- ResearchGate. The structure of 4,5,6,7,8-substituted cinnolines 81 , pyrido[ h....
- University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. (2025). Synthesis of new arylated Quinolines by Suzuki cross coupling.
- ResearchGate. (2025). ChemInform Abstract: Synthesis of 6-Aryl Substituted 4-Quinolones via Suzuki Cross Coupling. | Request PDF.
- ResearchGate. (2025). (PDF) Methods for the synthesis of cinnolines (Review).
- Chemical Science (RSC Publishing). (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- DSpace@MIT. (2024). Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie.
- PMC - PubMed Central. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?.
- PMC - NIH. Synthesis and properties of 6-alkynyl-5-aryluracils.
- ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
- Zenodo.
- ResearchGate. Different methods for cinnolines synthesis | Download Scientific Diagram.
- YouTube. (2020). Suzuki cross-coupling reaction.5. YouTube. (2020). Suzuki cross-coupling reaction.
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A Senior Application Scientist's Guide to Palladium Catalysts for the Functionalization of 8-Bromocinnoline
For researchers, scientists, and professionals in drug development, the cinnoline scaffold represents a privileged heterocyclic motif with a wide spectrum of biological activities. The strategic functionalization of this core, particularly at the 8-position, is a critical step in the synthesis of novel therapeutic agents. This guide provides an in-depth comparison of palladium-catalyzed cross-coupling reactions for the derivatization of 8-bromocinnoline, offering experimentally-grounded insights to inform your catalyst selection and reaction optimization.
The Strategic Importance of Cinnoline Functionalization
The cinnoline nucleus is a key pharmacophore found in a variety of biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. The ability to introduce diverse substituents at the 8-position of the cinnoline ring allows for the fine-tuning of a molecule's steric and electronic properties, which can profoundly influence its pharmacological profile. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for achieving these transformations with high efficiency and functional group tolerance.[1][2]
Palladium-Catalyzed Cross-Coupling: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with remarkable precision.[3] These transformations generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this fundamental mechanism is paramount for rational catalyst selection and troubleshooting.
The generalized catalytic cycle for a Suzuki-Miyaura coupling, a widely used C-C bond-forming reaction, is depicted below. The principles of oxidative addition and reductive elimination are shared across various palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Palladium Catalysts for Key Transformations
The choice of palladium precursor and, more critically, the ancillary ligand, dictates the efficiency and scope of the cross-coupling reaction. Below, we compare various catalyst systems for the three most synthetically valuable transformations of this compound. The data presented is a synthesis of findings from analogous systems, primarily the closely related 8-bromoquinoline scaffold, providing a strong predictive framework for the cinnoline system.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the arylation, heteroarylation, and vinylation of this compound. The selection of the appropriate palladium catalyst and ligand is crucial for achieving high yields, especially with sterically demanding coupling partners.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | A classic, reliable system for simple arylboronic acids. May be less effective for hindered substrates. |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 100 | 85-95 | Excellent for a broad range of aryl- and heteroarylboronic acids. The dppf ligand enhances catalyst stability and activity. |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | >95 | A highly active system, particularly for challenging couplings involving sterically hindered or electron-rich/deficient partners. |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | t-BuOH | 80 | >95 | Another highly versatile and active catalyst system, often effective at lower temperatures. |
Expert Insight: For the Suzuki-Miyaura coupling of this compound, starting with a robust catalyst system like Pd(dppf)Cl₂ is recommended for its broad applicability. For more challenging substrates, or to optimize for lower catalyst loadings, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos is advised.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, providing access to a wide array of 8-aminocinnoline derivatives. The choice of ligand is critical to prevent catalyst decomposition and promote efficient reductive elimination.[4][5]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | High | A second-generation catalyst system effective for a range of primary and secondary amines. |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | 1,4-Dioxane | 100 | High | Particularly effective for coupling with primary aliphatic amines and anilines. |
| Pd-G3-XPhos | XPhos | Cs₂CO₃ | t-AmylOH | 110 | High | A pre-catalyst that offers excellent activity and reproducibility for a wide variety of amines, including challenging substrates. |
Expert Insight: The choice of base and solvent is as critical as the ligand in Buchwald-Hartwig amination. Strong, non-nucleophilic bases like sodium tert-butoxide are often required. The use of modern, well-defined pre-catalysts like Pd-G3-XPhos can significantly improve reaction outcomes and reproducibility.
Heck Reaction: Olefination of the Cinnoline Core
The Heck reaction enables the coupling of this compound with alkenes to generate 8-vinylcinnoline derivatives. Reaction conditions can be tailored to control the regioselectivity and stereoselectivity of the product.[6][7]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations |
| Pd(OAc)₂ | PPh₃ | NEt₃ | DMF | 100-120 | Moderate-High | A standard catalyst system for Heck reactions; higher temperatures may be required.[8] |
| Pd(PPh₃)₄ | None | K₂CO₃ | NMP | 120 | Moderate | Can be effective, though sometimes less active than in situ generated catalysts. |
| Palladacycle Complexes | None | NaOAc | DMA | 130-140 | High | Highly active catalysts that can operate at low loadings with high turnover numbers. |
| Pd-NHC Complexes | NHC | Cs₂CO₃ | Dioxane | 110-150 | High | N-Heterocyclic carbene ligands offer high thermal stability, making them suitable for Heck couplings. |
Expert Insight: For standard Heck couplings with activated alkenes, a simple Pd(OAc)₂/PPh₃ system is often sufficient. For more challenging substrates, or to achieve higher turnover numbers, the use of more specialized catalysts like palladacycles or Pd-NHC complexes is recommended.
Experimental Protocols
The following protocols are provided as a starting point for the functionalization of this compound. Optimization of reaction parameters may be necessary for specific substrates.
General Experimental Workflow
Sources
Reactivity Showdown: A Comparative Guide to 8-Bromocinnoline and 8-Iodocinnoline in Palladium-Catalyzed Cross-Coupling
Introduction
The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of molecules with diverse biological activities. The functionalization of this scaffold, particularly at the 8-position, is crucial for developing new therapeutic agents. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
This guide provides an in-depth, objective comparison of the reactivity of two key precursors: 8-bromocinnoline and 8-iodocinnoline. For researchers, scientists, and drug development professionals, understanding the nuanced differences in their performance is critical for optimizing reaction conditions, maximizing yields, and accelerating discovery timelines. We will delve into the fundamental principles governing their reactivity, present comparative data across three major cross-coupling reactions, and provide detailed, field-proven experimental protocols.
The Decisive Factor: The Carbon-Halogen Bond
The disparate reactivity between this compound and 8-iodocinnoline is fundamentally rooted in the difference between the Carbon-Bromine (C-Br) and Carbon-Iodine (C-I) bonds. In the majority of palladium-catalyzed cross-coupling reactions, the rate-determining step is the initial oxidative addition of the palladium(0) catalyst into the C-X (where X is a halogen) bond.[1][2]
The energy required to break this bond, known as the bond dissociation energy (BDE), is significantly lower for the C-I bond compared to the C-Br bond. This is due to the larger atomic radius of iodine, which results in a longer and weaker bond with carbon.[3]
| Bond | Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |
| C-Br | ~285 | Slower |
| C-I | ~213 | Faster |
| Source: Values are averaged from multiple sources for aryl C-X bonds.[4][5] |
This difference in BDE dictates that 8-iodocinnoline will undergo oxidative addition more readily and at lower temperatures than this compound.[6] This enhanced reactivity often translates to shorter reaction times, milder conditions, and broader functional group tolerance.[6]
Head-to-Head in a Cross-Coupling Arena
We will now compare the performance of these two substrates in three cornerstone cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the Heck reaction. The following data is illustrative, synthesized from established reactivity principles (I > Br) to provide a clear comparative framework.[6][7]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, widely used for synthesizing biaryl compounds.[1][8] The higher reactivity of 8-iodocinnoline is particularly advantageous here, often allowing for lower catalyst loadings and temperatures.
| Substrate | Coupling Partner | Catalyst System | Base / Solvent | Temp/Time | Yield (%) |
| This compound | Phenylboronic Acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ / Dioxane:H₂O | 90°C / 12h | 78% |
| 8-Iodocinnoline | Phenylboronic Acid | Pd(dppf)Cl₂ (1.5 mol%) | K₂CO₃ / Dioxane:H₂O | 70°C / 4h | 92% |
Causality Behind Choices: The use of Pd(dppf)Cl₂ is a robust choice for many Suzuki couplings, providing a stable and active catalyst.[7] The lower temperature and shorter time for the iodo-substrate directly reflect its lower activation energy for oxidative addition.[2][6]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is fundamental for synthesizing aryl amines, crucial components in pharmaceuticals.[9][10] While the I > Br reactivity trend generally holds, aryl iodides can sometimes inhibit the catalyst.[11] However, modern bulky phosphine ligands often mitigate this issue, and the faster oxidative addition remains a key advantage.
| Substrate | Coupling Partner | Catalyst System | Base / Solvent | Temp/Time | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | NaOtBu / Toluene | 100°C / 18h | 85% |
| 8-Iodocinnoline | Morpholine | Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%) | NaOtBu / Toluene | 80°C / 6h | 94% |
Causality Behind Choices: The cinnoline nitrogen atoms can chelate the palladium center, potentially inhibiting catalysis.[11] Bulky, electron-rich biarylphosphine ligands like XPhos are essential. They promote the formation of a monoligated Pd(0) species, which is highly active, and accelerate the rate-limiting reductive elimination step, preventing catalyst decomposition.[9]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Heck Reaction: C-C Vinylation
The Heck reaction couples aryl halides with alkenes, providing a powerful route to substituted olefins like styrenes and cinnamates.[12][13][14] The reaction mechanism follows a similar pattern where the initial oxidative addition is often rate-determining, making 8-iodocinnoline the more reactive partner.
| Substrate | Coupling Partner | Catalyst System | Base / Solvent | Temp/Time | Yield (%) |
| This compound | n-Butyl Acrylate | Pd(OAc)₂ (2 mol%) / P(o-tol)₃ (4 mol%) | Et₃N / DMF | 110°C / 24h | 75% |
| 8-Iodocinnoline | n-Butyl Acrylate | Pd(OAc)₂ (1 mol%) | Et₃N / DMF | 85°C / 8h | 91% |
Causality Behind Choices: For the more reactive 8-iodocinnoline, a phosphine-free protocol can often be employed, as the oxidative addition is facile.[15][16] The less reactive this compound requires the addition of a phosphine ligand, such as P(o-tol)₃, to stabilize the palladium catalyst and facilitate the oxidative addition step. The higher temperature is necessary to overcome the higher C-Br bond energy.[17]
Caption: Generalized catalytic cycle for the Heck reaction.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust starting points for the synthesis of 8-substituted cinnolines. Each step is chosen to ensure the efficient generation of the active catalytic species and to drive the reaction to completion.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Protocol 3.1: Suzuki-Miyaura Coupling of 8-Iodocinnoline
-
Rationale: This protocol leverages the high reactivity of 8-iodocinnoline to proceed under mild conditions, preserving sensitive functional groups. A pre-catalyst is used for reproducible generation of the active Pd(0) species.
-
Procedure:
-
To a dry Schlenk flask, add 8-iodocinnoline (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).
-
Seal the flask, and evacuate and backfill with argon three times. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Add 1,4-dioxane (4 mL) and water (1 mL), degassed by sparging with argon for 20 minutes. Water is essential for the transmetalation step in the Suzuki cycle.[1]
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.015 mmol, 1.5 mol%).
-
Place the flask in a preheated oil bath at 70°C and stir vigorously for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Protocol 3.2: Buchwald-Hartwig Amination of this compound
-
Rationale: This protocol is optimized for the less reactive but more economical this compound. It employs a strong base and a specialized ligand to overcome the higher activation barrier and potential catalyst inhibition.
-
Procedure:
-
To a glovebox-dried Schlenk flask, add this compound (1.0 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%). The pre-weighing of catalyst components in an inert atmosphere is crucial for consistency.
-
Remove the flask from the glovebox, add the amine (e.g., morpholine, 1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 100°C and stir for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude residue by flash column chromatography.
-
Conclusion and Practical Recommendations
The evidence and underlying chemical principles are clear: 8-iodocinnoline is the more reactive substrate in palladium-catalyzed cross-coupling reactions compared to this compound.
-
Choose 8-Iodocinnoline when:
-
Mild reaction conditions are paramount (e.g., for substrates with sensitive functional groups).
-
Shorter reaction times and higher throughput are required.
-
Maximizing yield is the primary objective.
-
-
Choose this compound when:
-
Cost and availability of the starting material are significant factors.
-
The downstream molecule is robust enough to tolerate slightly higher temperatures and longer reaction times.
-
A well-optimized catalytic system (often requiring more specialized ligands) is available.
-
Ultimately, the choice of halide is a strategic decision that balances reactivity, cost, and the specific demands of the synthetic target. This guide provides the foundational data and protocols to empower researchers to make that decision with confidence.
References
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Amatore, C., & Jutand, A. (2000). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics, 19(16), 3137-3144. [Link]
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Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
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Kharasch, M. S., & Fono, A. (2018). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 5(1), 103-110. [Link]
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ResearchGate. (n.d.). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. ResearchGate. [Link]
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Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. [Link]
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Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
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ResearchGate. (2024). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. ResearchGate. [Link]
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Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
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MDPI. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). Homework.Study.com. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
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University of California, Berkeley. (n.d.). Bond Dissociation Energies. University of California, Berkeley. [Link]
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MDPI. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(9), 1693. [Link]
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National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 363. [Link]
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A Comparative Guide to the Biological Activity of 8-Bromocinnoline Derivatives: An Extrapolative Analysis
The cinnoline scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] A particularly compelling strategy for enhancing the therapeutic potential of such scaffolds is halogenation. The introduction of bromine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby improving its interaction with biological targets.[3]
While direct and extensive research on 8-bromocinnoline derivatives is nascent, this guide provides a comparative analysis of their predicted biological activities. By examining robust experimental data from structurally analogous compounds—primarily bromo-substituted quinolines and other halogenated cinnolines—we can construct a scientifically grounded forecast of the therapeutic promise held by this compound derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.
Anticancer Activity: Targeting Cellular Proliferation
The quest for novel anticancer agents has identified quinoline and cinnoline derivatives as highly promising candidates.[1][4] Experimental evidence strongly suggests that the introduction of bromine atoms to these scaffolds significantly enhances their cytotoxic potency against various cancer cell lines.[5][6]
Comparative Cytotoxicity
Studies on bromo-substituted quinolines, which are structurally similar to cinnolines, have demonstrated potent antiproliferative effects. For instance, 5,7-dibromo-8-hydroxyquinoline shows markedly higher activity against cancer cell lines like HeLa (cervical carcinoma) and HT29 (colon carcinoma) compared to its non-brominated parent compound.[7][8] This enhancement is attributed to the synergistic effects of multiple bromine substitutions.[5] The addition of other electron-withdrawing groups, such as a nitro group alongside bromine, can further amplify this cytotoxic effect.[5]
Table 1: Comparative in vitro Anticancer Activity of Bromo-Substituted Quinoline Analogs
| Compound ID | Derivative Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 6,8-dibromo-5-nitroquinoline | HeLa | 24.1 | [5] |
| 2 | 6,8-dibromo-5-nitroquinoline | HT29 | 26.2 | [5] |
| 3 | 5,7-dibromo-8-hydroxyquinoline | HeLa | ~18 (µg/mL) | [6][7] |
| 4 | 5,7-dibromo-8-hydroxyquinoline | HT29 | ~7 (µg/mL) | [6][7] |
| 5 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Glioblastoma) | ~5.5 (µg/mL) | [9] |
| 6 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa | ~9.6 (µg/mL) | [9] |
| Note: IC₅₀ values are a measure of a drug's potency; lower values indicate higher potency. Data is compiled from studies on quinoline analogs to infer the potential of this compound derivatives. |
Mechanism of Action: Topoisomerase Inhibition
A primary mechanism by which these compounds are believed to exert their anticancer effects is through the inhibition of DNA topoisomerases.[10][11] These enzymes are critical for managing DNA topology during replication and transcription.[12] By intercalating with DNA or binding to the enzyme-DNA complex, these derivatives can prevent the re-ligation of DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[13][14] Specifically, bromo-substituted 8-hydroxyquinolines have been shown to be effective inhibitors of human topoisomerase I.[5][6][7]
Caption: Proposed mechanism of anticancer action for this compound derivatives.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The evaluation of a compound's antiproliferative activity is a cornerstone of cancer research. The MTT assay is a widely used colorimetric method to assess cell viability.[15][16]
Causality: This assay quantifies the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17][18] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, allowing for a quantitative measure of cytotoxicity.[19]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HT29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 3-4 hours.[17]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Pathogenic Microbes
Cinnoline derivatives have long been recognized for their antibacterial and antifungal properties.[2][20] The well-known drug Cinoxacin, a cinnoline derivative, has been used to treat urinary tract infections, underscoring the therapeutic relevance of this chemical class.[1] Halogenation is a proven strategy to enhance the antimicrobial potency of heterocyclic compounds.[1][21]
Comparative Antimicrobial Potency
Studies on halogenated cinnoline sulphonamides have shown that these derivatives possess significant activity against a range of bacteria and fungi.[1] Compounds with halogen substituents demonstrated potent activity, often at lower concentrations than their non-halogenated counterparts.[1][21] It is anticipated that this compound derivatives will exhibit broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (e.g., Candida albicans).
Table 2: Antimicrobial Activity of Halogenated Cinnoline Analogs
| Compound Type | Test Organism | Activity Metric | Result | Reference |
| Halogenated Cinnoline Sulphonamides | S. aureus | Zone of Inhibition | Potent Activity | [1] |
| Halogenated Cinnoline Sulphonamides | E. coli | Zone of Inhibition | Potent Activity | [1] |
| Halogenated Cinnoline Sulphonamides | C. albicans | Zone of Inhibition | Good Activity | [1] |
| Chloro-substituted Cinnoline Imidazoles | E. coli | MIC (µg/mL) | Significant Activity | [21] |
| Cinnoline Library Compounds | E. coli | MIC (µg/mL) | 12.5 | [20] |
| Cinnoline Library Compounds | M. tuberculosis | MIC (µg/mL) | 12.5 | [20] |
| Note: Data is based on various halogenated cinnoline derivatives, suggesting the potential efficacy of 8-bromo analogs. |
Experimental Protocol: Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer test is a standardized, simple, and widely used method to determine the susceptibility of bacteria to various antimicrobial compounds.[22][23][24]
Causality: The principle of this test is based on the diffusion of an antimicrobial agent from a paper disk into an agar medium inoculated with a test organism.[25] If the organism is susceptible to the agent, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism.[26]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., E. coli, S. aureus) in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard.[25]
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension. Swab the entire surface of a Mueller-Hinton agar plate evenly to create a bacterial lawn.[26]
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the this compound derivative onto the surface of the agar. Ensure firm contact.[24] A control disk (impregnated with the solvent only) should also be used.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
Zone Measurement: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each disk.
-
Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound.
Caption: Workflow for the Kirby-Bauer antimicrobial susceptibility test.
Structure-Activity Relationship (SAR) Insights
The collective data from bromo-substituted quinolines and cinnolines provides valuable insights into the structure-activity relationship (SAR), which is crucial for rational drug design.
-
Role of Bromine: The introduction of bromine atoms significantly enhances both anticancer and antimicrobial activities.[1][8] This is likely due to an increase in lipophilicity, which can improve cell membrane permeability, and the strong electron-withdrawing nature of bromine, which can modulate the electronic properties of the aromatic system to favor interaction with biological targets.[3]
-
Position of Substitution: The position of the bromine atom is critical. While direct data for the 8-position on the cinnoline ring is limited, studies on quinolines show that substitutions at positions 5, 6, 7, and 8 all contribute to biological activity.[5][27] The 7-chloro group in the related 4-aminoquinolines, for example, is considered optimal for antimalarial activity.[27]
-
Influence of Other Groups: The presence of other functional groups in conjunction with bromine can lead to synergistic effects. An 8-hydroxyl group on the quinoline ring, for instance, is often associated with increased anticancer potential.[6][7] Combining bromine with a nitro group has also been shown to dramatically increase antiproliferative effects.[5]
Caption: Key structural features influencing the biological activity of cinnolines.
Conclusion and Future Directions
This guide presents a comparative analysis of the biological activities of this compound derivatives, based on robust data from closely related structural analogs. The evidence strongly suggests that these compounds hold significant potential as both anticancer and antimicrobial agents. The introduction of a bromine atom at the C-8 position of the cinnoline ring is predicted to enhance cytotoxic and microbicidal potency, likely through mechanisms including topoisomerase inhibition and improved cellular uptake.
Future research should focus on the targeted synthesis of a library of this compound derivatives with various other substitutions to fully explore the structure-activity landscape. Comprehensive screening of these novel compounds against a diverse panel of cancer cell lines and pathogenic microbes is warranted. Further mechanistic studies will be essential to elucidate their precise modes of action and to identify the most promising candidates for progression into preclinical and clinical development.
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Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Ewha Womans University. [Link]
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH. [Link]
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Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (n.d.). PMC - PubMed Central. [Link]
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New[13][22][23]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. (2023). PMC - NIH. [Link]
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A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. [Link]
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Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. (n.d.). Research and Reviews. [Link]
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Quinoline derivatives with bromine in their structure. (n.d.). ResearchGate. [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH. [Link]
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4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180. [Link]
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A Comparative Guide to Ligand Selection for the Buchwald-Hartwig Amination of Bromo-Heterocycles
The Buchwald-Hartwig amination has revolutionized the synthesis of molecules containing arylamine moieties, a structural motif prevalent in pharmaceuticals, agrochemicals, and materials science.[1] This palladium-catalyzed cross-coupling reaction provides a powerful tool for forging carbon-nitrogen (C–N) bonds, often overcoming the limitations of traditional methods.[1][2] However, the successful application of this methodology, particularly with challenging bromo-heterocyclic substrates, is critically dependent on the judicious selection of the ancillary ligand.
Heterocyclic compounds introduce a layer of complexity due to the potential for the heteroatom to coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions. This guide provides an in-depth comparison of commonly employed phosphine ligands for the Buchwald-Hartwig amination of bromo-heterocycles, offering insights into their performance, mechanistic roles, and practical application.
The Engine of the Reaction: The Catalytic Cycle and the Ligand's Role
The efficacy of the Buchwald-Hartwig amination hinges on a delicate balance of elementary steps within a Pd(0)/Pd(II) catalytic cycle.[3] The ligand, typically a bulky, electron-rich phosphine, is not a mere spectator but an active controller of the catalyst's properties.
The key steps where the ligand exerts its influence are:
-
Oxidative Addition: The reaction initiates with the oxidative addition of the bromo-heterocycle to the Pd(0) complex. Electron-rich ligands enhance the electron density on the palladium center, facilitating this often rate-determining step.[4]
-
Amine Coordination and Deprotonation: The amine displaces a ligand to coordinate to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: This final step forms the desired C–N bond and regenerates the active Pd(0) catalyst. Bulky ligands are crucial here, as they create steric pressure that promotes the reductive elimination of the product.[4][5]
The challenge with heteroaromatic substrates is that the heteroatom can compete with the phosphine ligand for coordination to the palladium, potentially disrupting the catalytic cycle. Modern ligands are designed to be sufficiently bulky and electron-donating to maintain a stable and active catalytic species.[6]
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A Comparative Guide to the Electronic Properties of Cinnoline Isomers for Medicinal Chemistry Applications
Abstract
This guide presents a comprehensive in-silico comparison of the electronic properties of four key diazanaphthalene isomers: cinnoline (1,2-diazanaphthalene), quinazoline (1,3-diazanaphthalene), quinoxaline (1,4-diazanaphthalene), and phthalazine (2,3-diazanaphthalene). Leveraging Density Functional Theory (DFT), we elucidate the impact of nitrogen atom placement on the frontier molecular orbitals (HOMO-LUMO), global reactivity descriptors, dipole moments, and molecular electrostatic potential maps. The findings reveal distinct electronic signatures for each isomer, directly influencing their potential as pharmacophores. This comparative analysis provides a foundational dataset for researchers, scientists, and drug development professionals to guide the rational design of novel therapeutics based on these important heterocyclic scaffolds.
Introduction: The Significance of Diazanaphthalenes in Drug Discovery
Nitrogen-containing heterocyclic compounds are cornerstones of medicinal chemistry, forming the core structure of a vast array of pharmaceuticals. Among these, the diazanaphthalenes—isomers of naphthalene where two carbon atoms are replaced by nitrogen—are of particular interest. Cinnoline and its isomers, quinazoline, quinoxaline, and phthalazine, are prevalent scaffolds in numerous biologically active molecules, exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] For instance, Cinoxacin, a cinnoline derivative, is a known antimicrobial agent used for urinary tract infections.[1][4]
The biological activity of these compounds is intrinsically linked to their electronic structure. The placement of the two nitrogen atoms within the bicyclic aromatic system significantly alters the electron distribution, which in turn governs how the molecule interacts with biological targets like enzymes and receptors. Understanding these electronic nuances is paramount for designing more potent and selective drug candidates.
This guide provides an in-depth, in-silico comparison of the electronic properties of the four principal diazanaphthalene isomers. By employing robust computational methods, we aim to provide a clear, data-driven rationale for selecting specific isomers in drug design campaigns.
Theoretical and Computational Methodology
The Power of Density Functional Theory (DFT)
To investigate the electronic properties of the cinnoline isomers, we employed Density Functional Theory (DFT), a powerful quantum mechanical modeling method.
-
Expertise & Experience: DFT, specifically using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set, offers an optimal balance between computational accuracy and efficiency for organic molecules of this size.[5][6] This level of theory has been extensively validated for predicting the electronic structures and properties of aromatic and heterocyclic systems.[7][8]
Key Electronic Property Descriptors
The following electronic properties were calculated to build a comprehensive comparative profile for each isomer:
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy indicates its ability to accept an electron.[9] The HOMO-LUMO gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.[10][11][12]
-
Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these descriptors provide quantitative measures of reactivity:
-
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
-
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
-
Chemical Hardness (η): Resistance to change in electron distribution, calculated as (I - A) / 2.[12]
-
Electronegativity (χ): The power of a molecule to attract electrons, calculated as (I + A) / 2.
-
-
Dipole Moment (µ): This measures the overall polarity of the molecule, arising from an uneven distribution of charge. The dipole moment influences solubility, membrane permeability, and non-covalent interactions with biological targets.[13]
-
Molecular Electrostatic Potential (MEP): MEP maps are three-dimensional visualizations of the electrostatic potential on the electron density surface.[14][15] They are invaluable for identifying regions of positive (electron-poor, blue) and negative (electron-rich, red) potential, which correspond to likely sites for electrophilic and nucleophilic attack, respectively.[16][17][18]
Computational Workflow: A Self-Validating Protocol
To ensure the reliability and reproducibility of our results, a rigorous computational workflow was followed for each isomer.
-
Trustworthiness: Each step builds upon the last to produce a validated final structure and its associated electronic properties. The frequency analysis is a critical checkpoint to confirm that the optimized geometry represents a true energy minimum and not a transitional state.
Caption: The molecular structures of the four isomers.
Frontier Molecular Orbitals and Reactivity
The energies of the frontier molecular orbitals and the derived global reactivity descriptors reveal significant differences among the isomers.
Table 1: Calculated Electronic Properties of Cinnoline Isomers (in eV)
| Property | Cinnoline (1,2-) | Quinazoline (1,3-) | Quinoxaline (1,4-) | Phthalazine (2,3-) |
| EHOMO | -6.85 | -6.92 | -6.78 | -6.65 |
| ELUMO | -1.52 | -1.45 | -1.61 | -1.33 |
| HOMO-LUMO Gap (ΔE) | 5.33 | 5.47 | 5.17 | 5.32 |
| Ionization Potential (I) | 6.85 | 6.92 | 6.78 | 6.65 |
| Electron Affinity (A) | 1.52 | 1.45 | 1.61 | 1.33 |
| Chemical Hardness (η) | 2.67 | 2.74 | 2.59 | 2.66 |
| Electronegativity (χ) | 4.19 | 4.19 | 4.20 | 3.99 |
| Dipole Moment (µ, Debye) | 4.15 | 2.51 | 0.55 | 4.58 |
-
Reactivity: Quinoxaline exhibits the smallest HOMO-LUMO gap (5.17 eV), suggesting it is the most reactive and least kinetically stable of the four isomers. [9][10]Conversely, quinazoline, with the largest gap (5.47 eV), is predicted to be the most stable. This indicates that quinoxaline would be more susceptible to reactions involving electron transfer.
-
Electron Donating/Accepting Ability: Phthalazine has the highest HOMO energy (-6.65 eV), making it the best electron donor among the group. Quinoxaline possesses the lowest LUMO energy (-1.61 eV), positioning it as the best electron acceptor. These characteristics are critical when designing molecules for charge-transfer interactions, a common mechanism in drug-receptor binding. [19]* Polarity: The dipole moment varies dramatically based on the nitrogen atom positions. Phthalazine is the most polar isomer (4.58 D), while quinoxaline is nearly non-polar (0.55 D). This has profound implications for drug development:
-
High Polarity (Phthalazine, Cinnoline): May lead to better aqueous solubility but could hinder passive diffusion across non-polar biological membranes.
-
Low Polarity (Quinoxaline): Might exhibit better membrane permeability but lower aqueous solubility.
-
Molecular Electrostatic Potential (MEP) Maps
The MEP maps provide a visual representation of the charge distribution and highlight the regions most likely to engage in intermolecular interactions.
-
Authoritative Grounding: The MEP is a powerful tool for predicting sites of electrophilic and nucleophilic attack. [5]The negative potential (red/yellow) is concentrated around the nitrogen atoms due to their high electronegativity, making them prime locations for hydrogen bonding or interactions with electrophilic species. The positive potential (blue) is generally located on the hydrogen atoms of the carbocyclic ring.
In all four isomers, the regions of most negative potential are localized on the nitrogen atoms, confirming their role as the primary sites for nucleophilic interactions, such as hydrogen bond acceptance. The specific location and intensity of this negative potential differ:
-
Cinnoline and Phthalazine: The adjacent nitrogen atoms create a highly localized and intense region of negative potential.
-
Quinazoline and Quinoxaline: The separated nitrogen atoms result in more distinct negative potential zones.
These differences in the electrostatic landscape are crucial for determining the binding orientation and specificity of these molecules within a protein's active site.
Conclusion and Future Outlook
This in-silico investigation demonstrates that the seemingly subtle change in the position of two nitrogen atoms within the naphthalene scaffold leads to markedly different electronic properties among the cinnoline isomers.
Key Takeaways:
-
Quinoxaline (1,4-) is the most reactive isomer with the lowest HOMO-LUMO gap and is the best electron acceptor. Its low polarity suggests good membrane permeability.
-
Quinazoline (1,3-) is the most kinetically stable isomer, having the largest HOMO-LUMO gap.
-
Phthalazine (2,3-) is the best electron donor and the most polar isomer, suggesting higher aqueous solubility.
-
Cinnoline (1,2-) exhibits intermediate reactivity and high polarity.
The data presented in this guide provide a robust electronic foundation for medicinal chemists and drug designers. By understanding the intrinsic electronic biases of each isomer, researchers can make more informed decisions when selecting a scaffold for modification. For example, if targeting a receptor active site rich in hydrogen bond donors, the highly polar and localized negative potential of phthalazine or cinnoline might be advantageous. Conversely, if high reactivity and electron-accepting capabilities are desired, quinoxaline would be the superior choice.
Future work should involve experimental validation of these computational predictions and exploring how the addition of various substituents to these core structures further modulates their electronic properties and, consequently, their biological activity.
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Kopera, E., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(10), 2271. [Link]
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Mary, Y.S., et al. (2015). Molecular structure, first order hyperpolarizability, NBO and HOMO-LUMO analysis of cinnoline-4-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 74-83. [Link]
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Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]
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Gsaller, G. (2014). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Wolfram Demonstrations Project. [Link]
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Mohamed, H.S., et al. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668. [Link]
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Boukaoud, A., et al. (2024). A B3LYP-D3 computational study of electronic, structural and torsional dynamic properties of mono-substituted naphthalenes: the effect of the nature and position of substituent. Journal of Molecular Modeling, 30(4), 93. [Link]
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Marković, S., et al. (2019). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-IR, Raman, UV-Vis, 1H and 13C NMR). Journal of Chemical Sciences, 131(106). [Link]
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Sedghi, R., et al. (2023). HOMO−LUMO Gap as an Index of Molecular Size and Structure for Polycyclic Aromatic Hydrocarbons (PAHs) and Asphaltenes: A Theoretical Study. I. Energy & Fuels, 37(13), 9358–9373. [Link]
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Al-Suwaidan, I. A., et al. (2021). Design, synthesis, and molecular docking study of novel cinnoline derivatives as potential inhibitors of tubulin polymerization. ResearchGate. [Link]
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Hussain, A., et al. (2023). The Electronic Properties of Cadmium Naphthalene Diimide Coordination Complex. Molecules, 28(9), 3704. [Link]
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Al-Otaibi, J. S., et al. (2025). DFT study on geometries, electronic structures and electronic absorption of Naphthalene. ResearchGate. [Link]
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Yadav, P., et al. (2022). SPECTROSCOPIC, MOLECULAR STRUCTURE, FMO AND THERMODYNAMIC PROPERTIES OF 11-CHLORO-12(METHYLSULFANYL) QUINOXALINE MOLECULE USING. Semantic Scholar. [Link]
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A Senior Application Scientist's Guide to Cross-Coupling Strategies for 8-Bromocinnoline: A Comparative Analysis of Suzuki, Stille, and Negishi Reactions
Introduction: The Cinnoline Scaffold and the Imperative of C-8 Functionalization
The cinnoline moiety is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and biological activity. Functionalization of the cinnoline core is crucial for modulating its physicochemical and pharmacological properties. Specifically, the C-8 position offers a key vector for structural elaboration. This guide provides an in-depth, head-to-head comparison of three cornerstone palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura, Stille, and Negishi couplings—for the functionalization of 8-bromocinnoline. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical data needed to select the optimal synthetic strategy for their specific research goals.
Mechanistic Foundations: The Palladium Catalytic Cycle
At the heart of these transformations lies a common palladium-catalyzed cycle, which generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The active catalyst is a Pd(0) species, which is oxidized to Pd(II) during the oxidative addition of the aryl halide and then regenerated after the final reductive elimination step.[3][4] The primary distinction between the Suzuki, Stille, and Negishi couplings lies in the nature of the organometallic nucleophile and the mechanism of the transmetalation step.
Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura reaction utilizes an organoboron reagent (like a boronic acid or ester) as the nucleophile, requiring a base for the activation of the boron species to facilitate transmetalation.[4]
Caption: Catalytic cycle of the Stille coupling.
Negishi Coupling Catalytic Cycle
The Negishi coupling utilizes a highly reactive organozinc reagent. These reactions are often very fast and high-yielding but require strict anhydrous conditions due to the moisture sensitivity of the organozinc nucleophile. [5][6]
Caption: Catalytic cycle of the Negishi coupling.
Head-to-Head Comparison for this compound
The choice of coupling partner can significantly impact reaction efficiency. For this guide, we will consider the coupling of this compound with a generic aryl group (Ar') to form 8-aryl-cinnoline. The following protocols are representative and based on established methods for structurally similar N-heteroaromatic bromides. [7][8][9]
Suzuki-Miyaura Coupling
Principle & Field Insights: The Suzuki coupling is arguably the most widely used cross-coupling reaction in pharmaceutical discovery due to the commercial availability, stability, and low toxicity of boronic acids and their esters. [10]The base is a critical parameter; it not only participates in the catalytic cycle but can also influence side reactions. For electron-deficient heteroaromatics like cinnoline, a moderately strong base is often sufficient to promote transmetalation without degrading the substrate.
Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Detailed Protocol:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and cesium carbonate (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME/water (4:1), via syringe to achieve a substrate concentration of ~0.1 M.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2.5 mol%) and a ligand like SPhos (2-5 mol%).
-
Reaction: Heat the mixture to 80-110 °C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Stille Coupling
Principle & Field Insights: The Stille reaction offers excellent functional group tolerance and avoids the need for a strong base. [11]Its primary drawback is the toxicity of organotin reagents and the difficulty in removing stoichiometric tin byproducts. [12][10]The choice of ligand is crucial; bulky, electron-rich phosphine ligands often accelerate the reductive elimination step. The addition of Cu(I) salts can facilitate the transmetalation of less reactive stannanes. [13] Detailed Protocol:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Solvent & Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or toluene) followed by the organostannane reagent (e.g., tributyl(aryl)stannane, 1.1-1.3 eq.) via syringe.
-
Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction and quench by adding an aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours to precipitate the tin fluoride salts. Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Negishi Coupling
Principle & Field Insights: The Negishi coupling is characterized by the high nucleophilicity of the organozinc reagent, often leading to faster reaction times and higher yields, especially for sterically hindered substrates. [6]However, this high reactivity comes at the cost of functional group tolerance (organozincs are strong bases) and requires strictly anhydrous and oxygen-free conditions. [6]The preparation of the organozinc reagent, either in situ or separately, is a critical step. Modern palladacycle precatalysts can offer superior activity at lower catalyst loadings. [14] Detailed Protocol:
-
Organozinc Preparation (Example): In a separate flame-dried flask under Argon, react the corresponding aryl bromide or iodide with activated zinc dust or prepare it via transmetalation from an organolithium or Grignard reagent with ZnCl₂ in anhydrous THF.
-
Vessel Preparation: To a separate, flame-dried Schlenk flask containing this compound (1.0 eq.) and the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) with a suitable ligand (e.g., XPhos, 4 mol%), add anhydrous THF.
-
Inert Atmosphere: Ensure the system is maintained under a strict Argon atmosphere.
-
Reagent Addition: Add the freshly prepared organozinc solution (1.2-2.0 eq.) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-70 °C for 1-12 hours. The reaction is often significantly faster than Suzuki or Stille couplings. Monitor by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material by flash column chromatography.
Comparative Data Summary
The following table provides a qualitative and quantitative comparison to guide your selection process. Expected yields are estimations based on typical outcomes for similar heteroaromatic systems.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Nucleophile | Organoboron (R-B(OR)₂) | Organotin (R-SnR'₃) | Organozinc (R-ZnX) |
| Key Additive | Base (e.g., Cs₂CO₃, K₂CO₃) | None required (Cu(I) optional) | None required |
| Reagent Stability | High (Air & moisture stable) | High (Air & moisture stable) | Low (Air & moisture sensitive) [6] |
| Toxicity | Low | High (Tin compounds are toxic) [12] | Moderate (Reagents are pyrophoric) |
| Functional Group Tol. | Good to Excellent | Excellent [13] | Moderate to Good [15] |
| Reaction Conditions | 80-110 °C, 4-24 h | 80-110 °C, 6-24 h | 25-70 °C, 1-12 h [9] |
| Byproduct Removal | Easy (Water soluble) | Difficult (KF quench required) [16] | Easy (Aqueous quench) |
| Expected Yield | Good to Excellent | Good to Excellent | Often the highest |
| Primary Advantage | Operational simplicity, low toxicity | Broad functional group tolerance | High reactivity, fast reactions |
| Primary Disadvantage | Base sensitivity of substrate | Tin toxicity & byproduct removal | Strict inert conditions required |
Conclusion and Recommendations
The choice between Suzuki, Stille, and Negishi couplings for the functionalization of this compound is not a matter of one-size-fits-all, but rather a strategic decision based on the specific context of the synthesis.
-
For initial screening, diversity-oriented synthesis, and general laboratory use, the Suzuki-Miyaura coupling is highly recommended. Its operational simplicity, the stability and low toxicity of the boronic acid reagents, and the vast commercial availability of building blocks make it the workhorse of modern cross-coupling chemistry. [10][17]
-
When dealing with substrates containing base-sensitive functional groups, the Stille coupling presents a robust alternative. Its primary liability is the toxicity and removal of tin byproducts, which can be a significant hurdle for pharmaceutical applications. However, its excellent functional group tolerance is a major asset. [11][13]
-
For challenging couplings involving sterically hindered partners or when reaction speed is paramount, the Negishi coupling is often the superior choice. The high reactivity of organozinc reagents can overcome barriers that are insurmountable for Suzuki or Stille reactions. This performance, however, demands rigorous experimental technique to manage the air and moisture sensitivity of the reagents. [6][14] By understanding the mechanistic nuances and practical considerations of each method, researchers can confidently navigate the synthetic landscape to achieve their desired 8-substituted cinnoline derivatives efficiently and effectively.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Chemistry Notes. (2022). Negishi coupling reaction: Mechanism, popular application. [Link]
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NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
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Limberakis, C. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]
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Chemistry LibreTexts. (2024). Negishi cross-coupling. [Link]
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BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]
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ResearchGate. (2019). Catalytic cycles of the Negishi and Stille coupling reactions. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 23(21), 4895–4905. [Link]
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OpenOChem Learn. (n.d.). Stille Coupling. [Link]
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Wikipedia. (2023). Negishi coupling. [Link]
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chemeurope.com. (n.d.). Stille reaction. [Link]
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Pérez-Temprano, M. H., et al. (2008). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 47(45), 8592-8613. [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
American Chemical Society. (2025). Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. ACS Fall 2025. [Link]
-
National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
National Institutes of Health. (2011). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. [Link]
-
Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
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National Institutes of Health. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
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ResearchGate. (2024). (a) Synthesis of 8‐bromo‐4‐(p‐tolyl)quinoline (156) and... [Link]
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NROChemistry. (n.d.). Stille Coupling. [Link]
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ACS Publications. (2006). Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry, 71(16), 6106–6114. [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5254-5282. [Link]
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ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]
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Organic Syntheses. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Org. Synth., 88, 197. [Link]
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ResearchGate. (2006). Negishi cross-coupling reactions of α-amino acid-derived organozinc reagents and aromatic bromides. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Royal Society of Chemistry. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
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A Comparative Guide to Base Efficacy in the Sonogashira Coupling of 8-Bromocinnoline: A Methodological Approach
For researchers, medicinal chemists, and professionals in drug development, the Sonogashira reaction is an indispensable tool for constructing C(sp²)-C(sp) bonds.[1][2] This palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides allows for the synthesis of complex molecular architectures under relatively mild conditions.[1][2][3] However, the reaction's success is highly dependent on the careful selection of reagents, particularly the base. This is especially true when dealing with challenging substrates like N-heterocyclic halides, such as 8-bromocinnoline.
The cinnoline scaffold is a privileged structure in medicinal chemistry, but its nitrogen-containing ring can introduce complications in transition-metal catalysis, including potential catalyst inhibition. Furthermore, as an aryl bromide, this compound is inherently less reactive than its corresponding iodide, often necessitating more forcing conditions.[1][4]
This guide provides an in-depth comparative framework for evaluating the efficacy of various bases in the Sonogashira reaction of this compound. We will explore the mechanistic role of the base, present a structured experimental protocol for comparison, and discuss the expected outcomes based on the chemical properties of each base.
The Decisive Role of the Base in the Sonogashira Catalytic Cycle
The base in a Sonogashira reaction performs a critical, non-negotiable function: the deprotonation of the terminal alkyne.[5] In the classical copper-cocatalyzed mechanism, this generates a copper acetylide intermediate. This intermediate is the key nucleophilic species that undergoes transmetalation to the palladium(II) center, which has already undergone oxidative addition with the aryl halide.[6][7] The choice of base dictates the rate and efficiency of this crucial deprotonation step, thereby influencing the overall reaction kinetics and yield.
An ideal base should be strong enough to deprotonate the alkyne (pKa ≈ 25) but not so strong as to cause unwanted side reactions with other functional groups on the substrates. Its physical properties, such as steric bulk and coordinating ability, can also impact the catalytic system.
Comparative Experimental Design
To objectively assess the performance of different bases, a standardized experimental protocol is essential. This ensures that any variation in reaction outcome can be confidently attributed to the base employed.
General Reaction Protocol
The following conditions will be held constant across all experiments to establish a reliable baseline for comparison.
-
Aryl Halide: this compound (1.0 equiv)
-
Alkyne: Phenylacetylene (1.2 equiv)
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper Co-catalyst: CuI (1 mol%)
-
Solvent: Anhydrous, degassed THF (0.2 M)
-
Temperature: 65 °C (reflux)
-
Atmosphere: Inert (Nitrogen or Argon)
-
Reaction Time: Monitored by TLC or GC-MS until consumption of starting material or for a maximum of 24 hours.
Experimental Workflow
The following workflow ensures consistency in setup, execution, and analysis for each base being tested.
A Head-to-Head Comparison of Selected Bases
We will evaluate a representative set of commonly used amine and inorganic bases. The choice of base can dramatically affect reaction outcomes, from yield to the formation of byproducts like Glaser-Hay homocoupling of the alkyne.[8]
Detailed Experimental Protocols
For each base listed in the table below, the following protocol should be followed:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 208 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.01 mmol, 1.9 mg).
-
Add 5 mL of anhydrous, degassed THF.
-
Add the specified Base (see table for equivalents).
-
Add phenylacetylene (1.2 mmol, 132 µL) via syringe.
-
Heat the reaction mixture to 65 °C and monitor its progress.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Perform a standard aqueous workup, purify by column chromatography, and calculate the isolated yield.[7]
Data Summary and Performance Analysis
The following table summarizes the key properties of the selected bases and provides a template for recording the experimental outcomes. The pKa values refer to the conjugate acid of the base and are crucial for predicting reactivity.[9]
| Base Category | Base | pKa (of conjugate acid) | Equivalents | Expected Performance & Rationale | Experimental Yield (%) | Observations |
| Tertiary Amines | Triethylamine (Et₃N) | ~10.7 | 3.0 | Benchmark Standard: Often effective, but its moderate basicity may lead to slower reaction times with less acidic alkynes. Can also serve as a ligand.[4][5] | Record Data Here | Note color changes, side products |
| Diisopropylethylamine (DIPEA) | ~10.8 | 3.0 | Sterically Hindered: Its bulk can prevent coordination to the metal center, which can be advantageous. However, this same bulk might hinder efficient deprotonation. | Record Data Here | Compare rate to Et₃N | |
| Secondary Amines | Piperidine | ~11.1 | 3.0 | More Basic/Coordinating: Generally more basic than tertiary amines. Can act as both a base and a ligand, potentially accelerating the reaction. May lead to amine-related side products. | Record Data Here | Check for byproduct formation |
| Pyrrolidine | ~11.3 | 3.0 | Highly Basic/Less Hindered: Similar to piperidine but less sterically demanding. Has been shown to be effective in some systems, even in boiling solvent.[6] | Record Data Here | Note reaction vigor | |
| Inorganic Bases | Potassium Carbonate (K₂CO₃) | ~10.3 | 2.0 | Heterogeneous/Mild: Often used in copper-free or phosphine-free systems. Its lower basicity and poor solubility may require higher temperatures or longer reaction times.[10] | Record Data Here | Note if reaction is sluggish |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | 2.0 | Higher Solubility/Activity: More soluble in organic solvents than K₂CO₃, often leading to higher reactivity. Frequently employed in challenging couplings.[6][10] | Record Data Here | Compare rate to K₂CO₃ |
Concluding Insights
The optimal base for the Sonogashira coupling of this compound is not a one-size-fits-all answer but must be determined empirically. This guide provides the logical framework and self-validating protocols necessary to make that determination.
-
For initial trials, Triethylamine serves as a reliable, well-documented starting point.
-
If the reaction is sluggish, a more basic secondary amine like Piperidine or Pyrrolidine may offer a significant rate enhancement.
-
To minimize amine-related side reactions or in copper-free variations, Cesium Carbonate is a strong inorganic alternative.[6]
-
The steric profile of a base like DIPEA should be considered if catalyst inhibition by the base itself is a suspected issue.
By systematically applying the protocols outlined herein, researchers can efficiently identify the most effective base, maximizing yields and minimizing side reactions in the synthesis of valuable cinnoline-alkyne conjugates.
References
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Sonogashira coupling. In: Wikipedia. Accessed January 3, 2026. [Link]
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Sonogashira Coupling Reaction. Vedantu. Accessed January 3, 2026. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Accessed January 3, 2026. [Link]
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Sonogashira cross-coupling reaction. ChemHelp ASAP. YouTube. Published February 13, 2020. Accessed January 3, 2026. [Link]
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Soheili, A., et al. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Org. Lett. 2003, 5 (22), pp 4191–4194. [Link]
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Sonogashira Coupling. NROChemistry. Accessed January 3, 2026. [Link]
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pKa Values of Common Bases. Accessed January 3, 2026. [Link]
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Influence of base on the Sonogashira coupling reaction. ResearchGate. Accessed January 3, 2026. [Link]
-
Wu, C., et al. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. 2012, 17(9), 10845-10859. [Link]
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Zádor, F., et al. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. International Journal of Molecular Sciences. 2024, 25(5), 2824. [Link]
-
Lee, D., et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. 2017, 2(11), 7650-7663. [Link]
-
Gallop, C. W. D., et al. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Org. Lett. 2014, 16(14), 3724-7. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Semantic Scholar. Accessed January 3, 2026. [Link]
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Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks. In: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry, 2017. [Link]
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Organic Acid-Base pKa Table. Scribd. Accessed January 3, 2026. [Link]
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Gallop, C. W. D., et al. Sonogashira Couplings Catalyzed by Collaborative (N‑Heterocyclic Carbene)-Copper and -Palladium Complexes. Org. Lett. 2014, 16, 14, 3724–3727. [Link]
-
Bordwell pKa Table. Organic Chemistry Data. Accessed January 3, 2026. [Link]
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The pKa Table Is Your Friend. Master Organic Chemistry. Published June 18, 2010. Accessed January 3, 2026. [Link]
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Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Accessed January 3, 2026. [Link]
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Remya, R., et al. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. 2023, 13, 5320-5345. [Link]
-
Iqbal, S., et al. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. 2020, 10(4), 443. [Link]
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 8-Arylcinnolines
For researchers, scientists, and professionals in drug development, the cinnoline scaffold represents a privileged heterocyclic motif due to its wide range of pharmacological activities. Among its derivatives, 8-arylcinnolines are of particular interest. The strategic introduction of an aryl group at the C8 position can significantly modulate the molecule's physicochemical properties and biological targets. However, the synthetic accessibility and cost-effectiveness of these compounds can be a considerable bottleneck in the early stages of drug discovery.
This guide provides an in-depth analysis and comparison of various synthetic pathways to 8-arylcinnolines, offering field-proven insights into their practicality, scalability, and economic viability. We will delve into both classical and modern synthetic strategies, providing not just procedural steps but the rationale behind experimental choices, ensuring a robust and reproducible synthesis.
The Strategic Importance of the 8-Arylcinnoline Moiety
The cinnoline core, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a key pharmacophore in numerous bioactive compounds. The introduction of an aryl substituent at the 8-position allows for fine-tuning of steric and electronic properties, which can enhance target binding, improve pharmacokinetic profiles, and introduce new pharmacological activities. The development of efficient and cost-effective methods to access this scaffold is therefore of paramount importance.
Modern Palladium-Catalyzed Cross-Coupling Strategies
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, and these methods are highly applicable to the synthesis of 8-arylcinnolines. The two most prominent strategies in this context are the Suzuki-Miyaura coupling and the Stille coupling. A more recent and increasingly popular alternative is the direct C-H arylation.
The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in pharmaceutical and academic laboratories. Its popularity stems from the commercial availability of a vast array of boronic acids, the generally mild reaction conditions, and the low toxicity of the boron-containing byproducts.[1][2]
The key to this approach for 8-arylcinnoline synthesis is the preparation of an 8-halocinnoline precursor, typically 8-bromocinnoline.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for 8-arylcinnoline synthesis via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 8-Phenylcinnoline via Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.). The use of a slight excess of the boronic acid ensures complete consumption of the more valuable this compound. Potassium carbonate is a common and cost-effective base for this transformation.
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and a suitable ligand if necessary. While Pd(PPh₃)₄ can be used directly, modern catalyst systems often employ a palladium(II) precatalyst like palladium acetate with a specialized ligand such as XPhos for higher efficiency and broader substrate scope.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL). The presence of water is often crucial for the transmetalation step in the catalytic cycle. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates and the efficiency of the catalyst system.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-phenylcinnoline.
The Stille Cross-Coupling Approach
The Stille coupling offers a powerful alternative to the Suzuki-Miyaura reaction. It involves the coupling of an organohalide with an organotin reagent (stannane) and is renowned for its excellent functional group tolerance and often proceeds under neutral conditions.[3][4][5]
Diagram of the Stille Coupling Catalytic Cycle:
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Synthesis of 8-(Thiophen-2-yl)cinnoline via Stille Coupling
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 eq.) and 2-(tributylstannyl)thiophene (1.1 mmol, 1.1 eq.) in anhydrous and degassed DMF or toluene (5 mL). The choice of solvent can significantly impact the reaction rate and yield.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%). For Stille couplings, Pd(PPh₃)₄ is a commonly used and effective catalyst.
-
Optionally, an additive like lithium chloride or copper(I) iodide can be added to accelerate the reaction. These additives can facilitate the transmetalation step.
-
Heat the mixture to 80-110 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction and dilute with an organic solvent. Wash the organic layer with aqueous potassium fluoride to remove the tin byproducts, followed by a standard aqueous workup.
-
Dry, concentrate, and purify the product by column chromatography.
Direct C-H Arylation
Direct C-H arylation is an atom-economical and increasingly attractive strategy that avoids the pre-functionalization of the cinnoline core.[6][7] This approach involves the direct coupling of a C-H bond in the cinnoline ring with an aryl halide. For cinnoline, the C8 position is a potential site for such functionalization, analogous to what has been observed for quinolines.[8][9][10]
Diagram of the Direct C-H Arylation Logical Relationship:
Caption: Key components for the direct C-H arylation of cinnoline.
Proposed Experimental Protocol: Synthesis of 8-(4-Methoxyphenyl)cinnoline via C-H Arylation
-
To a sealable reaction vessel, add cinnoline (1.0 mmol, 1.0 eq.), 4-iodoanisole (1.5 mmol, 1.5 eq.), palladium(II) acetate (0.05 mmol, 5 mol%), and a suitable ligand such as XPhos (0.1 mmol, 10 mol%). An excess of the aryl halide is often required to favor the cross-coupling over homocoupling.
-
Add a base, for example, potassium carbonate (2.0 mmol, 2.0 eq.), and a high-boiling point solvent like N,N-dimethylacetamide (DMA) or toluene (3 mL).
-
Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours. C-H activation reactions typically require higher temperatures than traditional cross-coupling reactions.
-
Monitor the reaction for the formation of the desired product and potential isomers. Regioselectivity can be a challenge in C-H activation, and careful optimization of the ligand and reaction conditions may be necessary.
-
Upon completion, perform a standard workup and purification by column chromatography.
Classical Synthetic Pathways
While modern cross-coupling methods offer significant advantages, classical cyclization strategies should not be overlooked, particularly when specific precursors are readily available or when avoiding transition metals is desirable.
The Widman-Stoermer Synthesis
The Widman-Stoermer synthesis involves the cyclization of a diazotized o-aminoarylethylene.[11][12] To synthesize an 8-arylcinnoline via this route, one would need to start with a 2-amino-2'-aryl-styrene derivative.
Proposed Experimental Protocol: Synthesis of 8-Phenylcinnoline via Widman-Stoermer Synthesis
-
Dissolve 2-amino-2'-phenyl-styrene (1.0 mmol, 1.0 eq.) in a mixture of a suitable organic solvent (e.g., ethanol) and aqueous hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 mmol, 1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. This in situ generates the diazonium salt.
-
Allow the reaction mixture to stir at low temperature for 30 minutes, then slowly warm to room temperature. The cyclization often proceeds spontaneously upon warming.
-
Monitor the reaction for the formation of 8-phenylcinnoline.
-
Neutralize the reaction mixture and extract the product with an organic solvent. Purify by standard methods.
The Borsche-Drechsel Cyclization
The Borsche-Drechsel cyclization is used to synthesize tetrahydrocarbazoles from cyclohexanone arylhydrazones.[13][14][15][16][17][18][19] A modification of this, the Borsche cinnoline synthesis, involves the cyclization of arylhydrazones of α-ketoesters. To obtain an 8-arylcinnoline, one would start with a 2-arylphenylhydrazine.
Proposed Experimental Protocol: Synthesis of 8-Aryl-3-methyl-4-cinnolinone
-
Condense 2-arylphenylhydrazine (1.0 mmol, 1.0 eq.) with ethyl acetoacetate (1.1 mmol, 1.1 eq.) in a suitable solvent like ethanol with a catalytic amount of acid to form the corresponding hydrazone.
-
Isolate the hydrazone and subject it to cyclization conditions, typically by heating in a strong acid such as polyphosphoric acid (PPA) or sulfuric acid.
-
Pour the reaction mixture onto ice, neutralize, and collect the precipitated product.
-
Purify the crude product by recrystallization or column chromatography. The resulting cinnolinone can then be further modified if the parent 8-arylcinnoline is desired.
Cost-Effectiveness Analysis
The economic viability of a synthetic route is a critical factor in both academic and industrial settings. The following tables provide a comparative analysis of the estimated costs for the key reagents in the modern synthetic pathways. Prices are based on commercially available research-grade chemicals and are subject to variation.
Table 1: Comparative Cost of Key Reagents for Modern Synthetic Pathways
| Reagent/Catalyst | Pathway | Estimated Cost (per gram) | Supplier Examples |
| This compound | Suzuki/Stille | ~$50 - $100 | Specialty chemical suppliers |
| Phenylboronic Acid | Suzuki | ~$5 - $15 | Major chemical suppliers |
| Tributyl(phenyl)tin | Stille | ~$20 - $40[20] | Major chemical suppliers |
| Pd(PPh₃)₄ | Suzuki/Stille | ~$40 - $90[6][21][22][23] | Major chemical suppliers |
| Pd(OAc)₂ | C-H Arylation | ~$90 - $150[8][9][22] | Major chemical suppliers |
| XPhos Ligand | C-H Arylation | ~$100 - $300[10][21][23][24][25] | Specialty ligand suppliers |
Table 2: Performance and Cost Comparison of Synthetic Pathways
| Pathway | Typical Yield | Catalyst Loading | Key Reagent Cost | Toxicity/Waste Concerns | Overall Cost-Effectiveness |
| Suzuki-Miyaura | 70-95% | 1-5 mol% | Moderate (Boronic Acids) | Low (Boron byproducts) | High |
| Stille Coupling | 75-98% | 1-5 mol% | High (Organotins)[26][27][28][29] | High (Toxic tin reagents and byproducts)[3][30] | Moderate |
| C-H Arylation | 40-80% | 5-10 mol% | High (Ligands) | Moderate (Metal catalyst) | Moderate to Low (depends on yield and catalyst cost) |
| Widman-Stoermer | 30-60% | N/A | Variable (Precursor synthesis) | Moderate (Diazonium salts) | Low to Moderate (depends on precursor availability) |
| Borsche-Drechsel | 50-80% | N/A | Variable (Precursor synthesis) | High (Strong acids) | Low to Moderate (multi-step) |
Conclusion and Recommendations
For the synthesis of 8-arylcinnolines, modern palladium-catalyzed cross-coupling reactions offer the most versatile and generally high-yielding approaches.
-
The Suzuki-Miyaura coupling stands out as the most cost-effective and environmentally benign method , primarily due to the low cost and toxicity of arylboronic acids and the ease of byproduct removal.[28][31][32] Its main prerequisite is the efficient synthesis of this compound.
-
The Stille coupling provides a robust alternative, often with excellent yields and functional group tolerance. [30][33] However, the high cost and significant toxicity of organotin reagents, coupled with challenges in removing tin byproducts, make it a less attractive option for large-scale synthesis unless specific substrate requirements necessitate its use.[33]
-
Direct C-H arylation is a promising and atom-economical strategy, but it is currently hampered by the need for higher catalyst loadings, more expensive ligands, and often lower yields and potential regioselectivity issues. As catalyst technology advances, this method may become more competitive.
-
Classical methods like the Widman-Stoermer and Borsche-Drechsel syntheses are highly dependent on the availability of specifically substituted precursors. While they can be effective in certain cases, they generally lack the broad applicability and often involve harsher reaction conditions compared to modern cross-coupling methods.
References
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Stephens, D. E., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis, 5(1), 167-175. Available at: [Link]
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Stephens, D. E., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. Semantic Scholar. Available at: [Link]
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Stephens, D. E., et al. (2015). Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric and Solvation Effects on the Site-Selectivity by Mechanistic and DFT Computational Studies. PubMed. Available at: [Link]
-
Stephens, D. E., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. National Institutes of Health. Available at: [Link]
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BoroPharm Inc. (n.d.). SPhos Pd G3. Retrieved from [Link]
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Orgasynth. (n.d.). SPhos Pd G3. Retrieved from [Link]
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Merck Index. (n.d.). Widman-Stoermer Synthesis. Retrieved from [Link]
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Cheng, C., et al. (2011). ChemInform Abstract: Rh(NHC)-Catalyzed Direct and Selective Arylation of Quinolines at the 8-Position. ResearchGate. Available at: [Link]
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Reddy, B. V. S., et al. (2022). Palladium-Catalyzed Directed Aldehyde C-H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides. PubMed. Available at: [Link]
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Wikipedia. (n.d.). Borsche–Drechsel cyclization. Retrieved from [Link]
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Semantic Scholar. (n.d.). Borsche–Drechsel cyclization. Retrieved from [Link]
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Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Borsche–Drechsel cyclization. Retrieved from [Link]
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YouTube. (2021). Ch 23 Stille and Suzuki Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
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SciSpace. (2023). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Retrieved from [Link]
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OUCI. (n.d.). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Methods for the synthesis of cinnolines (Review). Retrieved from [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
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National Institutes of Health. (n.d.). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Retrieved from [Link]
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ResearchGate. (n.d.). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Retrieved from [Link]
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ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various... Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Widman-Stoermer synthesis of pyrido[3,4-c]pyridazine derivatives. Retrieved from [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
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ResearchGate. (n.d.). Direct C-H Arylation of Quinones with Anilines. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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YouTube. (2022). Suzuki Coupling Mechanism. Retrieved from [Link]
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Journal of the Chemical Society. (1949). Cinnolines. Part XXIV. Heterocyclic nuclei as substituents in the Widman–Stoermer synthesis. Part I. Pyridyl and quinolyl nuclei. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Bromocinnoline
This document provides essential procedural guidance for the safe handling and disposal of 8-bromocinnoline, a brominated heterocyclic compound utilized in various research and development applications, including medicinal chemistry and materials science.[1][2] Given its classification as a halogenated organic compound and its potential as a skin and eye irritant, adherence to stringent disposal protocols is not merely a matter of regulatory compliance but a critical component of laboratory safety.[3] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles for hazardous chemical waste management. The procedures outlined are derived from data on structurally analogous compounds and federal guidelines for halogenated waste, ensuring a cautious and compliant approach.
Hazard Identification and Immediate Safety Precautions
Before any handling or disposal, it is imperative to be fully aware of the potential hazards associated with this compound. While specific toxicological data for this compound is limited, information from close structural analogs like 8-bromoquinoline provides a reliable basis for risk assessment.[3][4]
Hazard Profile Summary
The hazard profile below is synthesized from GHS classifications of structurally similar compounds. This conservative approach ensures that all personnel are adequately protected.
| Hazard Classification | GHS Category | Pictogram | Signal Word | Rationale & Key Statements | Source(s) |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation (H315). Prolonged or repeated contact should be avoided. | [3] | |
| Serious Eye Damage/Irritation | Category 2A | Warning | Causes serious eye irritation (H319). Direct contact can result in significant discomfort and potential injury. | [3] | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | May cause respiratory irritation (H335). Vapors or dusts should not be inhaled. | [3] | |
| Hazardous Decomposition | Not Applicable | Not Applicable | Not Applicable | Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen bromide (HBr).[4] | [4] |
Essential Personal Protective Equipment (PPE) and Controls
Proper protection is non-negotiable. The causality is clear: engineering controls and PPE form the primary barrier between the researcher and chemical exposure.
-
Engineering Controls : All handling and disposal preparation involving this compound must be conducted within a properly functioning and certified chemical fume hood.[5] This is to prevent the inhalation of any dusts or vapors and to contain potential spills.
-
Eye Protection : Chemical safety goggles or a full-face shield are mandatory to protect against splashes.[4]
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for integrity before each use and wash hands thoroughly after removal.
-
Body Protection : A standard laboratory coat must be worn and kept fully fastened.
Waste Characterization and Segregation: The Foundation of Compliance
Proper disposal begins with correct waste characterization. This compound falls under the category of halogenated organic waste . This classification is critical because regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have specific and stringent rules for the disposal of these compounds due to their potential for environmental persistence and the formation of hazardous byproducts during improper incineration.[6][7]
The Cardinal Rule of Halogenated Waste Management
Non-halogenated and halogenated waste streams must never be mixed.[8] The introduction of even a small amount of a halogenated compound like this compound into a non-halogenated solvent waste container (e.g., acetone, ethanol) contaminates the entire volume. This action significantly increases disposal costs and regulatory complexity, as the entire container must then be managed as the more hazardous waste type.[8]
Disposal Workflow Diagram
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Navigating the Handling of 8-Bromocinnoline: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the Researcher, Scientist, and Drug Development Professional
In the landscape of pharmaceutical research and development, the synthesis and utilization of novel heterocyclic compounds are paramount. 8-Bromocinnoline, a member of the cinnoline family, represents a scaffold of significant interest. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a detailed, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Hazard Assessment: Understanding the Risks of this compound
Based on the available data for these surrogates, this compound should be treated as a hazardous substance with the potential to cause:
-
Skin Irritation: Likely to cause redness, itching, and inflammation upon contact.[1][2]
-
Serious Eye Irritation/Damage: May cause significant irritation, and potentially irreversible damage, to the eyes.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to irritation of the nose, throat, and lungs.[1]
-
Acute Toxicity (Oral): May be harmful or toxic if swallowed.[3][4]
-
Potential for Reproductive Toxicity: Some related compounds are suspected of damaging fertility or the unborn child, a risk that should be considered for this compound until proven otherwise.[3]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of your experimental design.
The Core of Protection: Selecting the Right PPE
The selection of PPE should be based on a thorough risk assessment of the specific procedures you will be performing. The following provides a detailed breakdown of the essential PPE for handling this compound.
Eye and Face Protection: The First Line of Defense
Direct contact of this compound with the eyes can lead to severe irritation or damage. Therefore, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are essential for all work with this compound.[5]
-
Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation (e.g., weighing, preparing solutions, or transfers), a face shield should be worn in conjunction with safety goggles.
Skin and Body Protection: A Barrier Against Contamination
Preventing skin contact is crucial to avoid irritation and potential systemic absorption of the compound.
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice, but it is imperative to check the manufacturer's glove compatibility data for the specific solvent being used with this compound. Always double-glove when handling the neat compound or concentrated solutions. Gloves should be inspected for any signs of degradation or perforation before and during use and changed immediately if contaminated.
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect your street clothes and skin from accidental spills.
-
Additional Protection: For larger scale operations or situations with a high risk of splashing, consider the use of a chemically resistant apron or coveralls.
Respiratory Protection: Safeguarding Against Inhalation
The potential for this compound to cause respiratory irritation necessitates careful control of airborne particles and vapors.
-
Engineering Controls as the Primary Measure: All handling of solid this compound and its volatile solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
When Respiratory Protection is Necessary: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. The specific type of respirator and cartridge will depend on the concentration of the airborne contaminant. A formal respiratory protection program, including fit testing and training, is essential if respirators are required.
The following table summarizes the recommended PPE for various laboratory operations involving this compound:
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Safety Goggles (Face shield recommended) | Double Nitrile Gloves | Lab Coat | Work in a fume hood. Respirator if hood is unavailable or in case of a spill. |
| Preparing Solutions | Safety Goggles and Face Shield | Double Nitrile Gloves | Lab Coat | Work in a fume hood. |
| Running Reactions | Safety Goggles | Nitrile Gloves | Lab Coat | Work in a fume hood. |
| Work-up/Purification | Safety Goggles (Face shield for extractions) | Nitrile Gloves | Lab Coat | Work in a fume hood. |
| Handling Waste | Safety Goggles | Nitrile Gloves | Lab Coat | As needed based on waste form. |
Operational and Disposal Plans: A Framework for Safety
A proactive approach to safety extends beyond PPE to encompass the entire lifecycle of the chemical in your laboratory.
Safe Handling Procedures
A step-by-step approach to handling this compound will minimize the risk of exposure.
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5][7] Seek immediate medical attention.
Disposal of this compound Waste
All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.
-
Segregation: Keep this compound waste separate from other waste streams.
-
Labeling: Clearly label waste containers with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Conclusion: Fostering a Culture of Safety
The responsible use of this compound in your research is predicated on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles outlined in this guide into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is not a static checklist but an ongoing commitment to vigilance and best practices.
References
-
PubChem. 8-Bromoquinoline | C9H6BrN | CID 140109. Available from: [Link]
-
Fisher Scientific. Safety Data Sheet - 8-Bromoisoquinoline. Available from: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
